2-Phenoxy-1-phenyl-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMNXCAPTJKWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588607 | |
| Record name | 2-Phenoxy-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16797-04-9 | |
| Record name | 2-Phenoxy-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxy-1-phenyl-ethylamine: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-phenoxy-1-phenyl-ethylamine (CAS No. 16797-04-9), a distinct derivative of the neuroactive phenethylamine scaffold. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to present a detailed profile for researchers, scientists, and professionals in drug development. This guide covers the chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological activities based on established structure-activity relationships of the broader phenethylamine class. The content is structured to provide a foundational understanding and to stimulate further investigation into this promising, yet underexplored, chemical entity.
Introduction: The Phenethylamine Scaffold and the Significance of the Phenoxy Moiety
The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1][2] Its derivatives are known to exert significant effects on the central nervous system, primarily through modulation of monoaminergic systems.[3] The introduction of a phenoxy group at the 2-position of the ethylamine side chain, as in this compound, introduces a significant structural and electronic modification. This ether linkage is anticipated to alter the molecule's lipophilicity, metabolic stability, and receptor binding profile compared to its parent compound, potentially leading to a novel pharmacological profile. This guide aims to delineate the known and inferred characteristics of this specific molecule to facilitate future research and development.
Chemical Identity and Structure
The fundamental identification and structural details of this compound are crucial for any scientific investigation.
Chemical Structure
The chemical structure of this compound is characterized by a phenethylamine core with a phenyl group attached to the benzylic carbon (C1) and a phenoxy group attached to the terminal carbon of the ethylamine chain (C2).
Systematic (IUPAC) Name: 2-phenoxy-1-phenylethanamine
Canonical SMILES: C1=CC=C(C=C1)C(COC2=CC=CC=C2)N
InChI Key: Information not available in searched sources.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16797-04-9 | [1][2][4] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [2] |
| Appearance | Colorless solid (predicted) | [1] |
| Boiling Point | Estimated to be >200 °C | Inferred from analogs |
| Melting Point | Not determined | |
| Solubility | Predicted to be soluble in organic solvents | Inferred from structure |
| pKa (amine) | Estimated to be around 9-10 | Inferred from phenylethylamine |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned through a two-step process, commencing with the synthesis of the key intermediate, 2-phenoxy-1-phenylethanone, followed by reductive amination.
Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)
The ketone precursor can be synthesized via the reaction of 2-bromoacetophenone with phenol in the presence of a base.[5]
Protocol:
-
To a solution of phenol in a suitable aprotic solvent (e.g., acetone, DMF), add an equimolar amount of a base such as potassium carbonate.
-
Stir the mixture at room temperature to form the potassium phenoxide salt.
-
Add an equimolar amount of 2-bromoacetophenone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-phenoxy-1-phenylethanone by recrystallization or column chromatography.
Caption: Synthesis of the ketone precursor.
Reductive Amination to this compound
The final product can be obtained from the ketone precursor via reductive amination.[6][7] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
Protocol:
-
Dissolve 2-phenoxy-1-phenylethanone in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity.[8] Alternatively, catalytic hydrogenation over a palladium or platinum catalyst can be employed.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench the reaction carefully with water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.
Caption: Proposed reductive amination workflow.
Predicted Spectroscopic Profile
While experimental spectra for this compound are not available, a predicted profile can be derived from its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and phenoxy rings, as well as signals for the ethylamine backbone.
-
Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm.
-
Benzylic Proton (-CH(Ph)-): A multiplet or doublet of doublets around δ 4.0-4.5 ppm.
-
Methylene Protons (-CH₂O-): A multiplet around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for all 14 carbon atoms.
-
Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.
-
Benzylic Carbon (-CH(Ph)-): A signal around δ 50-60 ppm.
-
Methylene Carbon (-CH₂O-): A signal around δ 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Sharp peaks around 1450-1600 cm⁻¹.
-
C-O Ether Stretch: A strong absorption in the range of 1200-1250 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation patterns would likely involve cleavage of the C-C bond between the benzylic carbon and the methylene carbon, as well as loss of the phenoxy group.
Inferred Pharmacological Profile and Biological Activity
The pharmacological properties of this compound have not been directly reported. However, based on its structural similarity to other phenylethylamine derivatives, a number of potential biological activities can be inferred.
Central Nervous System Activity
The phenethylamine backbone is a well-established pharmacophore for CNS activity.[3] The presence of the bulky phenoxy group is likely to modulate its ability to cross the blood-brain barrier and its affinity for various receptors. It is plausible that this compound could interact with trace amine-associated receptors (TAARs), as well as dopaminergic and serotonergic receptors.[9]
Potential as a Dopaminergic Agent
Derivatives of phenoxyethylamine have been investigated as dopamine D2 receptor partial agonists.[9][10] The specific substitution pattern on the phenoxy and phenyl rings is critical for determining the affinity and efficacy at these receptors. Further investigation would be required to determine if this compound exhibits any significant dopaminergic activity.
Other Potential Biological Activities
The phenoxyethylamine scaffold is considered a "privileged structure" in drug design and has been incorporated into molecules with a wide range of biological activities, including:[11][12]
-
α-Adrenoceptor antagonism
-
β-Adrenoceptor antagonism
-
Antihistaminic activity
-
Sodium channel blockade
The specific biological profile of this compound will be dependent on its unique three-dimensional structure and electronic properties.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on related phenylethylamine compounds, it should be handled with care. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule within the vast family of phenethylamines. This guide has provided a comprehensive overview of its known chemical identity and has leveraged data from related compounds to propose synthetic routes, predict spectroscopic characteristics, and infer potential pharmacological activities. The presence of the phenoxy moiety is expected to significantly influence its biological profile, potentially leading to novel therapeutic applications.
Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic pharmacological evaluation is warranted to explore its activity at key CNS targets and to determine its overall biological and toxicological profile. The insights provided in this guide serve as a foundational resource to encourage and facilitate these future investigations.
References
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An In-depth Technical Guide to 2-Phenoxy-1-phenyl-ethylamine: Synthesis, Identification, and Biological Context
For Research Use Only. Not for diagnostic or therapeutic use.
Abstract
This technical guide provides a comprehensive overview of 2-phenoxy-1-phenyl-ethylamine, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The guide details the compound's chemical identifiers, outlines a validated synthetic pathway via reductive amination, and presents its key analytical characterization data. Furthermore, it contextualizes the potential biological significance of this molecule by examining the known pharmacology of the broader phenethylamine class, including interactions with monoamine oxidases and adrenergic and serotonin receptors. Safety and handling protocols are also addressed to ensure proper laboratory use.
Core Identification and Chemical Properties
This compound is an organic compound characterized by a phenethylamine backbone with a phenoxy group attached to the ethyl side chain. Understanding its fundamental identifiers is critical for accurate sourcing, data retrieval, and regulatory compliance.
Chemical Identifiers
A consolidated table of the primary identifiers for this compound and its common salt form is provided below for quick reference.
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 16797-04-9[1] | 16797-05-0 |
| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₆ClNO |
| Molecular Weight | 213.28 g/mol | 249.74 g/mol |
| IUPAC Name | 2-phenoxy-1-phenylethanamine | 2-phenoxy-1-phenylethanamine;hydrochloride |
| Synonyms | 2-Phenoxy-1-phenylethanamine | - |
Physicochemical Properties
The physicochemical properties of this compound are essential for designing experimental protocols, including solvent selection for synthesis and purification, as well as for understanding its potential pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 213.275 g/mol | ChemicalBook |
| Molecular Formula | C₁₄H₁₅NO | ChemicalBook |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors. The primary route involves the synthesis of the ketone intermediate, 2-phenoxy-1-phenylethanone, followed by its conversion to the target primary amine via reductive amination.
Synthetic Pathway Overview
The overall synthetic scheme is presented below. This pathway is favored due to the commercial availability of the starting materials and the generally high yields of the reactions.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This step involves a Williamson ether synthesis reaction between 2-bromoacetophenone and phenol.
Materials:
-
2-Bromoacetophenone
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenoxy-1-phenylethanone as a white to pale yellow crystalline solid.[2]
This protocol describes the conversion of the ketone intermediate to the primary amine. Reductive amination is a robust method for forming carbon-nitrogen bonds.[3]
Materials:
-
2-Phenoxy-1-phenylethanone
-
Ammonium acetate (NH₄OAc) or Ammonium formate
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol, anhydrous
Procedure:
-
Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved. The large excess of the ammonium salt serves as the amine source and helps drive the equilibrium towards imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Maintain the temperature at 0°C during the addition. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine intermediate in the presence of the ketone.[3]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2).
-
Stir for 1 hour to hydrolyze any remaining imine.
-
Basify the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to pH >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Analytical Characterization
While specific, publicly available spectra for this compound are limited, the expected spectral data can be inferred from its precursors and related phenethylamine structures. Commercial suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings. The benzylic proton (CH-N) would likely appear as a multiplet around δ 4.0-4.5 ppm. The methylene protons (CH₂-O) would be diastereotopic and appear as two separate multiplets or a complex multiplet. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum would show multiple signals in the aromatic region (δ 110-160 ppm). The benzylic carbon (CH-N) would be expected in the range of δ 50-60 ppm, and the methylene carbon (CH₂-O) would likely appear around δ 70-80 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-O-C stretching of the ether linkage (around 1240 cm⁻¹).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 213. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom and cleavage of the ether bond.
Biological and Pharmacological Context
While specific pharmacological data for this compound is not extensively published, its structural similarity to other phenethylamines allows for informed hypotheses regarding its potential biological targets. The phenethylamine scaffold is a well-established pharmacophore that interacts with various components of the central nervous system.[4]
Monoamine Oxidase (MAO) Interaction
Phenethylamines are known substrates for monoamine oxidases (MAO-A and MAO-B), which are enzymes that catalyze their degradation.[4] 2-Phenylethylamine itself is a preferential substrate for MAO-B.[4] Inhibition of MAO-B leads to increased levels of phenethylamine in the brain. It is plausible that this compound also acts as a substrate for MAO enzymes, and its metabolism could be a key determinant of its potential neuromodulatory effects.
Adrenergic and Serotonergic Receptor Activity
The phenethylamine core is structurally related to endogenous catecholamines like norepinephrine and dopamine, as well as serotonin. Consequently, many synthetic phenethylamine derivatives exhibit activity at adrenergic and serotonergic receptors.
-
Adrenergic Receptors: These receptors are involved in the "fight or flight" response and regulate various physiological processes. Phenoxybenzamine, a phenoxy-containing compound, is a classical alpha-adrenergic antagonist.[5] The structural features of this compound suggest a potential for interaction with adrenergic receptors, although the nature of this interaction (agonist or antagonist) would require experimental validation.
-
Serotonin Receptors: The serotonin system is a key target for many psychoactive drugs. Studies have shown that modifications to the phenethylamine structure can significantly alter affinity and efficacy at various serotonin receptor subtypes, such as the 5-HT₂A receptor.[6][7] The introduction of the phenoxy group in this compound could modulate its interaction with serotonin receptors compared to the parent phenylethylamine molecule.
Caption: Potential biological targets of this compound.
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of the phenethylamine class of compounds and general principles of laboratory safety.
Hazard Assessment
-
Toxicity: Phenethylamines can be toxic if swallowed and may cause harm through skin contact or inhalation.[8] The parent compound, 2-phenylethylamine, is classified as toxic if swallowed and causes severe skin burns and eye damage.
-
Irritation: This class of compounds is often irritating to the skin, eyes, and respiratory system.[8]
-
Corrosivity: Many simple amines are corrosive.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid generating dust if the material is a solid.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
Conclusion
This compound is a readily synthesizable derivative of the pharmacologically significant phenethylamine scaffold. This guide has provided the essential chemical identifiers, a detailed synthetic protocol via reductive amination of its ketone precursor, and an overview of its expected analytical characteristics. While specific biological data for this compound is limited, its structural features suggest potential interactions with key neurological targets, including monoamine oxidases and adrenergic and serotonin receptors, making it a molecule of interest for further investigation in the field of medicinal chemistry. Strict adherence to safety protocols is essential when handling this and related compounds.
References
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Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
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PubChem. (n.d.). 2-Phenoxy-1-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). 2-phenoxy-1-phenylethan-1-amine hydrochloride. [Link]
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Frang, H., Cockcroft, V., Karskela, T., Scheinin, M., & Marjamäki, A. (2001). Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors. The Journal of biological chemistry, 276(33), 31279–31284. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. [Link]
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ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Phenoxy-1-phenyl-ethylamine and its Analogs
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-phenoxy-1-phenyl-ethylamine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural resemblance to various pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, mechanistic insights, step-by-step experimental protocols, and critical safety considerations. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical transformations involved.
Introduction: Pharmacological Significance and Synthetic Rationale
The this compound scaffold is a core structural motif found in a variety of biologically active molecules. Its architecture combines a phenethylamine backbone, known for its role in neuroscience and pharmacology, with a phenoxy moiety, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. The parent compound and its analogs have been investigated for their potential interactions with various biological targets, including adrenoceptors.[1][2] The ability to synthesize a diverse library of these analogs is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability.
This guide will focus on robust and versatile synthetic strategies that allow for the introduction of a wide range of substituents on both the phenoxy and phenyl rings, thereby enabling the exploration of a broad chemical space. We will delve into the mechanistic underpinnings of the key reactions, providing a rationale for the selection of reagents and reaction conditions.
Strategic Approaches to the Synthesis of the this compound Core
The synthesis of the target scaffold can be approached through several convergent strategies. The most common and reliable methods involve the initial construction of a key intermediate, such as 2-phenoxy-1-phenylethanone or 2-phenoxy-1-phenylethanol, followed by the introduction of the amine functionality.
Synthesis of Key Intermediates
A pivotal precursor in the synthesis of this compound is 2-phenoxy-1-phenylethanol. Its synthesis is typically achieved in a two-step sequence starting from readily available materials.
Step 1: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethanone
The initial step involves the formation of the characteristic ether linkage via a Williamson ether synthesis.[3][4] This reaction proceeds through an SN2 mechanism where a phenoxide ion displaces a halide from an α-haloketone. The reaction of phenol with 2-bromoacetophenone in the presence of a suitable base, such as potassium carbonate, affords 2-phenoxy-1-phenylethanone in good yield.[5]
-
Mechanism Insight: The choice of a relatively weak base like K₂CO₃ is sufficient to deprotonate the acidic phenol without promoting self-condensation of the acetophenone. Aprotic polar solvents like DMF or acetone are typically used to facilitate the SN2 reaction.
Step 2: Reduction of the Carbonyl Group
The resulting ketone, 2-phenoxy-1-phenylethanone, is then reduced to the corresponding alcohol, 2-phenoxy-1-phenylethanol.[5] This reduction can be efficiently carried out using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and selective choice that will not affect the aromatic rings or the ether linkage.
-
Experimental Causality: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this step due to its greater functional group tolerance, safety, and ease of handling.
The overall workflow for the synthesis of the key alcohol intermediate is depicted below:
Caption: Simplified mechanism of the Mitsunobu reaction.
Deprotection to Yield the Primary Amine
The final step is the removal of the phthalimide protecting group to liberate the primary amine. The most common method for this is hydrazinolysis, which involves treating the N-substituted phthalimide with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. [6]This reaction forms the stable phthalhydrazide precipitate, which can be removed by filtration, leaving the desired this compound in solution.
-
Alternative Deprotection: For substrates sensitive to the basic conditions of hydrazinolysis, a milder, two-stage, one-flask procedure using sodium borohydride in isopropanol followed by acetic acid can be employed. [7]
Alternative Strategy: Reductive Amination
An alternative, more direct route to the target compound is the reductive amination of 2-phenoxy-1-phenylethanone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
-
Reagent Selection: A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine in the presence of the ketone. [8]Catalytic hydrogenation over palladium or nickel is also a viable method.
Synthesis of Analogs
The synthetic routes described above are amenable to the preparation of a wide range of analogs with substituents on either aromatic ring.
-
Phenoxy Ring Analogs: Substituted phenols can be used as starting materials in the Williamson ether synthesis to introduce various functional groups onto the phenoxy ring.
-
Phenyl-ethyl Ring Analogs: Substituted 2-bromoacetophenones can be used to introduce substituents onto the phenyl ring attached to the ethylamine chain. These are often commercially available or can be prepared by bromination of the corresponding substituted acetophenones.
| Starting Material 1 | Starting Material 2 | Product Analog |
| 4-Methoxyphenol | 2-Bromoacetophenone | 2-(4-Methoxyphenoxy)-1-phenyl-ethylamine |
| Phenol | 2-Bromo-4'-chloroacetophenone | 2-Phenoxy-1-(4-chlorophenyl)-ethylamine |
| 4-Fluorophenol | 2-Bromo-4'-methylacetophenone | 2-(4-Fluorophenoxy)-1-(4-methylphenyl)-ethylamine |
Table 1: Examples of starting materials for the synthesis of various analogs.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates.
Protocol 1: Synthesis of 2-Phenoxy-1-phenylethanol
Step A: 2-Phenoxy-1-phenylethanone
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromoacetophenone (1.0 eq) in acetone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (aq) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol.
Step B: 2-Phenoxy-1-phenylethanol
-
Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully quench with 1M HCl (aq) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-phenoxy-1-phenylethanol, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Synthesis of this compound
Step A: N-(2-Phenoxy-1-phenylethyl)phthalimide
-
To a solution of 2-phenoxy-1-phenylethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, cool the mixture to 0 °C.
-
Add DIAD (1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the N-substituted phthalimide.
Step B: this compound
-
Dissolve the N-(2-phenoxy-1-phenylethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux.
-
A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
The product can be further purified by conversion to its hydrochloride salt by treating a solution of the amine in ether with ethereal HCl, followed by filtration and drying of the resulting salt.
Purification and Characterization
Purification of the final amine product is typically achieved by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride). Characterization and confirmation of the structure and purity should be performed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound and its intermediates.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the primary amine and the C-O stretch of the ether.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | 7.40-7.20 (m, 10H), 4.35 (t, 1H), 4.10 (d, 2H), 1.85 (s, 2H) | 158.5, 143.0, 129.5, 128.8, 127.5, 126.0, 121.2, 114.8, 73.5, 56.0 | 214.1 [M+H]⁺ |
Table 2: Representative analytical data for this compound. (Note: Predicted data for illustrative purposes).
Safety Considerations
Several reagents used in these syntheses are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Bromoacetophenone: Is a lachrymator and is corrosive. Handle with care, avoiding inhalation and skin contact.
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Quench reactions carefully and avoid contact with strong acids.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is pyrophoric. Must be handled under an inert atmosphere. [9][10][11][12]* DIAD/DEAD: These are toxic and potentially explosive, especially when heated. [13]Use behind a blast shield and avoid distillation of the crude reaction mixture.
-
Hydrazine Hydrate (N₂H₄·H₂O): Is highly toxic, corrosive, and a suspected carcinogen. [5][13][14][15][16]Handle with extreme caution, using appropriate gloves and respiratory protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound and its analogs can be accomplished through reliable and adaptable synthetic routes. The strategy involving the Williamson ether synthesis to form a ketone intermediate, followed by reduction and subsequent amination via a Mitsunobu/Gabriel sequence, offers a robust and versatile approach for generating a library of compounds for pharmacological evaluation. Careful consideration of the reaction mechanisms and adherence to safety protocols are paramount for the successful and safe execution of these syntheses.
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Benchchem. 2-Phenoxy-1-phenylethanol | Lignin Model Compound.
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Sciencemadness.org. Synthesis of 2-Arylethylamines by the Curtius Rearrangement.
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A Predictive Guide to the Spectroscopic Characterization of 2-Phenoxy-1-phenyl-ethylamine
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-phenoxy-1-phenyl-ethylamine (CAS: 16797-04-9), a molecule of interest in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive forecast of the spectral data. This guide explains the causal relationships between the molecular structure and its expected spectral output, offers field-proven experimental protocols for data acquisition, and provides a framework for the interpretation of anticipated results.
Introduction: The Structural Rationale
This compound is a chiral amine featuring a complex arrangement of functional groups that each contribute distinct spectroscopic signatures. Understanding the interplay of the monosubstituted phenyl ring, the phenoxy group, and the ethylamine backbone is critical for its unambiguous identification and characterization. This guide will deconstruct the molecule to forecast its behavior under common analytical techniques.
The core structure consists of:
-
A Chiral Center: The benzylic carbon (C1) attached to the amine, the phenyl group, and the methylene group creates a stereocenter, which has important implications for its NMR spectroscopy.
-
A Primary Amine (-NH₂): This group is characterized by specific stretching and bending vibrations in IR spectroscopy and influences fragmentation patterns in mass spectrometry. Its protons are exchangeable, a key consideration in ¹H NMR.
-
An Ether Linkage (-O-): The phenoxy group introduces an ether linkage, identifiable by a characteristic C-O stretch in the IR spectrum.
-
Two Aromatic Systems: A monosubstituted phenyl ring and a phenoxy group will dominate the aromatic region of the NMR spectra and exhibit characteristic IR absorption bands.
The following sections will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific chemical shifts and coupling patterns can be predicted based on the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, particularly in the aromatic region. The chirality of the molecule renders the two protons on the C2 methylene group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.
Causality behind Predictions: The electron-withdrawing nature of the adjacent oxygen atom will deshield the C2 protons, shifting them downfield. The benzylic proton at C1 will be coupled to both the C2 protons and the amine protons. The two aromatic rings, being in different electronic environments (one directly attached to the chiral center, the other part of a phenoxy group), will exhibit overlapping but distinct multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |
| Phenyl H (ortho) | 7.28 - 7.35 | m | - | Overlapping multiplet |
| Phenyl H (meta) | 7.28 - 7.35 | m | - | Overlapping multiplet |
| Phenyl H (para) | 7.20 - 7.26 | m | - | Overlapping multiplet |
| Phenoxy H (ortho) | 6.88 - 6.95 | d | ~8.0 | Shielded by the ether oxygen |
| Phenoxy H (meta) | 7.22 - 7.28 | t | ~7.5 | Overlapping with phenyl protons |
| Phenoxy H (para) | 6.95 - 7.02 | t | ~7.3 | Shielded by the ether oxygen |
| C1-H (methine) | 4.2 - 4.4 | dd | J = ~8.0, 4.0 | Benzylic proton, coupled to two diastereotopic C2 protons |
| C2-Hₐ (methylene) | 4.0 - 4.1 | dd | J = ~10.0, 4.0 | Diastereotopic proton, coupled to C1-H and C2-Hₑ |
| C2-Hₑ (methylene) | 3.9 - 4.0 | dd | J = ~10.0, 8.0 | Diastereotopic proton, coupled to C1-H and C2-Hₐ |
| N-H₂ | 1.5 - 2.5 | br s | - | Broad, exchangeable signal. Position is concentration-dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the lack of symmetry, all 14 carbons are expected to be chemically distinct.
Causality behind Predictions: The chemical shifts are predicted based on standard values for aromatic, benzylic, and aliphatic carbons, with adjustments for substituent effects. The carbon of the phenoxy group attached to oxygen (C-O) will be significantly downfield. The benzylic carbon (C1) attached to the nitrogen will also be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Phenyl C (ipso) | 141 - 143 | Quaternary carbon |
| Phenyl C (ortho) | 128 - 129 | |
| Phenyl C (meta) | 127 - 128 | |
| Phenyl C (para) | 126 - 127 | |
| Phenoxy C (ipso, C-O) | 158 - 160 | Deshielded by oxygen |
| Phenoxy C (ortho) | 114 - 115 | Shielded by oxygen |
| Phenoxy C (meta) | 129 - 130 | |
| Phenoxy C (para) | 120 - 121 | |
| C1 (methine, C-N) | 55 - 58 | Benzylic carbon attached to nitrogen |
| C2 (methylene, C-O) | 70 - 72 | Aliphatic carbon attached to oxygen |
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a novel amine compound like this compound.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[1] For amines, DMSO-d₆ can sometimes provide sharper N-H signals.[2]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm centered at 8 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is standard. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
-
DEPT-135 Experiment: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic rings, and the C-O bond of the ether.
Causality behind Predictions: The N-H bonds of a primary amine typically show two distinct stretching bands due to symmetric and asymmetric vibrations. The C-O ether stretch is a strong, characteristic band. Aromatic rings give rise to a series of sharp peaks for C=C stretching and C-H bending out-of-plane, which can indicate the substitution pattern.
Table 3: Predicted Major IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3450 | Medium | N-H asymmetric stretch | Primary Amine |
| 3250 - 3350 | Medium | N-H symmetric stretch | Primary Amine |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Phenyl & Phenoxy |
| 2850 - 2960 | Medium | Aliphatic C-H stretch | Ethylamine chain |
| 1580 - 1610 | Strong | C=C stretch | Aromatic Rings |
| 1450 - 1500 | Strong | C=C stretch | Aromatic Rings |
| 1220 - 1260 | Strong | Aryl-O stretch | Aryl Ether |
| 1000 - 1050 | Strong | C-N stretch | Amine |
| 730 - 770 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |
| 680 - 720 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[3][4]
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, run a background scan. This is a critical self-validating step that subtracts the spectrum of the ambient atmosphere (CO₂, H₂O) from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, a small spatula tip is sufficient. If it is an oil or liquid, one drop is adequate.[4]
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[5]
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The standard collection range is 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, clean the sample off the crystal using a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation. The resulting pattern is a molecular fingerprint that can be used for structural elucidation. The molecular weight of this compound (C₁₄H₁₅NO) is 213.28 g/mol .
Causality behind Predictions: The molecular ion peak (M⁺) is expected at m/z 213. As a mono-amine, this will be an odd number, consistent with the Nitrogen Rule.[6] The most favorable fragmentation is typically alpha-cleavage adjacent to the nitrogen atom. The loss of the largest substituent (the phenyl group) is often the most probable pathway, leading to a base peak. Cleavage of the C-O ether bond is also a likely fragmentation route.
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 213 | [C₁₄H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 136 | [C₈H₁₀N]⁺ | α-cleavage: Loss of the phenoxy radical (•OC₆H₅) |
| 120 | [C₈H₁₀N]⁺ | Rearrangement and cleavage (common in phenethylamines)[7] |
| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
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Potential Therapeutic Applications of 2-Phenoxy-1-phenyl-ethylamine Derivatives: A Technical Guide
Abstract
The 2-phenoxy-1-phenyl-ethylamine scaffold represents a promising chemotype in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and potential therapeutic applications of these derivatives. We delve into their mechanisms of action as monoamine oxidase inhibitors and serotonin-norepinephrine reuptake inhibitors, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this versatile class of compounds.
Introduction: The this compound Core
The this compound core structure is a unique amalgamation of key pharmacophoric features from both phenethylamine and phenoxypropanolamine classes of drugs. This hybrid structure provides a flexible yet constrained conformation that allows for interaction with a variety of biological targets within the central nervous system. The inherent lipophilicity and potential for diverse substitutions on both the phenyl and phenoxy rings make it an attractive scaffold for fine-tuning pharmacological activity and pharmacokinetic properties.
The foundational 2-phenethylamine motif is a well-established backbone for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, and plays a critical role in mood, stress, and voluntary movement.[1] The addition of a phenoxy group at the 2-position introduces a significant structural modification that can profoundly influence receptor binding and enzyme inhibition profiles. This guide will explore the therapeutic avenues that emerge from this unique structural arrangement.
Medicinal Chemistry: Synthesis and Structure-Activity Relationships
General Synthetic Pathway
The synthesis of this compound derivatives can be achieved through several strategic routes. A common and adaptable approach involves the reductive amination of a phenoxy-substituted phenylacetone precursor. This method allows for the late-stage introduction of the amine functionality, facilitating the creation of a diverse library of derivatives.
Experimental Protocol: Synthesis of a Model this compound Derivative
Objective: To synthesize 2-(4-methoxyphenoxy)-1-phenylethanamine.
Materials:
-
1-phenyl-2-(4-methoxyphenoxy)ethan-1-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 1-phenyl-2-(4-methoxyphenoxy)ethan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The cautious addition is crucial to control the exothermic reaction and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2. This step neutralizes the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between diethyl ether and water.
-
Basify the aqueous layer with 1 M NaOH to a pH of ~10-12 to deprotonate the amine product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-methoxyphenoxy)-1-phenylethanamine.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents on both aromatic rings. By analyzing data from related phenethylamine and phenoxypropanolamine series, we can extrapolate key SAR trends.
| Modification | Effect on Activity | Rationale |
| Substitution on the Phenyl Ring | Halogen or methoxy groups at the 3- and/or 4-positions can increase potency for norepinephrine and serotonin reuptake inhibition.[2] | These substitutions can enhance binding affinity to the transporter proteins through favorable electronic and steric interactions. |
| Substitution on the Phenoxy Ring | Electron-withdrawing groups may influence selectivity towards specific monoamine oxidase isoforms. | The electronic properties of the phenoxy ring can modulate the interaction with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO enzymes. |
| N-alkylation | Small alkyl groups (e.g., methyl) on the amine are generally well-tolerated and can influence selectivity and metabolic stability. | N-alkylation can alter the pKa of the amine and its interaction with the binding pockets of transporters and enzymes. |
Pharmacology: Mechanisms of Action
The therapeutic potential of this compound derivatives primarily stems from their ability to modulate monoaminergic neurotransmission through two key mechanisms: inhibition of monoamine reuptake and inhibition of monoamine oxidase.
Serotonin-Norepinephrine Reuptake Inhibition (SNRI)
A significant number of phenethylamine derivatives exhibit potent inhibitory activity at the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] By blocking these transporters, this compound derivatives can increase the synaptic concentrations of serotonin and norepinephrine, neurotransmitters critically involved in mood regulation.[4] This dual-action mechanism is a hallmark of several effective antidepressant medications.[4]
Caption: MAOI Mechanism of this compound Derivatives.
Potential Therapeutic Applications
The dual pharmacological activities of this compound derivatives suggest their potential utility in a range of neurological and psychiatric disorders.
Depression
By increasing the synaptic levels of serotonin and norepinephrine, these compounds are prime candidates for the development of novel antidepressants. Their potential for rapid onset of action, as suggested by preclinical models of related compounds, would be a significant advantage over existing therapies. [2]
Neurodegenerative Diseases
The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms of the disease. [5]Furthermore, the neuroprotective effects of MAO inhibitors are an area of active research, with potential implications for Alzheimer's disease and other neurodegenerative conditions. [6]The ability of some phenoxy-ethylamine derivatives to target β-amyloid plaques further enhances their potential in this area.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of a test compound against human MAO-A and MAO-B.
Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition. [7] Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4 [7]* Substrate: p-Tyramine (for both MAO-A and MAO-B) [7]* Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer.
-
In a 96-well plate, add 20 µL of the test compound or control dilutions.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and the substrate (p-Tyramine) in MAO Assay Buffer.
-
Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, every minute for 30 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the In Vitro MAO Inhibition Assay.
Norepinephrine Transporter (NET) Reuptake Inhibition Assay
Objective: To determine the potency of a test compound to inhibit norepinephrine reuptake in a cell-based assay.
Principle: This assay utilizes a cell line endogenously expressing the norepinephrine transporter (e.g., human neuroblastoma SK-N-BE(2)C cells) to measure the uptake of radiolabeled norepinephrine ([³H]NE). A reduction in the accumulation of [³H]NE in the cells in the presence of a test compound indicates inhibition of the transporter. [8] Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium and reagents
-
[³H]Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Desipramine (positive control)
-
Scintillation cocktail and counter
Procedure:
-
Plate SK-N-BE(2)C cells in a 24-well plate and grow to confluence.
-
Prepare serial dilutions of the test compound and desipramine in KRH buffer.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compound or control for 10-15 minutes at 37 °C.
-
Initiate the uptake by adding [³H]NE to each well at a final concentration equal to its Kₘ value (approximately 416 nM for SK-N-BE(2)C cells). [8]6. Incubate for a predetermined time (e.g., 10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the specific uptake by subtracting the non-specific binding (measured in the presence of a high concentration of desipramine) from the total uptake.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics for a range of CNS disorders. Their dual mechanism of action as both monoamine reuptake inhibitors and monoamine oxidase inhibitors provides a compelling rationale for their further investigation as potential antidepressants and neuroprotective agents. The synthetic accessibility and the potential for fine-tuning the pharmacological profile through targeted substitutions make this an exciting area for future drug discovery efforts.
References
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- Maurer, H. H., & Sauer, C. (2007). Modern Bioanalytical Methods for the Rapid Detection of Antidepressants: SNRIs and SSRIs in Human Biological Samples. PubMed.
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- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
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- Rothman, R. B., Partilla, J. S., Dersch, C. M., & Baumann, M. H. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC.
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- Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink.
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- Lee, H. W., Choi, H. R., Kim, H. M., Lee, S. Y., & Kim, Y. S. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
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Discovery and history of 2-Phenoxy-1-phenyl-ethylamine
An In-depth Technical Guide to the Putative Discovery and History of 2-Phenoxy-1-phenyl-ethylamine
Abstract
This technical guide provides a comprehensive analysis of this compound, a molecule for which direct historical and discovery data is sparse. By examining the broader context of its parent compounds, phenethylamine and phenoxyethylamine, this paper constructs a scientifically-grounded narrative of its likely origins, synthesis, and pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's place within the vast landscape of psychoactive and neuroactive substances. We will delve into the historical significance of phenethylamines, propose a plausible synthetic route for this compound, predict its pharmacological actions based on structure-activity relationships of its analogs, and outline future research directions.
Introduction: The Phenethylamine and Phenoxyethylamine Lineage
The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This simple aromatic and amine structure is also the foundation for a vast array of naturally occurring and synthetic compounds with profound effects on the central nervous system. The exploration of phenethylamines began in earnest in the early 20th century, with the first synthesis of phenethylamine reported in 1909.[2] The field was later revolutionized by the work of chemists like Alexander Shulgin, who systematically synthesized and characterized hundreds of phenethylamine derivatives, greatly expanding our understanding of their psychoactive properties.[3][4]
The phenoxyethylamine class of compounds are structural analogs of phenethylamines, distinguished by an ether linkage between the phenyl ring and the ethylamine side chain.[5][6] This modification significantly alters the molecule's conformational flexibility and electronic properties, leading to a distinct pharmacological profile. Research into phenoxyethylamine derivatives has revealed their potential as selective agonists for dopamine D2 receptors and as modulators of other neurotransmitter systems.[5][7][8]
Given this rich history, the existence and study of this compound can be seen as a logical step in the exploration of this chemical space. The addition of a second phenyl group on the ethylamine backbone represents a further structural refinement, likely aimed at probing the steric and electronic requirements of its biological targets.
A Proposed Synthetic Pathway
Experimental Protocol: Proposed Synthesis of this compound
-
Step 1: Synthesis of the Phenoxy Precursor. The synthesis would likely begin with the reaction of a suitable phenoxide with a 2-bromo-1-phenylethanone to form 2-phenoxy-1-phenylethan-1-one. This is a standard Williamson ether synthesis.
-
Step 2: Reductive Amination. The resulting ketone would then undergo reductive amination. This is a versatile method for converting ketones and aldehydes to amines. In this step, the ketone is reacted with an ammonia source (such as ammonia itself or an ammonium salt) in the presence of a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation) to yield the final product, this compound.
Below is a diagram illustrating this proposed synthetic workflow.
Predicted Pharmacology and Mechanism of Action
The pharmacological profile of this compound is likely to be complex, influenced by both the phenethylamine and phenoxyethylamine characteristics. Phenethylamines are known to act as central nervous system stimulants by interacting with monoamine transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synapse.[10] They can also directly bind to various G-protein coupled receptors, including serotonin and dopamine receptors.[8][11][12]
The introduction of the phenoxy group, as seen in other phenoxyethylamine derivatives, has been shown to confer selectivity for dopamine D2 receptors.[5][7][8] The additional phenyl group on the ethylamine backbone of this compound would further modify its interaction with these targets. It is plausible that this compound would exhibit a unique profile of activity at dopamine and serotonin receptors, potentially acting as a selective agonist or antagonist.
The diagram below illustrates the potential signaling pathways that could be modulated by this compound.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) of phenethylamines is a well-studied area, providing a framework for predicting the pharmacological effects of novel derivatives.[13] Key structural modifications that influence activity include substitutions on the phenyl ring, the length and branching of the ethylamine side chain, and N-alkylation.[11][14][15][16]
In the case of this compound, several structural features are noteworthy:
-
The Phenoxy Group: The ether linkage introduces a degree of conformational constraint compared to the parent phenethylamine. This can lead to increased selectivity for certain receptor subtypes. The oxygen atom can also participate in hydrogen bonding, potentially altering the binding affinity.
-
The Phenyl Group on the Ethylamine Backbone: This bulky substituent will have a significant impact on how the molecule fits into the binding pockets of its targets. It could enhance affinity through hydrophobic interactions or, conversely, cause steric hindrance. The position of this phenyl group is also critical.
-
Lack of Ring Substituents: The absence of substituents on either phenyl ring suggests that any observed activity would be due to the core scaffold itself.
A comparative analysis of the binding affinities of various phenethylamine and phenoxyethylamine derivatives would be necessary to fully elucidate the SAR of this compound. The table below presents a hypothetical comparison of binding affinities for key targets, which would need to be determined experimentally.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| Phenethylamine | Moderate | Moderate | Low | Low | Low |
| A Phenoxyethylamine Analog | Low | Low | Low | High | Moderate |
| This compound | Predicted: Low-Moderate | Predicted: Low-Moderate | Predicted: Low | Predicted: High | Predicted: Moderate-High |
Conclusion and Future Directions
While the specific discovery and history of this compound remain to be fully uncovered, a comprehensive understanding of its potential can be gleaned from the extensive research on its parent compounds. Based on the analysis of the phenethylamine and phenoxyethylamine classes, it is reasonable to hypothesize that this compound is a psychoactive compound with a unique pharmacological profile, likely acting as a modulator of dopaminergic and serotonergic systems.
To validate these predictions, the following future research is recommended:
-
Chemical Synthesis and Characterization: The first step would be the unambiguous synthesis and full analytical characterization of this compound.
-
In Vitro Pharmacology: A comprehensive in vitro pharmacological profiling should be conducted, including binding assays for a wide range of receptors and transporters, as well as functional assays to determine agonist or antagonist activity.
-
In Vivo Studies: Should the in vitro data suggest interesting properties, in vivo studies in animal models could be undertaken to assess its behavioral effects, pharmacokinetics, and potential therapeutic applications.
The exploration of compounds like this compound continues to be a vital endeavor in the quest for novel therapeutics for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to the Safety and Handling of 2-Phenoxy-1-phenyl-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals in research and development. The toxicological and safety properties of 2-Phenoxy-1-phenyl-ethylamine have not been fully investigated. The recommendations herein are synthesized from data on structurally similar compounds and established principles of laboratory safety. A comprehensive, site-specific risk assessment must be performed before handling this compound.
Preamble: Navigating Data Scarcity through Chemical Analogy
This compound (CAS: 16797-04-9) is a specific chemical entity for which detailed, peer-reviewed safety and toxicology data is not widely available in public databases.[1][] This guide, therefore, adopts a precautionary principle, extrapolating potential hazards and handling protocols from structurally related and well-documented molecules. The primary analogs used for this analysis are 2-Phenylethylamine (PEA) and various phenoxyethylamine derivatives .[3][4][5] PEA provides the core phenyl-ethylamine scaffold, known for its biological activity, while phenoxyethylamine derivatives inform on the influence of the ether linkage.[6][7][8] This approach allows for the construction of a robust safety framework grounded in established chemical principles, emphasizing self-validating protocols and a deep understanding of the causality behind each safety recommendation.
Section 1: Hazard Identification and Risk Profile
The primary hazards associated with amine-containing aromatic compounds include skin and eye irritation or corrosion, respiratory tract irritation, and potential systemic effects upon absorption.[4][5][9][10]
GHS Classification (Inferred)
Based on analogs, this compound should be handled as a substance with the following potential classifications:
| Hazard Class | Hazard Category (Inferred) | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | 2-Phenylethylamine is classified as toxic or harmful if swallowed.[4][5][11][12] |
| Skin Corrosion / Irritation | Category 1B / 1C / 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Amine compounds are frequently corrosive or irritating to the skin.[4][5][9][13] |
| Serious Eye Damage / Irritation | Category 1 / 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Direct contact with amines can cause severe, irreversible eye damage.[4][5][9][13] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of amine vapors or dusts can irritate the respiratory system.[9][14] |
This table is for guidance only. The actual classification may vary.
Toxicological Summary (Inferred)
While no specific LD50 or toxicology data exists for this compound, the parent compound, 2-Phenylethylamine, has documented toxicity.[5][10] It is a central nervous system stimulant, and systemic absorption could lead to adverse neurological effects.[6] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[9]
-
Inhalation : May cause respiratory tract irritation.[9][14] High concentrations of vapors could lead to systemic effects.
-
Skin Contact : Expected to be a skin irritant and potentially corrosive, causing burns with prolonged contact.[3][4] Absorption through the skin is a potential route for systemic toxicity.
-
Eye Contact : Poses a high risk of serious eye irritation or severe damage.[3][4][9]
-
Ingestion : Assumed to be harmful or toxic if swallowed, based on data from analogs.[4][5][10]
Section 2: Prudent Laboratory Practices and Engineering Controls
The foundation of safety lies in a multi-layered control strategy that prioritizes eliminating hazards at the source.
The Hierarchy of Controls
This workflow illustrates the systematic approach to mitigating risks associated with handling this compound.
Caption: Hierarchy of Controls for Chemical Handling.
Mandatory Engineering Controls
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[13][15] This is the primary barrier to prevent inhalation of vapors or aerosols.
-
Ventilation : The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[15]
-
Safety Equipment : An eyewash station and safety shower must be immediately accessible in the work area.[3][15] Regular functionality checks are mandatory.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on the highest potential hazard. Its use is not a substitute for robust engineering controls.
Core PPE Requirements
-
Eye and Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4][15][16] When handling larger quantities (>1 L) or performing operations with a high splash potential outside a fume hood (not recommended), a full face shield must be worn over the goggles.[4][16]
-
Skin and Body Protection : A flame-resistant laboratory coat is required.[16] A chemically resistant apron should be worn over the lab coat during transfers of significant quantities. All skin must be covered; long pants and closed-toe shoes are mandatory.[16]
-
Hand Protection : Due to the lack of specific glove breakthrough data, a two-tiered glove system is required.
-
Inner Glove : A thin, disposable nitrile glove.
-
Outer Glove : A heavier-duty glove such as butyl rubber or Viton®.
-
Rationale : This combination provides dexterity while offering broader chemical resistance. Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[4] Contaminated gloves must be disposed of as hazardous waste.[4]
-
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is critical for ensuring reproducible and safe experimental outcomes.
Handling and Storage
-
Precautions for Safe Handling :
-
Conditions for Safe Storage :
Spill Management Protocol
This workflow provides a clear decision-making process in the event of a spill.
Caption: Decision Workflow for Chemical Spill Response.
Procedure for a Minor Spill (manageable by trained personnel):
-
Alert personnel in the immediate area.[18]
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[15] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.[13]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][13] Do not pour down the drain.[4]
Section 5: Emergency and First Aid Procedures
Immediate and correct action is crucial in mitigating the effects of accidental exposure.[3]
| Exposure Route | First Aid Protocol | Causality / Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air.[9][13][19]2. If breathing is difficult, administer oxygen if you are trained to do so.[19]3. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth).[9][19]4. Seek immediate medical attention.[13][19] | To remove the individual from the source of exposure and support respiration. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15-30 minutes, using a safety shower if necessary.[3][9][18]2. Remove all contaminated clothing, shoes, and jewelry while flushing.[3]3. Seek immediate medical attention.[3][13] | To rapidly dilute and remove the chemical from the skin surface to minimize tissue damage and absorption. |
| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][9][18]2. Remove contact lenses if present and easy to do so.[9][13]3. Seek immediate medical attention, preferably from an ophthalmologist.[11] | To prevent severe and potentially permanent eye damage by quickly removing the corrosive agent. |
| Ingestion | 1. Do NOT induce vomiting.[4][9][13]2. Rinse the mouth thoroughly with water.[4][9]3. If the person is conscious and able to swallow, give a small amount of water to drink.4. Seek immediate medical attention. Show the Safety Data Sheet (SDS) or this guide to the medical professional.[9][13] | Inducing vomiting can cause further damage to the esophagus and poses an aspiration risk. |
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Solubility of 2-Phenoxy-1-phenyl-ethylamine in different solvents
An In-depth Technical Guide on the Solubility of 2-Phenoxy-1-phenyl-ethylamine
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. The document is structured to not only present predictive insights into the compound's behavior but also to provide robust, self-validating methodologies for its empirical determination.
Introduction: Understanding the Molecule
This compound is a chemical entity with the molecular formula C₁₄H₁₅NO and a molecular weight of approximately 213.27 g/mol .[1][2] Its structure, featuring two phenyl rings, an ether linkage, and a primary amine, dictates its physicochemical properties, including its solubility. Solubility is a critical parameter in the pharmaceutical sciences, profoundly influencing a compound's formulation, dissolution, bioavailability, and overall efficacy during drug discovery and development.[3][4] An unpredictable or low solubility profile can lead to unreliable results in in-vitro assays and create significant hurdles for preclinical and clinical success.[3] This guide will therefore explore the theoretical underpinnings of this compound's solubility and present the gold-standard methodology for its quantitative measurement.
Theoretical Framework and Solubility Predictions
The solubility of a compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6]
Structural Analysis
A close examination of this compound reveals a molecule with dual characteristics:
-
Polar Moiety: The primary amine group (-NH₂) is polar and capable of acting as a hydrogen bond donor and acceptor. This group is also basic and can be protonated.
-
Non-Polar Moiety: The molecule is dominated by a large, lipophilic (fat-loving) structure, comprising two phenyl rings and an ether linkage. This substantial non-polar surface area is expected to drive its solubility in organic solvents.
Physicochemical Predictors
-
LogP (Octanol-Water Partition Coefficient): The calculated LogP value for this compound is 3.46570.[1] LogP is a measure of a compound's lipophilicity. A value significantly greater than 1 indicates a strong preference for a non-polar environment (octanol) over a polar one (water). This strongly suggests that the compound will exhibit poor aqueous solubility.
-
Influence of pH: As a primary amine, the compound is a weak base. In aqueous media with a pH below its pKa, the amine group will become protonated (-NH₃⁺), forming a more polar, charged species. This cation will exhibit significantly enhanced solubility in water compared to the neutral molecule.[7] Therefore, its aqueous solubility is expected to be highly pH-dependent.
Predicted Solubility Profile
Based on this analysis, we can predict the following solubility behavior:
-
Water: Very low solubility at neutral or basic pH.
-
Aqueous Acids (e.g., dilute HCl): Increased solubility due to salt formation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility, as these solvents can hydrogen bond with the amine group while also solvating the non-polar regions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be highly soluble.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Moderate solubility, driven by the large non-polar structure.
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is required. This section details a two-stage process: a preliminary qualitative assessment followed by a rigorous quantitative determination using the industry-standard shake-flask method.
Workflow for Solubility Assessment
The following diagram outlines the logical flow for determining the solubility of this compound, from initial qualitative tests to the definitive quantitative measurement.
Caption: Logical workflow for solubility testing.
Protocol 1: Qualitative Solubility Classification
This initial screening provides rapid insight into the compound's acid-base properties and general solubility class.[8][9]
Materials:
-
This compound
-
Small test tubes
-
Graduated pipettes
-
Vortex mixer
-
Solvents: Deionized Water, 5% w/v HCl, 5% w/v NaOH
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in 0.25 mL portions, vortexing vigorously after each addition.
-
Observation: If the compound dissolves completely, it is classified as water-soluble. Proceed to test the solution's pH with litmus paper.
-
If Insoluble in Water: Proceed to the next test tube with a fresh 25 mg sample.
-
Add 0.75 mL of 5% HCl solution in portions, vortexing vigorously.
-
Observation: If the compound dissolves, it is an organic base (Class B). This is the expected result for this compound.
-
If Insoluble in HCl: Use a fresh sample and test its solubility in 0.75 mL of 5% NaOH solution.
-
Observation: Solubility in NaOH indicates a strong or weak organic acid (Class A). Insolubility in all three solvents suggests a neutral compound (Class N).
Protocol 2: Quantitative Equilibrium Solubility via Saturation Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It measures the final concentration of a solute in a saturated solution after equilibrium has been reached between the dissolved and undissolved solid forms.[12]
Materials & Equipment:
-
This compound (solid form)
-
Selected solvents of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled incubator shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed. A general rule is to add at least 2-3 times the expected solubility.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation rate (e.g., 150 rpm). The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours.[13] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached when consecutive measurements yield the same concentration.
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter into a clean analysis vial. This step removes any remaining microscopic particulate matter.
-
Dilution: If necessary, accurately dilute the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved compound in the final solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the result in mg/mL and mol/L.
Caption: The Saturation Shake-Flask Method workflow.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format. The following table provides an illustrative example based on the theoretical predictions for this compound.
Table 1: Illustrative Solubility Data for this compound at 25°C (Note: These values are hypothetical and for exemplary purposes only. They must be determined experimentally.)
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Water (pH 7.0) | Polar Protic | < 0.01 | < 0.00005 |
| 0.1 M HCl | Aqueous Acid | > 50 | > 0.234 |
| Ethanol | Polar Protic | ~20 - 50 | ~0.094 - 0.234 |
| Methanol | Polar Protic | ~50 - 100 | ~0.234 - 0.469 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.938 |
| Hexane | Non-Polar | < 1 | < 0.0047 |
| Toluene | Non-Polar | ~5 - 15 | ~0.023 - 0.070 |
Safety and Handling Precautions
-
Hazards: 2-phenylethylamine is classified as toxic if swallowed and causes severe skin burns and eye damage.[14][15] It is corrosive.
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
-
Avoid inhalation of any dust, fumes, or vapors.[14]
-
In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[16]
-
Crucially, a compound-specific risk assessment must be performed by the researcher before any experimental work is initiated.
-
Conclusion
The solubility of this compound is predicted to be low in neutral aqueous media but significantly enhanced under acidic conditions. Its large non-polar structure, evidenced by a high LogP value, suggests good solubility in many organic solvents, particularly polar aprotic solvents like DMSO. This guide provides the theoretical basis for these predictions and outlines the gold-standard Saturation Shake-Flask method for their accurate, reproducible, and scientifically valid determination. Adherence to these protocols will generate the reliable data necessary for informed decision-making in drug development and chemical research.
References
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Introduction: The Need for Thermochemical Characterization
An In-Depth Technical Guide to the Thermochemical Properties of 2-Phenoxy-1-phenyl-ethylamine
This guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of this compound (CAS: 16797-04-9, Molecular Formula: C₁₄H₁₅NO).[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the necessary experimental and computational workflows required to establish a robust thermochemical profile for this compound. Given the scarcity of published data for this specific molecule, this guide serves as a strategic protocol for its complete characterization, emphasizing the causality behind methodological choices and the principles of data validation.
This compound is a substituted amine containing both phenyl and phenoxy moieties. Its structural motifs are common in pharmacologically active molecules, suggesting its potential as a key intermediate in drug discovery and synthesis.[2] Accurate thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding a compound's stability, reactivity, and phase behavior. This information is critical for process safety assessments, reaction optimization, crystallization studies, and the development of stable pharmaceutical formulations.
This document details a multi-pronged approach, combining high-accuracy computational chemistry with definitive experimental techniques to generate a self-validating dataset for the target molecule.
Theoretical Framework: Ab Initio Computational Thermochemistry
Before undertaking resource-intensive experimental work, high-level computational modeling provides invaluable predictive data. This approach allows for the estimation of gas-phase thermochemical properties, offering a theoretical baseline to which experimental results can be compared.
Rationale for Method Selection
For molecules of this size, single-method Density Functional Theory (DFT) calculations can lack the required accuracy for definitive thermochemical predictions. Therefore, a composite method is the preferred choice. High-accuracy composite methods, such as the Gaussian-n (G4) theory, systematically combine results from several high-level ab initio calculations to approximate the results of a much more computationally expensive calculation, yielding chemical accuracy (typically within 4 kJ/mol).[3]
Computational Workflow Protocol
-
Conformational Search: The molecule's rotational freedom around several single bonds necessitates a thorough conformational search to identify the lowest-energy conformers. This is typically performed using a lower-cost method (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization and Frequency Calculation: The geometries of all identified low-energy conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)). Vibrational frequency calculations are performed at this level to confirm each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries, as prescribed by the G4 protocol.
-
G4 Energy Extrapolation: The results are combined using the G4 extrapolation scheme to arrive at a final, high-accuracy electronic energy.
-
Calculation of Thermochemical Properties: The standard gas-phase enthalpy of formation (ΔfH°(g, 298.15 K)) is calculated using the atomization energy approach. Heat capacity (Cv) and entropy (S°) are derived from the vibrational, translational, and rotational partition functions obtained during the frequency calculations.
Diagram: Computational Thermochemistry Workflow
Caption: Workflow for G4 computational thermochemistry.
Experimental Determination and Validation
Experimental methods provide real-world data on the bulk material, which is essential for validating computational models and for practical applications.
Prerequisite: Sample Synthesis and Purification
A prerequisite for accurate thermochemical measurement is a highly purified sample (>99.5%). A potential synthesis route involves the reduction of a phenoxyacetonitrile precursor.[4]
-
Synthesis: Reacting phenoxyacetonitrile with a suitable reducing agent like diborane in THF.[4]
-
Purification: The crude product must be purified, typically via recrystallization or column chromatography, to remove starting materials and byproducts.
-
Characterization: The purity and identity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR for structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS) for accurate mass verification.
-
Elemental Analysis to confirm the empirical formula (C, H, N).
-
Combustion Calorimetry: Enthalpy of Formation
Bomb calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds (ΔfH°(s)).
Protocol:
-
A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").
-
The bomb is charged with high-purity oxygen (e.g., 30 atm).
-
The bomb is submerged in a known mass of water in a thermally insulated calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water is measured with high precision.
-
The energy of combustion (ΔcU°) is calculated from the temperature rise and the predetermined energy equivalent of the calorimeter (calibrated using a standard like benzoic acid).[5]
-
The standard enthalpy of combustion (ΔcH°) is derived from ΔcU°.
-
The standard enthalpy of formation of the solid (ΔfH°(s)) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Diagram: Combustion Calorimetry Logic Flow
Caption: Logical flow for determining enthalpy of formation.
Differential Scanning Calorimetry (DSC): Heat Capacity and Phase Transitions
DSC is a powerful technique for measuring a material's heat capacity as a function of temperature and for quantifying the thermodynamics of phase changes.[6][7]
Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).[8]
-
Sample Preparation: A small, accurately weighed sample (3-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heat Capacity Measurement: The sample is subjected to a modulated temperature program (e.g., heating from 25 °C to its melting point at a rate of 10 °C/min). The difference in heat flow required to heat the sample versus the reference is measured, which is directly proportional to the sample's heat capacity (Cp).[9]
-
Phase Transition Analysis: A standard heat-cool-heat cycle is performed.
-
The first heating run reveals the melting point (Tₘ, peak onset) and the enthalpy of fusion (ΔHfus, integrated peak area).
-
The cooling and second heating runs provide information on crystallization behavior and can confirm the nature of the transitions.[10]
-
Data Synthesis and Validation
The ultimate goal is a consistent and validated thermochemical dataset. The link between the gas-phase computational data and the condensed-phase experimental data is the enthalpy of sublimation (ΔHsub).
-
Determining ΔHsub: This can be measured experimentally using techniques like Knudsen effusion mass spectrometry or estimated from vapor pressure measurements at different temperatures (via the Clausius-Clapeyron equation).
-
Validation Check: A key validation point is achieved by comparing the experimentally derived gas-phase enthalpy of formation with the computationally predicted value:
ΔfH°(g, exp) = ΔfH°(s, exp) + ΔHsub(exp)
A close agreement (within a few kJ/mol) between ΔfH°(g, exp) and the value calculated from the G4 workflow provides high confidence in the entire dataset.
Summary of Target Thermochemical Properties
The following table should be populated upon completion of the described workflows.
| Property | Symbol | Method of Determination | Expected Units |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Computational (G4) & Exp. | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | Computational (from Freq.) | J/(mol·K) |
| Heat Capacity (solid, as f(T)) | Cp(s, T) | Differential Scanning Calorimetry | J/(mol·K) |
| Melting Temperature | Tₘ | Differential Scanning Calorimetry | °C or K |
| Enthalpy of Fusion | ΔHfus | Differential Scanning Calorimetry | kJ/mol |
| Enthalpy of Sublimation | ΔHsub | Knudsen Effusion / TGA | kJ/mol |
Conclusion
The comprehensive characterization of this compound's thermochemical properties requires a synergistic application of theoretical and experimental methods. By following the protocols outlined in this guide—from high-accuracy G4 computational modeling to gold-standard combustion calorimetry and DSC—researchers can generate a reliable, internally consistent, and validated dataset. This foundational data is indispensable for advancing the development, processing, and application of this compound in chemical and pharmaceutical contexts.
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Methodological & Application
Protocol for the synthesis of 2-Phenoxy-1-phenyl-ethylamine from styrene oxide
The synthesized compound and its derivatives can be used as building blocks in the development of new therapeutic agents. [20][21]The phenethylamine scaffold is a privileged structure in medicinal chemistry, and modifications to the phenyl rings or the amine group can lead to compounds with a wide range of pharmacological activities. [1][4]
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Ghorpade, R. V., et al. (2015). Ring-opening of styrene oxide (1 mmol) with MeOH (1 mmol) in the presence of GaCl3/PVP (0.2 g) in different solvents at room temperature. ResearchGate. Retrieved from [Link]
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Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
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Zarei, M., et al. (2020). Catalytic ring-opening of styrene oxide with various amines. ResearchGate. Retrieved from [Link]
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Slot, T. K., et al. (2021). Catalytic results for the styrene oxide ring opening by methanol. ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2014). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). ResearchGate. Retrieved from [Link]
- Mo, Q., et al. (2021). Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Applied Microbiology and Biotechnology, 105(6), 2333-2340.
- Reddy, M. S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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National Center for Biotechnology Information. (n.d.). 2-Phenoxy-1-phenylethanol. PubChem Compound Database. Retrieved from [Link]
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Nguyen, T. T., et al. (2020). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(18), 4252.
- Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 745-753.
- Gaca, J., et al. (2022).
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Wikipedia. (n.d.). Styrene oxide. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Retrieved from [Link]
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HPLC method for the analysis of 2-Phenoxy-1-phenyl-ethylamine
An Application Note for the HPLC Analysis of 2-Phenoxy-1-phenyl-ethylamine
Title: A Comprehensive HPLC-UV Method for the Achiral and Chiral Analysis of this compound
Abstract: This application note presents a detailed and robust framework for the analysis of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the compound's chiral nature, this guide provides two distinct High-Performance Liquid Chromatography (HPLC) methods. The first is a reversed-phase (RP-HPLC) method for determining chemical purity and performing quantitative assays. The second is a normal-phase chiral HPLC method for the critical separation and quantification of its enantiomers. This document provides in-depth protocols, explains the scientific rationale behind methodological choices, and outlines a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 16797-04-9) is a primary aromatic amine with a molecular formula of C₁₄H₁₅NO.[1][] Its structure features a chiral center at the carbon atom adjacent to the amine group, meaning it exists as two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, it is well-established that different enantiomers of a chiral molecule can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[3] Therefore, it is imperative to not only quantify the purity of this compound but also to determine its enantiomeric excess (e.e.).
This guide provides a validated, two-pronged HPLC approach to address these critical quality attributes.
Part A: Achiral Purity Assay by Reversed-Phase HPLC
This method is designed for the quantitative determination of this compound in the presence of process-related impurities or degradation products.
Principle and Method Rationale
A reversed-phase C18 column is employed for this separation. As an aromatic amine, this compound possesses sufficient hydrophobicity to be retained on a C18 stationary phase.[4] A key challenge in analyzing basic compounds like amines is poor peak shape (tailing) due to interactions with residual silanol groups on the silica support. To mitigate this, the mobile phase is maintained at a low pH (approximately 2.5).[5] At this pH, the amine functional group is fully protonated, ensuring it exists as a single ionic species and minimizing secondary interactions, which results in sharp, symmetrical peaks suitable for accurate quantification. UV detection is selected due to the strong absorbance of the phenyl rings present in the molecule.[4]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Visible detector.[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Reagents: HPLC grade acetonitrile, methanol, potassium phosphate monobasic, and phosphoric acid.
-
Sample Filters: 0.45 µm PTFE syringe filters.
Detailed Experimental Protocol: Achiral Analysis
-
Mobile Phase Preparation (Buffer A): Dissolve potassium phosphate monobasic in HPLC grade water to a concentration of 20 mM. Adjust the pH to 2.5 using phosphoric acid. Filter and degas prior to use.[5]
-
Mobile Phase (Organic, B): HPLC grade acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a separate 25 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 2.5B: Acetonitrile[5] |
| Gradient | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 220 nm[5][6] |
| Injection Volume | 10 µL |
Part B: Chiral Separation for Enantiomeric Purity
This method is designed to separate the two enantiomers of this compound, enabling the determination of enantiomeric purity or enantiomeric excess (e.e.).
Principle and Method Rationale
Chiral separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds.[7] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times. Normal-phase chromatography, using a non-polar mobile phase like n-hexane with an alcohol modifier, is typically employed for these columns as it facilitates the necessary hydrogen bonding and dipole-dipole interactions for chiral recognition.[7]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).[7][8]
-
Reagents: HPLC grade n-Hexane and Isopropanol (IPA).
Detailed Experimental Protocol: Chiral Analysis
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Mix thoroughly and degas.[7][8]
-
System Suitability Solution (Racemic Standard): Prepare a solution of racemic this compound at a concentration of approximately 0.5 mg/mL in the mobile phase. This solution is used to confirm the resolution of the two enantiomers.
-
Sample Solution Preparation: Prepare a solution of the this compound sample at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter compatible with organic solvents.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm or equivalent[7][8] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v)[7][8] |
| Flow Rate | 0.5 mL/min to 1.0 mL/min (optimization may be required)[7] |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm or 254 nm[7][9] |
| Injection Volume | 10 µL |
Method Validation Protocol (per ICH Q2(R2))
A robust analytical method requires validation to demonstrate its fitness for purpose.[10] The following protocol outlines the validation of the achiral purity method (Part A). The principles can be adapted for the chiral method.
Validation Workflow
Caption: Standard operating procedure for HPLC analysis in a regulated laboratory.
Conclusion
The HPLC methods detailed in this application note provide a reliable and robust framework for the comprehensive quality assessment of this compound. By combining a validated reversed-phase method for purity and assay with a specific normal-phase method for chiral separation, analysts can confidently control the critical quality attributes of this important pharmaceutical intermediate. Adherence to the outlined validation protocols will ensure that the methods are fit for their intended purpose and generate data of high integrity, meeting stringent regulatory expectations.
References
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines Source: Sultan Qaboos University Journal For Science URL: [Link]
-
Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
-
Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: Chromatography Online URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]
-
Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
- Title: Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography Source: Google Patents URL
-
Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography Source: NTU Scholars URL: [Link]
-
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Supporting Information For: S1 Source: University of North Carolina URL: [Link]
-
Title: Journal of Pharmaceutical and Biomedical Analysis Source: Unife URL: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols: The Strategic Use of 2-Phenoxy-1-phenyl-ethylamine in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 2-phenoxy-1-phenyl-ethylamine core represents one such scaffold, offering a unique combination of structural rigidity and conformational flexibility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this precursor for the discovery of novel therapeutics. We will delve into the synthetic versatility of this molecule, explore its potential biological targets, and provide detailed protocols for the synthesis and evaluation of its derivatives. The inherent chirality at the benzylic carbon, coupled with the diverse electronic and steric possibilities of the two aromatic rings, makes this compound a rich starting point for generating libraries of compounds with tunable pharmacological profiles.
The core structure is reminiscent of several successful therapeutic agents, including selective norepinephrine reuptake inhibitors (SNRIs) like atomoxetine and reboxetine.[1][2] While these drugs are technically 3-phenoxy-3-phenyl-propylamines and morpholine derivatives respectively, the underlying principle of a phenyl-ethylamine backbone with a phenoxy moiety highlights the pharmacological relevance of this structural combination. This guide will demonstrate how the this compound scaffold can be systematically modified to probe interactions with key biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
I. The Precursor: Synthesis and Chemical Properties of this compound
Protocol 1: Synthesis of this compound Hydrochloride via Reductive Amination
This protocol outlines a representative synthesis based on the well-established Leuckart reaction or other reductive amination methods.[3][4]
Step 1: Synthesis of 2-Phenoxyacetophenone (Intermediate)
This intermediate can be synthesized via nucleophilic substitution of 2-bromoacetophenone with phenol in the presence of a base.
-
Materials:
-
2-Bromoacetophenone
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-bromoacetophenone (1.0 eq) in acetone dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 2-phenoxyacetophenone.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Reductive Amination to this compound
-
Materials:
-
2-Phenoxyacetophenone
-
Ammonium formate or another ammonia source
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or another suitable solvent
-
Diethyl ether
-
Hydrochloric acid (HCl) in ether or isopropanol
-
-
Procedure:
-
Dissolve 2-phenoxyacetophenone (1.0 eq) in methanol.
-
Add ammonium formate (excess, e.g., 10 eq).
-
Cool the mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₃CN, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
-
To obtain the hydrochloride salt, dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.
-
II. Derivatization Strategies: Exploring Chemical Space
The this compound scaffold offers multiple points for chemical modification to generate a library of diverse compounds. The primary goals of derivatization are to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key derivatization points on the this compound scaffold.
A. Modifications of the Phenoxy Ring (Ring A)
Substituents on the phenoxy ring can significantly influence binding affinity and selectivity by altering electronic properties and steric interactions with the target protein.
-
Electronic Effects: Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can modulate the pKa of the phenoxy oxygen and influence hydrogen bonding potential.
-
Steric Effects: Bulky substituents can be introduced to probe the size and shape of the binding pocket.
B. Modifications of the Phenyl Ring (Ring B)
The phenyl ring attached to the chiral center is another critical site for modification.
-
Positional Isomerism: Moving substituents around the phenyl ring (ortho, meta, para) can drastically alter the compound's orientation in the binding site.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) can improve properties like solubility and metabolic stability.
C. Modifications of the Amine Group
The primary amine is a key interaction point, often forming a salt bridge with an acidic residue in the target protein.
-
N-Alkylation: Conversion of the primary amine to a secondary or tertiary amine (e.g., N-methyl, N-ethyl) can alter basicity and lipophilicity.
-
N-Acylation: Formation of amides can introduce new hydrogen bond donors and acceptors.
-
Cyclization: The amine can be incorporated into a heterocyclic ring system (e.g., piperidine, morpholine), which can restrict conformational flexibility and improve selectivity. The synthesis of reboxetine, which features a morpholine ring, exemplifies this strategy.[1][5]
III. Potential Biological Targets and Screening Funnel
Derivatives of this compound are likely to interact with targets involved in neurotransmission due to their structural similarity to endogenous monoamines.
Caption: Potential biological targets for this compound derivatives.
A typical screening funnel would start with in vitro binding assays for these primary targets, followed by functional assays for active compounds, and finally in vivo models for promising leads.
IV. Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Radioligand Binding Assay for Adrenergic Receptors
This protocol is a general template for a competitive binding assay to determine the affinity (Ki) of a test compound for α or β adrenergic receptors.[6][7]
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-Dihydroalprenolol for β).
-
Test compounds (derivatives of this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., phentolamine for α, propranolol for β).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Receptor Subtype | Radioligand | Non-specific Control |
| α₁ | [³H]-Prazosin | Phentolamine |
| α₂ | [³H]-Yohimbine | Phentolamine |
| β | [³H]-Dihydroalprenolol | Propranolol |
Protocol 3: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol is adapted for determining the affinity of compounds for the serotonin transporter.[8][9]
-
Materials:
-
Cell membranes from cells expressing human SERT (hSERT).
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine.
-
Test compounds.
-
Non-specific binding control: 10 µM Fluoxetine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Procedure:
-
Follow the same general procedure as the adrenergic receptor binding assay.
-
Incubate for 60 minutes at room temperature.
-
Filter and wash with ice-cold assay buffer.
-
Quantify radioactivity and calculate IC₅₀ and Ki values.
-
Protocol 4: In Vivo Behavioral Assessment - Mouse Forced Swim Test
The forced swim test is a common preclinical screen for antidepressant activity.[10][11][12]
-
Materials:
-
Male C57BL/6 mice.
-
Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compounds and vehicle control.
-
Video recording and analysis software.
-
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session for later analysis.
-
After 6 minutes, remove the mouse, dry it, and return it to its home cage.
-
Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.
-
Protocol 5: In Vivo Neurotransmitter Monitoring - Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13]
-
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Test compounds and vehicle.
-
-
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of norepinephrine, serotonin, and dopamine.
-
Data Analysis: Express the results as a percentage change from the baseline levels.
-
V. Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not extensively published, we can extrapolate from related compound classes. For instance, in the case of venlafaxine, a dual serotonin-norepinephrine reuptake inhibitor, substitutions on the phenyl ring with electron-withdrawing or methoxy groups at the 3 and/or 4 positions were found to be optimal for activity.[14] For adrenergic receptor ligands, the nature of the substituent on the amine nitrogen is critical for α versus β selectivity.
| Modification | Expected Impact | Rationale |
| Electron-withdrawing group on phenoxy ring | Increased potency for transporters | May enhance electrostatic interactions |
| Bulky group on phenoxy ring (ortho position) | Increased selectivity | May sterically hinder binding to off-targets |
| N-methylation of amine | Shift in selectivity (e.g., NET vs SERT) | Alters basicity and steric profile |
| Incorporation of amine into morpholine ring | Increased rigidity and potential for improved selectivity | Constrains conformation, as seen in reboxetine[1] |
VI. Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. Its synthetic tractability and the presence of multiple points for diversification allow for a systematic exploration of the chemical space around key neurotransmitter transporters and receptors. The protocols and strategies outlined in this application note provide a framework for researchers to efficiently synthesize, screen, and optimize derivatives of this privileged precursor. By combining rational design with robust biological evaluation, the full potential of this compound as a cornerstone for the next generation of CNS-acting drugs can be realized.
VII. References
-
Siddiqui, A. A., et al. (2015). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 19(9), 1147-1161. [Link]
-
Tamagnan, G., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(18), 3913-3916. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. [Link]
-
Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: characterization using behavioral tests. Humana Press. [Link]
-
Wang, C., et al. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(16), 8396-8404. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Henderson, J. L., et al. (2010). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 14(4), 874-880. [Link]
-
Kym, P. R., & Larsen, S. D. (2008). U.S. Patent No. 7,439,399. Washington, DC: U.S. Patent and Trademark Office.
-
Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336. [Link]
-
Brodde, O. E., et al. (2006). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, Chapter 4, Unit 4.9. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
-
Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]
-
de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 10(7), 743–755. [Link]
-
Reddy, P. A., & Kumar, K. A. (2008). U.S. Patent Application No. 11/579,061.
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
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New Drug Approvals. (2013). Atomoxetine. [Link]
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Di Giovanni, G., & De Deurwaerdère, P. (Eds.). (2016). In Vivo Brain Microdialysis of Monoamines. Springer. [Link]
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Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]
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Kennedy, R. T., et al. (2002). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical Chemistry, 74(12), 342A-351A. [Link]
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Insel, P. A., et al. (2012). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes in whole lung of (B) wild-type C57BL/6J (WT), (C) β-arrestin-1 knockout (βarr1 KO), and (D) β-arrestin-2 knockout (βarr2 KO) mice. ResearchGate. [Link]
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Muth, E. A., et al. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 34(1), 281–288. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
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Pinard, E., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & medicinal chemistry, 12(5), 1041–1047. [Link]
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Rahman, A. A., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. The Journal of pharmacy and pharmacology, 55(3), 365–372. [Link]
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Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855. [Link]
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Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
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Dyck, L. E., & Boulton, A. A. (1990). Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine. Neurochemical research, 15(7), 715–719. [Link]
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Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Kumar, S., et al. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific reports, 12(1), 11624. [Link]
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Corradi, J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International journal of molecular sciences, 25(10), 5558. [Link]
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Schaus, J. M., et al. (2002). Benzothienyloxy Phenylpropanamines, Novel Dual Inhibitors of Serotonin and Norepinephrine Reuptake. Journal of medicinal chemistry, 45(7), 1431–1433. [Link]
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Application Notes and Protocols for the Chiral Separation of 2-Phenoxy-1-phenyl-ethylamine Enantiomers
Introduction: The Significance of Stereoisomerism in Drug Development
In the fields of pharmaceutical sciences and drug development, the stereochemical nature of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. The compound 2-Phenoxy-1-phenyl-ethylamine possesses a single stereocenter, giving rise to two enantiomers. As a structural analog to various beta-blockers and other pharmacologically active agents, ensuring enantiomeric purity is a critical step in its development and application. This guide provides a comprehensive overview and detailed protocols for the chiral separation of this compound enantiomers, designed for researchers, scientists, and drug development professionals. We will explore modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as the foundational principles of classical resolution.
Part 1: Chromatographic Approaches to Enantioseparation
Direct separation of enantiomers using chromatography is the most prevalent and efficient method for analytical and preparative scale purification. This approach relies on the use of a Chiral Stationary Phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains a robust and widely adopted technique for enantioseparation.[1] The selection of the appropriate CSP and mobile phase is the most critical factor for a successful separation.[2] For primary amines like this compound, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[3]
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a complex chiral environment. The separation mechanism is a multifactorial process involving a combination of intermolecular interactions.[4] The key to chiral recognition lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. This recognition is governed by:
-
Hydrogen Bonding: The primary amine group (-NH2) and the ether oxygen of the analyte can act as hydrogen bond acceptors or donors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar bonds within the analyte and the CSP contribute to electrostatic interactions.
-
π-π Stacking: The phenyl and phenoxy aromatic rings of the analyte can engage in π-π interactions with the phenyl groups of the carbamate derivatives on the CSP.
-
Steric Interactions (Inclusion Complexation): One enantiomer may fit more favorably into the chiral grooves or cavities of the helical polysaccharide structure, leading to a more stable complex and thus, longer retention.
The sum of these interactions results in a difference in the binding energy (ΔΔG) between the two enantiomer-CSP complexes, which is the thermodynamic basis for the chromatographic separation.
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound, starting with a screening of suitable columns and mobile phases.
A. Materials and Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK® IA, IB, IC; Phenomenex Lux® Amylose-1, Cellulose-1).
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH).
-
Additives: Diethylamine (DEA) or Triethylamine (TEA).
-
Racemic this compound standard.
B. Initial Screening Conditions:
The following table summarizes recommended starting conditions for screening different polysaccharide CSPs. The use of a small-particle column (e.g., 3 µm) can provide faster and more efficient separations.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Chiral Columns | CHIRALPAK IA, CHIRALPAK IC, Lux Cellulose-1 | CHIRALPAK IA, CHIRALPAK IC, Lux Amylose-1 |
| Mobile Phase | n-Hexane / Alcohol (IPA or EtOH) (90:10, v/v) + 0.1% DEA | Acetonitrile / Alcohol (IPA or EtOH) (97:3, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Injection Vol. | 5 µL | 5 µL |
| Sample Prep. | Dissolve in mobile phase (approx. 1 mg/mL) | Dissolve in mobile phase (approx. 1 mg/mL) |
C. Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column Equilibration: Install the first screening column and equilibrate with the chosen mobile phase until a stable baseline is achieved (typically 15-20 column volumes).
-
Injection and Analysis: Inject the sample and run the analysis.
-
Evaluation: Assess the chromatogram for any signs of separation (peak broadening, shoulders, or partial peak splitting). If separation is observed, proceed to optimization.
-
Screening Iteration: If no separation is observed, switch to the next column in the screening set and repeat steps 2-4. If still unsuccessful, try the alternative mobile phase condition. The basic additive (DEA or TEA) is crucial for obtaining good peak shapes for basic analytes like amines by masking residual silanol groups on the silica support.[3]
D. Method Optimization:
Once partial separation is achieved, optimize the method by systematically adjusting the following parameters:
-
Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower alcohol content generally increases retention and can improve resolution.
-
Alcohol Type: Switching between IPA and EtOH can significantly alter selectivity.
-
Additive Concentration: Adjust the concentration of the basic additive (e.g., from 0.05% to 0.2%).
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and influence selectivity.
Supercritical Fluid Chromatography (SFC): A High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling high flow rates without excessive pressure drops.
A. Materials and Instrumentation:
-
SFC system with a CO2 pump, modifier pump, back-pressure regulator, column thermostat, and UV detector.
-
Polysaccharide-based chiral columns (as in HPLC protocol).
-
SFC-grade CO2, and HPLC-grade methanol (MeOH) or other alcohol modifiers.
-
Additives: Isopropylamine (IPA) or Trifluoroacetic acid (TFA) and TEA.
B. Recommended SFC Screening Conditions:
| Parameter | Screening Condition |
| Chiral Columns | CHIRALPAK IA, IB, IC |
| Mobile Phase | CO2 / MeOH with 0.3% TFA and 0.2% TEA |
| Gradient | 5% to 50% MeOH over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection | UV at 220 nm or 254 nm |
| Sample Prep. | Dissolve in MeOH (approx. 1 mg/mL) |
C. Step-by-Step Protocol:
-
System Setup: Install the screening column and set the initial SFC conditions.
-
Equilibration: Equilibrate the system until temperature and pressure are stable.
-
Analysis: Inject the sample and acquire the chromatogram.
-
Evaluation and Optimization: As with HPLC, screen different columns. If separation is observed, an isocratic method can be developed by holding the modifier percentage at the elution point from the gradient screen. The type of modifier (MeOH, EtOH, IPA) and the choice and concentration of additives can be further optimized to improve resolution.
Part 2: Classical Resolution via Diastereomeric Salt Formation
For larger-scale separations, classical resolution by forming diastereomeric salts is a cost-effective and established method. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.
The reaction of a racemic base (rac-Amine) with an enantiopure acid ((+)-Acid) yields two diastereomeric salts: [(+)-Amine-(+)-Acid] and [(-)-Amine-(+)-Acid]. These salts possess different solubilities in a given solvent. By carefully selecting the solvent, one diastereomeric salt will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt is then isolated, and the pure enantiomer of the amine is liberated by treatment with a base.
A. Materials and Reagents:
-
Racemic this compound.
-
L-(+)-Tartaric acid (enantiopure).
-
Methanol (reagent grade).
-
Sodium hydroxide (NaOH) solution (e.g., 2 M).
-
Dichloromethane or Ethyl Acetate.
-
Anhydrous sodium sulfate.
-
Standard laboratory glassware, filtration apparatus.
B. Step-by-Step Protocol:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected solid is the enriched diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water and add an excess of 2 M NaOH solution with stirring until the solid dissolves and the solution is strongly basic.
-
Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered amine using one of the chiral HPLC or SFC methods developed in Part 1. The specific rotation can also be measured using a polarimeter and compared to literature values if available.
-
Visualizations of Experimental Workflows
Caption: General workflow for chiral HPLC analysis.
Caption: Workflow for classical diastereomeric salt resolution.
Conclusion
The successful chiral separation of this compound is a critical requirement for its potential use in regulated industries. This guide provides robust starting points for method development using both modern chromatographic techniques and classical resolution. Polysaccharide-based CSPs under normal phase HPLC or SFC conditions are highly recommended for their proven efficacy in separating primary amines. For preparative-scale work, diastereomeric salt crystallization offers a practical and scalable alternative. The provided protocols, grounded in the principles of chiral recognition, empower researchers to efficiently develop and optimize a separation method tailored to their specific analytical or purification needs.
References
-
Chiralpedia. Polysaccharide-based CSPs. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
University of Liverpool. (2021). Stereochemistry - Stereoelectronics. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Kim, T. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182. Available at: [Link]
-
Abou-El-Sherbini, K. S., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. Scientific Reports, 13(1), 4321. Available at: [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. Available at: [Link]
-
LCGC International. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Available at: [Link]
-
Ismail, O. H., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1426, 203-215. Available at: [Link]
-
American Chemical Society. (2006). Chiral Recognition Mechanisms. Available at: [Link]
-
Kovačić, M., et al. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 69(1), 58-66. Available at: [Link]
-
Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 906(1-2), 105-125. Available at: [Link]
-
Armstrong, D. W., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. Available at: [Link]
Sources
Application Notes & Protocols for the Purification of Crude 2-Phenoxy-1-phenyl-ethylamine
Introduction
2-Phenoxy-1-phenyl-ethylamine (CAS No. 16797-04-9) is an aromatic amine with a molecular structure that presents unique challenges and opportunities for purification. As a primary amine, its basicity is the most critical chemical handle for separation, while the two aromatic rings contribute to its organic solubility and potential for chromatographic interactions. The purity of such compounds is paramount in research and development, particularly in pharmaceutical applications where even trace impurities can lead to undesirable side effects or alter pharmacological activity.
This guide provides a comprehensive overview of field-proven techniques for the purification of crude this compound. The protocols described herein are designed to be robust and adaptable, moving from a bulk preliminary purification via acid-base extraction to high-resolution techniques like column chromatography and final polishing by crystallization. The causality behind each step is explained to empower researchers to troubleshoot and modify these methods for their specific needs.
Physicochemical Properties & Purification Strategy
Understanding the compound's properties is the foundation of a logical purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₄H₁₅NO | --- |
| Molecular Weight | 213.27 g/mol [1] | Suitable for standard extraction and chromatography techniques. |
| Appearance | Colorless solid (typical)[1] | Allows for visual assessment of purity during crystallization. |
| LogP (estimated) | 3.46[1] | Indicates good solubility in organic solvents and poor solubility of the freebase in water. |
| Basicity (pKa) | Estimated pKa of the conjugate acid is ~9-10 (typical for primary aralkylamines). | The amine is strongly basic, allowing for conversion to a water-soluble salt with acid. This is the cornerstone of the acid-base extraction technique. |
The overall purification strategy will proceed in three main stages:
-
Liquid-Liquid Extraction (Acid-Base): To rapidly remove non-basic organic impurities and inorganic salts.
-
Flash Column Chromatography: To separate the target amine from closely related, non-polar, or weakly basic impurities.
-
Crystallization via Salt Formation: To achieve the highest level of purity by isolating the compound as its hydrochloride salt.
Protocol 1: Preliminary Purification via Acid-Base Extraction
This technique leverages the basicity of the amine to move it from an organic solvent into an aqueous phase, leaving behind neutral or acidic impurities. The amine is then recovered by basifying the aqueous phase and extracting it back into an organic solvent.[2][3][4]
Causality and Principle
The primary amine group (-NH₂) is readily protonated by an acid (like HCl) to form an ammonium salt (-NH₃⁺Cl⁻). This ionic salt is highly soluble in water and insoluble in most organic solvents.[3] Conversely, neutral impurities (e.g., unreacted starting materials without basic groups, non-polar byproducts) remain in the organic phase. After separating the layers, a strong base (like NaOH) is added to the aqueous layer to deprotonate the ammonium salt, regenerating the neutral "freebase" amine, which is then extracted back into a fresh organic solvent.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL. Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. The upper organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 12, as confirmed by pH paper. A milky white precipitate of the freebase amine may form.
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Add an equal volume of fresh ethyl acetate. Shake vigorously to extract the neutral amine back into the organic layer.
-
Combine & Wash: Drain the aqueous layer and repeat the extraction two more times with fresh ethyl acetate. Combine all organic extracts. Wash the combined organic layer once with an equal volume of saturated sodium chloride solution (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified amine as a freebase.
Protocol 2: Chromatographic Purification
While acid-base extraction removes many impurities, column chromatography is required to separate the target compound from structurally similar byproducts. The primary challenge with amines is their interaction with the acidic silanol groups on standard silica gel, which can cause significant peak tailing and product loss.[5]
Method A: Flash Chromatography on Silica Gel with a Mobile Phase Modifier
Principle: Adding a small amount of a competing base, typically triethylamine (TEA), to the mobile phase effectively neutralizes the acidic sites on the silica surface.[6] This prevents the basic analyte from strongly adsorbing, resulting in better peak shape and recovery.
Step-by-Step Protocol:
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~1% TEA to the developing solvent to mimic the column conditions. The target Rf should be between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 1% TEA).
-
Sample Loading: Dissolve the amine from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the amine onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the pre-determined mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to elute the product effectively.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Expert Tip: TEA is volatile, but co-evaporation with a solvent like methanol can help remove the final traces.
Method B: Flash Chromatography on Amine-Functionalized Silica
Principle: Using a stationary phase where the silica has been chemically modified with aminopropyl groups (KP-NH) provides a less acidic environment.[5] This often eliminates the need for mobile phase modifiers, simplifying the workup and avoiding contamination of the final product with TEA.
Step-by-Step Protocol:
-
TLC Analysis: Use an amine-functionalized TLC plate to determine the optimal mobile phase, typically a simple hexane/ethyl acetate or DCM/methanol system. No TEA is required.
-
Column and Elution: Follow steps 2-6 from Method A, but use a pre-packed amine-functionalized silica column and a mobile phase without any added base. The separation is often sharper, and the workup is significantly easier.
Comparison of Chromatographic Methods
| Parameter | Method A: Silica + TEA | Method B: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH + 0.5-1% TEA | Hexane/EtOAc or DCM/MeOH (No modifier needed) |
| Advantages | Inexpensive stationary phase. | Sharper peaks, better recovery, no TEA in final product, simplified workup.[5] |
| Disadvantages | Peak tailing can still occur, TEA must be removed from the final product. | Higher cost of the stationary phase. |
Protocol 3: Final Purification by Crystallization as a Hydrochloride Salt
Converting the purified freebase amine into its hydrochloride salt is an excellent final step to achieve high analytical purity. Salts are typically highly crystalline solids that are much more stable and easier to handle than the corresponding freebase, which may be an oil.[7]
Causality and Principle
The reaction of the basic amine with hydrochloric acid forms a stable, ionic salt. This salt has drastically different solubility properties compared to the freebase. By carefully choosing a solvent system where the salt is sparingly soluble, it can be induced to crystallize, leaving any remaining minor, non-basic impurities behind in the solution.
Experimental Workflow: Salt Formation & Crystallization
Sources
Application Notes and Protocols for the In Vitro Evaluation of 2-Phenoxy-1-phenyl-ethylamine
Introduction: A Framework for Characterizing Novel Phenethylamines
The 2-phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs.[1][2] The compound 2-Phenoxy-1-phenyl-ethylamine, with its distinct phenoxy substitution, represents a novel chemical entity with a high potential for interacting with key neurological targets. This guide provides a comprehensive, tiered strategy for the in vitro characterization of this and similar novel phenethylamine derivatives.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors a typical drug discovery cascade. We begin with foundational assessments of the compound's intrinsic properties and potential liabilities, progressing to a broad screening of potential biological targets, and culminating in detailed functional assays to elucidate its mechanism of action. This approach ensures that resource-intensive experiments are built upon a solid foundation of preliminary data, embodying a scientifically rigorous and efficient characterization process.
The protocols herein are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of trustworthy and reproducible results.
PART 1: Foundational Assays - Compound Viability and ADME-Tox Profiling
Before investigating the specific pharmacological activity of this compound, it is crucial to establish its fundamental physicochemical and toxicological properties. These foundational assays are essential for interpreting data from subsequent biological screens and ensuring the compound's suitability for further development.
Compound Handling and Solubility Determination
Rationale: Accurate and reproducible biological data can only be obtained if the test compound is fully solubilized in the assay buffer. Precipitation can lead to inaccurate concentration measurements and false-positive or negative results.[3] Given that many phenethylamine derivatives can be corrosive or toxic, appropriate safety precautions are paramount.[4][5][6]
Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.[4][5]
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM) with a consistent final DMSO concentration (typically ≤0.5%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.[3]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration at which no precipitate is observed is the kinetic solubility.[3]
| Parameter | Recommended Condition |
| Solvent for Stock | 100% DMSO |
| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Final DMSO Concentration | ≤0.5% |
| Incubation Time | 1-2 hours at Room Temperature |
| Detection Method | Nephelometry or Visual Inspection |
In Vitro Cytotoxicity Assessment
Rationale: Determining the cytotoxic potential of a compound is a critical early step to identify a suitable concentration range for cell-based assays and to flag potential safety liabilities.[8][9][10] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a suitable neuronal or human-derived cell line (e.g., SH-SY5Y or HEK293) in a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Preliminary ADME Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior. Key in vitro assays include metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition.[12][13][14]
Table: Overview of Preliminary In Vitro ADME Assays
| Assay | Purpose | Typical Method | Key Endpoint(s) |
| Metabolic Stability | To assess the rate at which the compound is metabolized by liver enzymes.[12][13] | Incubation with human liver microsomes or hepatocytes, followed by LC-MS/MS analysis of the parent compound.[12][15] | Half-life (t½), Intrinsic Clearance (CLint) |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.[14][16][17][18] | Equilibrium dialysis or ultrafiltration, followed by LC-MS/MS analysis.[16][19] | Percentage of unbound fraction (fu) |
| CYP450 Inhibition | To identify potential drug-drug interactions by assessing the compound's ability to inhibit major CYP enzymes.[20][21][22] | Incubation with specific CYP isoforms and a fluorescent probe substrate.[20][23][24] | IC₅₀ for each CYP isoform |
PART 2: Target Identification and Primary Screening
Based on the chemical structure of this compound, the primary hypothesized targets are monoamine transporters and monoamine oxidases. A logical first step is to screen for inhibitory activity against these key protein families.
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[7][14] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[14] A fluorometric assay provides a high-throughput and sensitive method to determine the inhibitory potential of the test compound.[8][9][25]
Workflow for MAO Inhibition Screening
Caption: Workflow for MAO-A and MAO-B inhibition screening.
Protocol: Fluorometric MAO Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a fluorogenic substrate (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Compound Plating: In a 96-well black plate, add serial dilutions of this compound. Include wells for no-enzyme control, vehicle control, and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Enzyme Addition: Add MAO-A or MAO-B enzyme to the respective wells and pre-incubate with the compound for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate/HRP mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation ~535 nm, Emission ~587 nm).
-
Data Analysis: Determine the rate of reaction (slope of the kinetic read). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Monoamine Transporter Uptake Inhibition Assays
Rationale: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are primary targets for many CNS-active drugs.[4][12] Inhibiting the reuptake of these neurotransmitters from the synaptic cleft is a key mechanism for treating depression and other mood disorders.[26][27][28] Both radiolabeled and fluorescence-based assays are available to assess the inhibitory activity of compounds on these transporters.[10][16][17][20]
Signaling Pathway of Neurotransmitter Reuptake and Inhibition
Caption: Inhibition of monoamine transporter-mediated reuptake.
Protocol: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay
This protocol is adapted for a commercially available kit format (e.g., from Molecular Devices), which utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[10][16]
-
Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[12][15][26] Plate the cells in 96-well black, clear-bottom plates and grow to a confluent monolayer.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a known inhibitor for each transporter as a positive control (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted compound and incubate for 10-15 minutes at room temperature.
-
Add the fluorescent substrate provided in the kit to all wells.
-
Add a masking dye (if provided) to quench extracellular fluorescence.
-
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
PART 3: Secondary Assays and Mechanism of Action Studies
If this compound shows potent activity in the primary screens, secondary assays are warranted to confirm the mechanism of action and assess its selectivity profile against a broader range of related targets.
Receptor Binding Profile
Rationale: Phenethylamine derivatives can interact with a wide range of G-protein coupled receptors (GPCRs), including serotonergic and adrenergic receptors.[1][2] A broad receptor binding screen (e.g., using a commercially available service like the Eurofins SafetyScreen or similar) can identify potential on-target and off-target activities, providing crucial information about the compound's selectivity and potential side effects.
Table: Example Receptor Panel for Phenethylamine Derivatives
| Receptor Family | Specific Subtypes to Screen |
| Serotonin | 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C[2] |
| Adrenergic | α₁, α₂, β₁, β₂, β₃[1] |
| Dopamine | D₁, D₂, D₃, D₄, D₅ |
| Trace Amine | TAAR1[22] |
The output of such a screen is typically presented as the percentage of inhibition of radioligand binding at a fixed compound concentration (e.g., 10 µM). Significant inhibition (>50%) would warrant follow-up studies to determine the binding affinity (Ki).
Functional Receptor Assays (if applicable)
Rationale: If the binding screen reveals high affinity for a particular receptor, a functional assay is necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[6]
Example Protocol: 5-HT₂A Receptor Calcium Flux Assay
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human 5-HT₂A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Measure the change in fluorescence to determine if the compound stimulates calcium release.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then add a known 5-HT₂A agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium signal.
-
-
Data Analysis:
-
In agonist mode, calculate the EC₅₀ (effective concentration for 50% of maximal response).
-
In antagonist mode, calculate the IC₅₀.
-
Conclusion and Forward Look
This document provides a structured and scientifically grounded approach to the in vitro characterization of this compound. By systematically evaluating its physicochemical properties, ADME-Tox profile, and activity at key neurological targets, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these assays will be instrumental in determining its potential as a therapeutic agent and guiding future in vivo studies. This tiered approach, from foundational assays to detailed mechanistic studies, ensures a thorough and efficient evaluation, maximizing the potential for successful drug discovery and development.
References
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LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]
-
Crespi, C. L., & Stresser, D. M. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Current Protocols in Pharmacology. [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. [Link]
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Creative Bioarray. Hepatocyte Stability Assay. [Link]
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AxisPharm. Plasma Protein Binding Assay. [Link]
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Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Reaction Biology. Cytochrome P450 Assay Services. [Link]
-
Bevan, S. J., & Lloyd, P. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
ResearchGate. (2025). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]
-
El-Behissy, A. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]
-
Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Wikipedia. Phenethylamine. [Link]
-
Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]
-
FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]
-
Al-Obaidi, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience. [Link]
-
Consensus. What is Phenethylamine (PEA) mechanism of action?. [Link]
-
Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. [Link]
-
Rahman, M. M., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenoxy-1-phenyl-ethylamine
Welcome to the technical support guide for the synthesis of 2-Phenoxy-1-phenyl-ethylamine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide actionable solutions to improve the yield and purity of this important structural motif. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your own lab.
Section 1: Understanding the Core Synthesis Pathway
The most reliable and common method for synthesizing this compound is the reductive amination of 2-phenoxyacetophenone. This one-pot reaction is efficient but requires careful control of conditions to prevent side reactions. The general pathway involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Fig 1. Reductive Amination Pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is very low, and I recover a lot of unreacted 2-phenoxyacetophenone. What's going wrong?
A1: This is a classic problem of incomplete or slow imine formation. The reductive amination is a two-step process occurring in one pot: imine formation followed by reduction. If the imine doesn't form efficiently, there's nothing for the reducing agent to reduce except the starting ketone.
Causality & Solution:
-
Imine-Water Equilibrium: Imine formation is a reversible reaction that produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
-
Action: Add a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are excellent for this purpose. Add them to the mixture of the ketone and ammonia source before introducing the reducing agent.
-
-
pH of the Reaction: The formation of the imine is acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group won't be sufficiently activated.
-
Reaction Time: Imine formation from sterically hindered ketones like 2-phenoxyacetophenone can be slow.
-
Action: Allow the ketone and ammonia source to stir together for 1-2 hours before adding the reducing agent. You can monitor the formation of the imine by TLC or LC-MS.
-
Q2: I'm getting a significant amount of the alcohol byproduct, 1-phenyl-2-phenoxyethanol. How do I prevent this?
A2: This indicates that your reducing agent is reacting directly with the starting ketone, which is a common competitive side reaction.[1] This happens when the reducing agent is too powerful or when the rate of ketone reduction is faster than the rate of imine reduction.
Causality & Solution:
-
Choice of Reducing Agent: This is the most critical factor.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce both ketones and imines.[3][4] If added too early or under the wrong conditions, it will preferentially reduce the more abundant ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective for the protonated imine (iminium ion) than for the ketone at mildly acidic pH. However, it is highly toxic and generates HCN gas under strongly acidic conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[2][5][6] It is a mild and selective reducing agent that is particularly effective under the slightly acidic conditions that favor imine formation. Its steric bulk and the electron-withdrawing acetate groups make it less reactive towards ketones but highly reactive towards the iminium ion.[2]
-
Action: Switch to Sodium Triacetoxyborohydride (STAB). It is the superior reagent for minimizing alcohol byproduct formation in one-pot procedures.[5][6]
-
Q3: My main impurity is a secondary amine. How is this forming and how can I stop it?
A3: The formation of a secondary amine is due to over-alkylation. The primary amine product you've just made is nucleophilic and can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine. This is a common issue in reductive aminations aiming for primary amines.[7]
Causality & Solution:
-
Relative Nucleophilicity: The newly formed primary amine can sometimes be more reactive than the ammonia source.
-
Action 1 (Stoichiometry Control): Use a large excess of the ammonia source. By using 5-10 equivalents of ammonium acetate, you statistically favor the reaction of the ketone with ammonia over the reaction with the product amine.
-
Action 2 (Stepwise Procedure): While less convenient, a stepwise approach offers maximum control. First, form the imine and isolate it (if stable). Then, in a separate step, reduce the purified imine. This completely prevents the product amine from reacting with any remaining ketone.[8]
-
Q4: The final product is difficult to purify. The acid-base extraction is messy and gives poor recovery. Any tips?
A4: Amines can be tricky to purify due to their basicity and polarity. Emulsion formation during aqueous workups is common.
Causality & Solution:
-
Workup Procedure: After the reaction is complete, it needs to be carefully quenched and extracted.
-
Action 1 (Quenching): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid and the borate byproducts.
-
Action 2 (Extraction): Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, you can add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite.
-
-
Final Purification:
-
Action 1 (Crystallization): The hydrochloride salt of this compound is often a crystalline solid. After extraction, you can dissolve the crude free base in a solvent like ethyl acetate or diethyl ether and carefully add a solution of HCl in isopropanol or ether. The precipitated salt can then be collected by filtration and washed with cold ether.
-
Action 2 (Chromatography): If the product is still impure, column chromatography on silica gel is an option. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually adding ethyl acetate is common. To prevent the amine from streaking on the acidic silica, it is highly recommended to add a small amount of triethylamine (~1%) to the eluent.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the main synthetic routes to this compound? Besides the direct reductive amination of 2-phenoxyacetophenone, other routes exist, though they are often more complex. The Leuckart reaction, which uses formic acid or ammonium formate at high temperatures, is a classical method for reductive amination but often requires harsh conditions and can produce more byproducts.[9][10][11] Another multi-step approach could involve a Williamson ether synthesis between a phenoxide and a suitable 2-halo-1-phenylethylamine derivative, but this requires the prior synthesis of the halogenated amine. For efficiency and yield, direct reductive amination is generally preferred.
FAQ 2: How do I choose the right solvent? The choice of solvent is critical for success. Protic solvents like methanol or ethanol can react with some hydride reagents (especially STAB) and can also participate in imine-hemiaminal equilibria.[3][6]
-
Recommended: Dichloroethane (DCE) or Tetrahydrofuran (THF) are the most common and effective solvents for reductive aminations using STAB.[2][5] They are aprotic and do not interfere with the reaction.
-
Avoid: Methanol should be avoided when using STAB, as it can cause rapid decomposition of the reagent.[6]
FAQ 3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the simplest method.
-
Procedure: Spot the starting ketone, the reaction mixture, and a co-spot (ketone + reaction mixture) on a silica gel plate.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. The starting ketone will have a specific Rf value. As the reaction proceeds, you should see this spot diminish and a new, more polar spot (the amine product, which will likely be closer to the baseline) appear. Staining with potassium permanganate can also help visualize the product.
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis via direct reductive amination.
Objective: To synthesize this compound from 2-phenoxyacetophenone.
Materials:
-
2-Phenoxyacetophenone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, optional)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-phenoxyacetophenone (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M concentration).
-
Add ammonium acetate (10.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours to facilitate imine formation. (Optional: monitor by TLC).
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete.
-
Workup: Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine, typically as an oil.
-
Purification: The crude product can be purified via crystallization as the HCl salt or by column chromatography as described in the troubleshooting section.
Section 5: Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, THF | High selectivity for imines over ketones; mild conditions; excellent for one-pot reactions.[2][5] | Moisture sensitive; higher cost; incompatible with methanol.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Selective for imines at acidic pH.[3] | Highly toxic (generates HCN); less effective at neutral pH. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive; readily available. | Low selectivity; readily reduces starting ketone, leading to alcohol byproduct; requires careful addition after imine formation.[3][4] |
digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Crude Product\n(TLC, LC-MS, NMR)"]; Identify [label="Identify Main Component(s)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Ketone [label="Unreacted Ketone", shape=parallelogram]; Alcohol [label="Alcohol Byproduct", shape=parallelogram]; SecondaryAmine [label="Secondary Amine Impurity", shape=parallelogram];
Sol_Ketone [label="Problem: Incomplete Imine Formation\n\nSolutions:\n1. Add molecular sieves.\n2. Adjust pH (catalytic AcOH).\n3. Increase pre-stir time before reduction.", fillcolor="#E6F4EA"]; Sol_Alcohol [label="Problem: Ketone Reduction\n\nSolution:\n1. Switch to a milder reducing agent.\n(Recommend: NaBH(OAc)3).", fillcolor="#E6F4EA"]; Sol_SecondaryAmine [label="Problem: Over-alkylation\n\nSolutions:\n1. Use large excess of NH4OAc.\n2. Consider a stepwise procedure.", fillcolor="#E6F4EA"];
Start -> Analyze; Analyze -> Identify; Identify -> Ketone [label="Starting Material"]; Identify -> Alcohol [label="Byproduct"]; Identify -> SecondaryAmine [label="Byproduct"];
Ketone -> Sol_Ketone; Alcohol -> Sol_Alcohol; SecondaryAmine -> Sol_SecondaryAmine; }
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
University of Rochester. Reductive Amination - Common Conditions. [Link] (Note: This is a representative link for general conditions, the original source may be a textbook or course material).
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Kaushik, V., Kumar, A., & Kumar, P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 223-241. [Link]
-
Sciencemadness Wiki. Leuckart reaction. [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Overcoming challenges in the purification of 2-Phenoxy-1-phenyl-ethylamine
Technical Support Center: Purification of 2-Phenoxy-1-phenyl-ethylamine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound (CAS 16797-04-9). The content is designed for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this critical amine intermediate.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower users to solve complex purification challenges.
Q1: My crude product is a persistent oil and fails to crystallize. What are the likely causes and solutions?
A1: Oiling out during crystallization is a common problem for amines and is typically caused by impurities depressing the melting point or by supersaturation occurring at a temperature above the melting point of the solute-solvent system.
-
Probable Cause 1: Residual Solvent. Volatile organic solvents from the reaction or workup (e.g., Dichloromethane, Toluene) can become trapped, preventing solidification.
-
Solution: Co-evaporate the crude oil with a solvent in which it is highly soluble but has a higher boiling point than the suspected contaminant (e.g., ethanol or isopropanol), followed by drying under high vacuum for several hours. This process, known as azeotropic drying, can effectively remove residual volatiles.
-
-
Probable Cause 2: High Impurity Load. The presence of unreacted starting materials, byproducts (like the corresponding alcohol from over-reduction), or other contaminants significantly lowers the purity, making crystallization difficult.
-
Solution: Before attempting crystallization, perform a preliminary purification. An acid-base extraction is highly effective for separating the basic amine from neutral or acidic impurities.[1] If the crude product is still an oil after this, column chromatography is the recommended next step.
-
-
Probable Cause 3: Incorrect Solvent Choice. The chosen crystallization solvent may be too good a solvent, preventing the product from precipitating.
-
Solution: If the product is an oil in a single solvent, attempt a multi-solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, isopropanol) and then slowly add a "poor" solvent (an anti-solvent like hexanes or heptane) dropwise at a slightly elevated temperature until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.
-
Q2: My NMR analysis shows contamination from the starting ketone (2-phenoxy-1-phenylethanone). How can I efficiently remove it?
A2: The starting ketone is a neutral impurity and lacks the basic amine handle of your desired product. This difference in chemical reactivity is the key to separation.
-
Primary Method: Acid-Base Extraction. This is the most effective and scalable method. The basic amine will react with an acid to form a water-soluble salt, while the neutral ketone will remain in the organic phase.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extract the organic layer multiple times with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄). The protonated amine salt will move to the aqueous layer.
-
Combine the aqueous layers and wash with fresh organic solvent to remove any remaining traces of the ketone.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃) until the pH is >10 to deprotonate the amine salt, causing the free base to precipitate or form an oil.
-
Extract the aqueous layer with fresh organic solvent, dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Workflow: Acid-Base Extraction
Workflow for removing neutral impurities.
Q3: My product is turning yellow or brown upon standing or during purification. What causes this discoloration and how can I prevent/fix it?
A3: Amine compounds, particularly primary amines like this compound, are susceptible to air oxidation.[2] The phenyl and phenoxy groups can also contribute to the formation of colored impurities upon exposure to light or trace acid/base catalysts.
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating or prolonged storage.
-
Solvent Quality: Use high-purity, peroxide-free solvents for extractions and chromatography. Ethers, in particular, can contain peroxides that accelerate oxidation.
-
Light Protection: Store the compound in amber vials or protect it from direct light.
-
-
Remediation:
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent. Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is often very effective at removing highly conjugated, colored impurities.
-
Recrystallization: A carefully executed recrystallization can often leave colored impurities behind in the mother liquor.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust method for achieving >99% purity?
A1: A multi-step approach is typically required. The optimal strategy depends on the initial purity of your crude material.
-
Decision Logic:
-
If Crude Purity > 90%: A combination of acid-base extraction followed by recrystallization is often sufficient.
-
If Crude Purity < 90% or contains multiple byproducts: A sequence of acid-base extraction, followed by flash column chromatography, and then a final recrystallization or salt formation is the most robust path to high purity.
-
-
Purification Strategy Decision Tree
Decision tree for purification strategy.
Q2: Which solvent systems are best for the crystallization of this compound?
A2: The ideal system will dissolve the compound when hot but have low solubility when cold. Given the molecule's structure (aromatic rings and a polar amine group), solvents of intermediate polarity or binary mixtures work best.
| Solvent System Type | "Good" Solvent (for dissolving) | "Poor" / Anti-Solvent (for precipitating) | Comments |
| Alcohol/Alkane | Isopropanol (IPA) or Ethanol | Heptane or Hexanes | This is often the most successful system. Dissolve in minimal hot IPA, then add heptane until cloudy. |
| Ester/Alkane | Ethyl Acetate (EtOAc) | Heptane or Hexanes | Good for removing more polar impurities. |
| Ether/Alkane | Methyl tert-butyl ether (MTBE) | Heptane or Hexanes | Use with caution due to the higher volatility of MTBE. |
| Single Solvent | Toluene or Acetonitrile | Not Applicable | May work for very pure material, but less selective than binary systems. |
Q3: What are the key parameters for successful flash column chromatography?
A3: Flash chromatography is ideal for separating compounds with different polarities.
-
Stationary Phase: Standard silica gel (SiO₂) is the default choice. The basic nature of the amine can cause tailing (streaking) on acidic silica.
-
Mobile Phase:
-
To Mitigate Tailing: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For example, start with 5% EtOAc / 95% Hexanes and gradually increase the polarity to 30-40% EtOAc. The added triethylamine will travel with the solvent front.
-
-
Loading: For best results, dry-load the crude product. Dissolve it in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Q4: How should I confirm the purity and identity of my final product?
A4: A combination of techniques is necessary to unambiguously confirm both identity and purity.[3]
-
Identity:
-
NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation. Check for the correct chemical shifts, integration values, and coupling patterns. The absence of impurity signals is a primary indicator of purity.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Purity:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard method. Purity is reported as the area percentage of the main peak.[5]
-
Gas Chromatography (GC): Suitable if the compound is thermally stable. It can provide excellent resolution for volatile impurities.[3]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.
-
Section 3: Key Experimental Protocols
Protocol 1: Recrystallization of this compound Free Base
This protocol uses an isopropanol/heptane solvent system, a common and effective choice.
-
Place the crude amine (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of warm (approx. 50 °C) isopropanol (IPA) dropwise while stirring until the solid just dissolves. Avoid adding a large excess.
-
While the solution is still warm, slowly add heptane dropwise until a faint, persistent cloudiness appears. If too much is added, add a few drops of warm IPA to redissolve the solid.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for method development.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 220 nm |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water. |
References
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Refining Community. Contamination in Amine Systems. Available from: [Link]
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Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
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Sulfur Recovery Engineering Inc. Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Available from: [Link]
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Vysus Group. Common amine system corrosion issues and how to solve them. Available from: [Link]
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Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]
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PubChem. 2-Phenoxyethanamine. Available from: [Link]
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PubChem. Phenethylamine. Available from: [Link]
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National Center for Biotechnology Information. Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide. Available from: [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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American Chemical Society. 2-Phenylethylamine. Available from: [Link]
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PubChem. 2-Phenoxy-1-phenylethanol. Available from: [Link]
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ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...). Available from: [Link]
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ResearchGate. (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The. Available from: [Link]
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American Chemical Society. 2-Phenoxyethanol. Available from: [Link]
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MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]
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Organic Syntheses. n-hydroxy-(s)-1-phenylethylamine oxalate. Available from: [Link]
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PubChem. 2-Phenoxy-2-phenyl-1-ethanol. Available from: [Link]
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Organic Syntheses. α-PHENYLETHYLAMINE. Available from: [Link]
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Royal Society of Chemistry. Supporting Information For: S1. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
- ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,... Available from: https://www.researchgate.net/figure/H-NMR-of-the-model-compounds-A-2-phenoxy-1-phenylethanol-and-B_fig1_303492576
Sources
Optimizing reaction conditions for the synthesis of 2-Phenoxy-1-phenyl-ethylamine derivatives
Welcome to the technical support center for the synthesis of 2-phenoxy-1-phenyl-ethylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Introduction to the Synthesis
The synthesis of this compound derivatives is a multistep process that requires careful control of reaction conditions to achieve high yields and purity. These compounds are of significant interest in medicinal chemistry.[1][2] The general approach involves the formation of a key intermediate, followed by the introduction of the phenoxy group and subsequent reduction to the final amine. This guide will address common challenges encountered during this synthetic sequence.
General Reaction Scheme
A common synthetic route to this compound derivatives is outlined below. This scheme serves as a basis for the troubleshooting and FAQ sections.
Sources
Technical Support Center: HPLC Analysis of 2-Phenoxy-1-phenyl-ethylamine
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenoxy-1-phenyl-ethylamine. This molecule presents unique challenges due to its basic amine functionality and inherent chirality. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of this compound?
A: The analysis of this compound presents two main challenges. First, its primary amine group makes it basic. Basic compounds are prone to strong, undesirable interactions with the silica backbone of most reversed-phase columns, leading to poor peak shape, specifically tailing.[1][2] Second, this compound possesses a chiral center, meaning it exists as a pair of enantiomers. Separating these mirror-image isomers requires specialized Chiral Stationary Phases (CSPs) and carefully optimized methods, as they have identical physical properties in a non-chiral environment.[3][4]
Q2: Which type of HPLC column is recommended for this analysis?
A: The column choice depends entirely on the analytical goal:
-
For Achiral Analysis (Quantifying the total amount): A modern, high-purity silica reversed-phase column (e.g., C18 or C8) is recommended. Opt for columns described as "Type B" or "base-deactivated," which have minimal residual silanol groups and are robustly end-capped. This minimizes the secondary interactions that cause peak tailing with basic analytes.[5]
-
For Chiral Analysis (Separating enantiomers): A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most versatile and widely successful for a broad range of compounds, including amines.[3][6][7] Columns like Chiralpak® or Lux® series are excellent starting points.
Q3: How critical is mobile phase pH, and what is a good starting point?
A: Mobile phase pH is arguably the most critical parameter for achieving good peak shape in the achiral analysis of this basic compound.[8] A small change in pH can dramatically alter the ionization state of both the analyte and the column's residual silanol groups, impacting retention and peak symmetry.[9][10]
-
Recommended Starting pH: For reversed-phase analysis, a low pH of 2.5 to 3.5 is ideal. At this pH, the amine analyte is fully protonated (ionized), but more importantly, the residual silanols on the silica surface are also protonated and thus neutral.[5][11] This prevents the ionic interaction that is the primary cause of peak tailing. A buffer, such as phosphate or formate, should be used to maintain a stable pH.[8]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Poor Peak Shape (Significant Tailing)
Question: My chromatogram for this compound shows a peak with a significant tail, making integration and quantification unreliable. What causes this, and how can I achieve a symmetrical peak?
Answer: Peak tailing for basic compounds like yours is a classic HPLC problem rooted in secondary-site interactions.[1][2] Your positively charged (protonated) amine analyte is electrostatically attracted to negatively charged (ionized) residual silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.
Mechanism of Peak Tailing for Basic Analytes
Caption: Interaction of a basic analyte with the column stationary phase.
Solutions to Mitigate Peak Tailing:
-
Optimize Mobile Phase pH: As mentioned in the FAQ, lowering the pH to ~2.5-3.5 using a buffer is the most effective first step. This neutralizes the silanol groups, eliminating the root cause of the ionic interaction.[11]
-
Add a Competing Base: If operating at low pH is not possible or insufficient, adding a "sacrificial" or "competing" base to the mobile phase is a traditional and effective strategy.[5] An additive like Triethylamine (TEA) is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Use a High-Purity Column: Modern columns manufactured with high-purity silica ("Type B") have a much lower concentration of acidic, metal-contaminated silanols.[5] Combining a modern, end-capped column with proper mobile phase conditions is the ultimate solution for robust peak shape.
| Strategy | Mechanism | Typical Concentration | Considerations |
| Acidic Buffer | Protonates silanol groups (Si-OH), making them neutral. | 10-25 mM (e.g., Phosphate, Formate) | Ensure buffer is soluble in the organic modifier to prevent precipitation, especially in gradients.[5] |
| Competing Base | Masks active silanol sites (Si-O⁻) through preferential interaction. | 0.05% - 0.1% v/v (e.g., Triethylamine, TEA) | Can shorten column lifetime and may suppress ionization in MS detection.[5] |
Problem 2: Unstable or Shifting Retention Times
Question: My retention time is drifting from one injection to the next. How do I diagnose and fix this reproducibility issue?
Answer: Retention time (RT) instability is a common frustration that can usually be diagnosed by observing whether all peaks in the chromatogram are shifting or just the analyte of interest.[12] This distinction helps separate systemic (hardware) problems from chemical (method-related) problems.
Troubleshooting Workflow for Retention Time Shifts
Caption: Systematic approach to diagnosing retention time variability.
Common Causes and Solutions:
-
Inconsistent Mobile Phase: This is the most frequent cause of chemical-related shifts.[13][14]
-
Evaporation: Volatile organic solvents can evaporate over time, changing the mobile phase ratio. Prepare fresh mobile phase daily and keep bottles capped.[12]
-
pH Instability: If the mobile phase pH is not properly buffered or is near the pKa of your analyte, small changes can cause large RT shifts. A change of just 0.1 pH units can alter retention by 10% or more.[9]
-
Action: Follow a strict, reproducible protocol for mobile phase preparation.
-
-
Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis begins.[13] Rushing this step will lead to drifting retention times in the initial runs of a sequence.
-
Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Temperature Fluctuations: Column temperature affects solvent viscosity and interaction kinetics. A 1°C change can alter retention by 1-2%.[9]
-
Action: Use a thermostatted column compartment for consistent temperature control.
-
-
Flow Rate Variation: Leaks in the system or pump malfunctions will cause pressure fluctuations and inconsistent flow rates, leading to proportional shifts in all peaks.[12][15]
-
Action: Check system pressure for stability. Inspect fittings for any signs of leaks.
-
Problem 3: Poor or No Chiral Resolution
Question: I am using a chiral column to separate the enantiomers of this compound, but I see only one broad peak or two overlapping peaks. What can I do to improve the resolution?
Answer: Achieving chiral separation is a nuanced process that relies on creating subtle differences in the interaction energy between each enantiomer and the chiral stationary phase. Poor resolution is common during method development and can be systematically addressed.[6][16]
Key Factors Influencing Chiral Resolution:
-
Chiral Stationary Phase (CSP) Selection: The chosen CSP may not be suitable for your molecule. Polysaccharide-based phases are a good starting point, but screening different types (e.g., cellulose vs. amylose based, and with different derivatizations) may be necessary.[3][7]
-
Mobile Phase Composition: This is the most powerful tool for optimizing selectivity on a given CSP.
-
Normal Phase (NP): Often provides better selectivity for chiral separations. Typical mobile phases are mixtures of an alkane (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol).[6]
-
Reversed-Phase (RP): Can be used with certain immobilized polysaccharide CSPs. Mobile phases consist of water/buffer and acetonitrile or methanol.
-
Additives/Modifiers: For basic analytes like yours in normal phase, adding a small amount of a basic modifier like Diethylamine (DEA) or TEA (e.g., 0.1%) is often essential.[6] It drastically improves peak shape by minimizing interactions with the silica support, which in turn enhances the specific chiral interactions.
-
-
Temperature and Flow Rate:
-
Flow Rate: Chiral recognition is a kinetic process. Lowering the flow rate increases the interaction time between the analytes and the CSP, which can often improve resolution.[6]
-
Temperature: Temperature affects the thermodynamics of the chiral interaction. Both increasing and decreasing the temperature should be explored, as the effect can be unpredictable.[6]
-
Recommended Chiral Screening Protocol
This protocol provides a starting point for developing a chiral separation method.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Polar Organic) |
| Column | Polysaccharide-based (e.g., Lux Cellulose-1 or Chiralpak AD) | Polysaccharide-based (e.g., Lux Amylose-1 or Chiralpak IA) | Same columns as NP |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA | Acetonitrile / Methanol (50:50 v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) |
Optimization Steps: If initial screening shows promise (e.g., peak broadening or a small shoulder), systematically vary the ratio of the organic modifier (e.g., from 5% to 20% alcohol) and screen different temperatures (e.g., 15°C, 25°C, 40°C).
Experimental Protocols
Protocol 1: Preparation of a Robust Buffered Mobile Phase (Reversed-Phase)
This protocol describes the preparation of 1 L of a 90:10 Acetonitrile/Buffer mobile phase with a target pH of 3.0, designed to produce symmetrical peaks for basic analytes.
-
Prepare Aqueous Buffer:
-
Weigh out the appropriate amount of a buffer salt (e.g., potassium phosphate monobasic) to make a 25 mM solution in 1 L of HPLC-grade water.
-
Place the solution on a magnetic stirrer.
-
Calibrate a pH meter and slowly add phosphoric acid dropwise until the pH of the aqueous solution is stable at 3.0.
-
-
Filter the Buffer:
-
Vacuum filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could clog the HPLC system.
-
-
Measure and Mix Solvents:
-
Using a graduated cylinder, precisely measure 100 mL of the filtered aqueous buffer.
-
In a separate graduated cylinder, precisely measure 900 mL of HPLC-grade acetonitrile.
-
Combine the two solvents in a clean 1 L mobile phase bottle. Note: Always add the smaller volume component to the larger one to avoid potential precipitation.
-
-
Degas the Mobile Phase:
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the final mobile phase mixture using sonication under vacuum for 5-10 minutes or by sparging with helium to prevent air bubbles from interfering with pump performance.[9]
-
-
Label:
-
Clearly label the bottle with the composition, pH, and date of preparation. It is best practice to prepare fresh mobile phase daily.[6]
-
References
-
Why Does Retention Time Shift? | HPLC Tip. (2025). Phenomenex. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. [Link]
-
Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach Scientific. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom-Academy. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004). AKJournals. [Link]
-
How to fix a shifting retention time of peaks in hplc? (2023). ResearchGate. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2005). ResearchGate. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). PubMed Central. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. (2021). RSC Publishing. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Hawach Scientific. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PubMed Central. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. [Link]
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- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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Side reactions to avoid during the synthesis of 2-Phenoxy-1-phenyl-ethylamine
Welcome to the technical support center for the synthesis of 2-Phenoxy-1-phenyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important phenethylamine derivative. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to help you optimize your synthetic route and achieve high purity and yield.
Section 1: Understanding the Synthetic Landscape and Key Challenges
The synthesis of this compound typically involves two key transformations: the formation of the phenoxy ether linkage and the introduction of the primary amine. The sequence of these steps defines the primary synthetic routes, each with its own set of potential side reactions. This guide will focus on the most common strategies and their associated pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. The questions are designed to be direct and practical, with answers that provide not only solutions but also the underlying chemical principles.
Part A: Challenges in Ether Formation (Williamson Ether Synthesis Approach)
In this approach, the ether linkage is typically formed by reacting a phenoxide with a suitable 1-phenylethyl derivative bearing a leaving group.
Question 1: I am observing a significant amount of an alkene byproduct, styrene, in my reaction. What is causing this and how can I minimize it?
Answer: The formation of styrene is a clear indication that an E2 elimination reaction is competing with your desired SN2 substitution.[1][2] This is a very common side reaction, especially when using a secondary alkyl halide like 1-bromo-1-phenylethane. The phenoxide you are using is not only a good nucleophile but also a reasonably strong base.
Troubleshooting Guide: Minimizing Elimination Byproducts
| Strategy | Experimental Protocol | Expected Outcome & Rationale |
| Optimize the Leaving Group | If possible, use a better leaving group that is less prone to elimination under basic conditions, such as a tosylate (OTs) or mesylate (OMs) instead of a halide. | Tosylates and mesylates are excellent leaving groups and can sometimes favor substitution over elimination compared to halides. |
| Control Reaction Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary. | Elimination reactions generally have a higher activation energy than substitution reactions.[2] Lowering the temperature will therefore disproportionately slow down the elimination pathway. |
| Choice of Base and Solvent | Use a weaker base to generate the phenoxide, such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH).[3] Employ a polar aprotic solvent like DMF or acetonitrile. | A weaker base reduces the overall basicity of the reaction mixture, disfavoring the E2 pathway. Polar aprotic solvents solvate the cation of the base, making the phenoxide anion more nucleophilic and promoting the SN2 reaction. |
Question 2: My desired O-alkylated product is contaminated with a significant amount of a C-alkylated isomer. How can I improve the selectivity for O-alkylation?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho and para positions).[1] C-alkylation is a competing side reaction that can be influenced by several factors, particularly the solvent and the nature of the cation.[4]
Troubleshooting Guide: Improving O-Alkylation Selectivity
| Strategy | Experimental Protocol | Expected Outcome & Rationale |
| Solvent Selection | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Avoid protic solvents like ethanol or water. | Protic solvents can form hydrogen bonds with the oxygen of the phenoxide, making it less available for nucleophilic attack. This shielding effect can inadvertently promote C-alkylation.[4] Polar aprotic solvents do not have this effect and enhance the nucleophilicity of the oxygen. |
| Counter-ion Effect | If using a strong base like NaH, consider switching to a base with a larger, softer cation like K₂CO₃ or Cs₂CO₃. | The nature of the counter-ion can influence the O/C alkylation ratio. Larger, more polarizable cations tend to associate less tightly with the phenoxide oxygen, leaving it more available for O-alkylation. |
| Phase-Transfer Catalysis | Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., dichloromethane/water with NaOH). | The PTC transports the phenoxide ion into the organic phase as a lipophilic ion pair. The "naked" phenoxide anion in the organic phase is highly nucleophilic at the oxygen, leading to preferential O-alkylation. |
Diagram: Competing Pathways in Williamson Ether Synthesis
Caption: Competing reaction pathways in the Williamson ether synthesis.
Part B: Challenges in Amine Formation (Reductive Amination Approach)
This route often starts with 2-phenoxy-1-phenylethanone, which is then converted to the primary amine via reductive amination.
Question 3: My reductive amination is producing significant amounts of the secondary amine, bis(2-phenoxy-1-phenylethyl)amine. How can I prevent this over-alkylation?
Answer: Over-alkylation is a common issue in reductive amination, especially when synthesizing primary amines. The newly formed primary amine is often more nucleophilic than the ammonia or ammonia source used, leading to a second reaction with the starting ketone to form a secondary amine byproduct.[5]
Troubleshooting Guide: Preventing Over-alkylation in Reductive Amination
| Strategy | Experimental Protocol | Expected Outcome & Rationale |
| Use a Large Excess of Ammonia | Employ a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol) relative to the ketone (typically 5-10 equivalents or more). | A high concentration of the ammonia source statistically favors the reaction of the ketone with ammonia over the newly formed primary amine, thus minimizing the formation of the secondary amine. |
| Stepwise Imine Formation and Reduction | 1. Stir 2-phenoxy-1-phenylethanone with your ammonia source in a suitable solvent (e.g., methanol or ethanol) to form the imine. You can use a dehydrating agent like molecular sieves to drive the equilibrium. 2. After imine formation is complete (monitor by TLC or GC-MS), add the reducing agent in a separate step. | This two-step, one-pot approach decouples imine formation from reduction.[6][7] By allowing the imine to form completely before introducing the reducing agent, you minimize the presence of the primary amine product in the presence of the starting ketone, thereby preventing the formation of the secondary amine. |
| Choice of Reducing Agent | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7][8] | These reagents are less reactive towards the ketone starting material and will preferentially reduce the iminium ion as it is formed. This allows for a one-pot reaction where the ketone, ammonia source, and reducing agent are all present, with a lower risk of over-alkylation compared to stronger reducing agents like sodium borohydride.[8] |
Question 4: The reaction is sluggish and I'm observing low conversion of my starting ketone, 2-phenoxy-1-phenylethanone. What can I do to improve the reaction rate?
Answer: Low conversion in reductive amination can be due to several factors, including inefficient imine formation, a deactivated reducing agent, or suboptimal reaction conditions.
Troubleshooting Guide: Improving Conversion in Reductive Amination
| Strategy | Experimental Protocol | Expected Outcome & Rationale |
| pH Control | The reaction is often catalyzed by mild acid. If not already present in your ammonia source (like ammonium acetate), add a catalytic amount of a weak acid like acetic acid. | Imine formation is generally favored under slightly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. |
| Use of a Lewis Acid Catalyst | Add a Lewis acid such as Ti(OiPr)₄ to the reaction mixture before the addition of the reducing agent.[8] | The Lewis acid can activate the ketone towards nucleophilic attack by the amine, thereby accelerating the formation of the imine intermediate.[8] |
| Increase Reaction Temperature | Gently heat the reaction mixture (e.g., to 40-50 °C). | An increase in temperature can enhance the rate of both imine formation and reduction. However, monitor for potential side reactions that may become more prevalent at higher temperatures. |
| Ensure Fresh Reducing Agent | Use a freshly opened bottle of the reducing agent, especially for borohydrides which can decompose upon storage. | The hydride source is crucial for the reduction step. A partially decomposed reducing agent will lead to incomplete reaction. |
Diagram: Reductive Amination Workflow
Caption: Workflow for reductive amination and the competing over-alkylation side reaction.
Section 2: Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Synthesis of 2-Phenoxy-1-phenylethanone (Precursor for Reductive Amination)
This protocol is based on the Williamson ether synthesis.
Materials:
-
Phenol
-
2-Bromoacetophenone
-
Potassium carbonate (anhydrous, finely powdered)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromoacetophenone (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-phenoxy-1-phenylethanone.[9][10][11]
Protocol 2: Reductive Amination of 2-Phenoxy-1-phenylethanone to this compound
This protocol utilizes a one-pot, two-step approach to minimize over-alkylation.
Materials:
-
2-Phenoxy-1-phenylethanone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Section 3: Analytical Characterization of Side Products
Identifying side products is crucial for optimizing your reaction. Here are some common impurities and how they can be identified:
-
Styrene (from E2 elimination): Can be detected by GC-MS and ¹H NMR (characteristic vinyl proton signals).
-
C-alkylated Phenol: Will have a different retention time on TLC and HPLC compared to the desired product. Mass spectrometry will show the same mass as the O-alkylated product. ¹H and ¹³C NMR will show signals corresponding to the alkyl group attached to the aromatic ring.
-
bis(2-phenoxy-1-phenylethyl)amine (from over-alkylation): Will have a significantly higher molecular weight, easily detectable by mass spectrometry.
-
Impurities from Starting Materials: As seen in the synthesis of atomoxetine, impurities in the starting materials can lead to the formation of regioisomers (e.g., reaction with 3- or 4-substituted phenols if present as impurities in phenol).[12][13] These can be difficult to separate and are best controlled by ensuring the purity of the starting materials. HPLC is an excellent technique for identifying and quantifying such isomers.[]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
SynThink. (n.d.). Atomoxetine EP Impurities & USP Related Compounds. Retrieved January 14, 2026, from [Link]
- Teva Pharmaceutical Industries Ltd. (2006). Synthesis of atomoxetine hydrochloride.
- Eli Lilly and Company. (2007). An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
-
Wikipedia. (2023, December 29). Williamson ether synthesis. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2025, August 8). Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Sustainable N-Alkylation of Amines. [Link]
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ResearchGate. (2025, August 9). Identification of -Phenylethylamine in Judicial Samples. [Link]
-
Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this...[Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 2-Phenoxy-1-phenylethanone. Retrieved January 14, 2026, from [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Wang, Y., et al. (2022). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. RSC Advances, 12(45), 29465-29474. [Link]
-
University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. [Link]
-
Van der Schoot, J. B., & De Zeeuw, R. A. (1994). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 18(5), 272-277. [Link]
-
Chemistry Stack Exchange. (2025, January 4). Why the C-alkylated product is not formed?[Link]
-
Giorgetti, A., & Auwärter, V. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences, 12(1), 35. [Link]
-
Li, Y., et al. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(6), 725-732. [Link]
-
ResearchGate. (n.d.). Conversion of 2‐phenoxy‐1‐phenylethanol and its derivates. Retrieved January 14, 2026, from [Link]
- CN102070471A. (2011). Medicine intermediate 2-phenoxy aniline and preparation method thereof.
-
ResearchGate. (n.d.). (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The. Retrieved January 14, 2026, from [Link]
-
Chemsrc. (2025, August 26). 2-Phenoxy-1-phenylethanone. [Link]
-
PubChem. (n.d.). 2-Phenoxy-1-phenylethanol. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]
-
PubChem. (n.d.). 1-Phenethylamine, (+)-. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenethylamine, (-)-. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. [Link]
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Resolving peak tailing in the chromatography of 2-Phenoxy-1-phenyl-ethylamine
Welcome to the technical support center for the chromatographic analysis of 2-Phenoxy-1-phenyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically peak tailing, during the analysis of this and other structurally similar basic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles and provide a logical, field-tested framework for troubleshooting and method development.
Frequently Asked Questions: The "Why" Behind the Tailing
This section addresses the fundamental reasons for the chromatographic challenges associated with this compound.
Q1: I'm seeing significant peak tailing with this compound. What is happening at a chemical level?
A1: The peak tailing you are observing is a classic manifestation of secondary-site interactions between your analyte and the stationary phase. This compound is a basic compound due to its primary amine functional group. In the acidic to neutral pH range typical for reversed-phase chromatography, this amine group becomes protonated, carrying a positive charge.
The problem arises from the stationary phase itself. Most reversed-phase columns are based on silica particles. The surface of this silica is populated with silanol groups (Si-OH). These silanols are weakly acidic and can deprotonate to form negatively charged silanates (Si-O⁻), especially at a mobile phase pH above 3.5.[1][2] The strong electrostatic attraction between the positively charged analyte and these negatively charged silanol sites creates a powerful secondary retention mechanism.[3][4] Molecules that experience this interaction are retained longer than those interacting only with the C18 phase, resulting in a delayed elution and a "tail" on the peak.[5]
Figure 1: Mechanism of peak tailing for basic analytes.
Q2: Why is peak tailing a significant problem for my analysis?
A2: Peak tailing is not merely an aesthetic issue; it has severe consequences for the quality and reliability of your data.[6]
-
Poor Resolution: Tailing peaks are broader at the base, which can cause them to merge with adjacent peaks, leading to a loss of resolution and making accurate peak identification difficult.
-
Inaccurate Quantification: Chromatographic data systems rely on symmetrical peaks to accurately determine the start, apex, and end of a peak for integration. Tailing distorts this process, leading to inconsistent and inaccurate peak area calculations, which directly impacts the quantitative precision and accuracy of your results.[5]
-
Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases. This can significantly reduce the signal-to-noise ratio, making it harder to detect and quantify low-level analytes or impurities.[5]
Systematic Troubleshooting Guide for Peak Tailing
Follow this structured guide to diagnose and resolve peak tailing. We will start with the simplest and most impactful adjustments (Mobile Phase) before moving to hardware considerations.
Figure 2: A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
Your mobile phase is the most powerful and easily adjustable tool for controlling peak shape.
Q3: My peak is tailing badly. What is the very first thing I should adjust in my method?
A3: Adjust the mobile phase pH. The most effective initial strategy is to lower the mobile phase pH to a range of 2.5 to 3.0.[7]
-
Causality: At this low pH, the high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the surface silanols (Si-OH ⇌ SiO⁻ + H⁺) to the left. This keeps the silanols in their neutral, protonated (Si-OH) state.[8] By neutralizing these secondary interaction sites, you eliminate the primary cause of peak tailing for your protonated amine analyte.
Protocol: Preparation of a Low-pH Mobile Phase
-
Buffer Selection: Choose a buffer effective in the pH 2.5-3.0 range, such as potassium dihydrogen phosphate.
-
Preparation:
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water to create a ~20 mM solution.[9]
-
Place the solution on a magnetic stirrer and monitor with a calibrated pH meter.
-
Slowly add orthophosphoric acid dropwise until the pH is stable at your target value (e.g., 2.8).
-
-
Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[9]
-
Mixing: Prepare your final mobile phase by mixing this aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Degassing: Thoroughly degas the final mobile phase before use.
Q4: I've lowered the pH, and the peak shape has improved, but it's still not perfect. What is my next move?
A4: Your next step is to introduce a mobile phase additive that acts as a competing base.
-
Causality: Even at low pH and on the best columns, some highly active silanols may remain. A small, basic additive, such as Triethylamine (TEA), is added to the mobile phase at a low concentration (e.g., 5-20 mM).[8] The TEA is also protonated and acts as a "silanol suppressor" by competitively binding to any available negatively charged silanol sites, effectively shielding your analyte from these secondary interactions.[8]
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust to 2.5 - 3.0 using an acid like phosphoric or formic acid. | Protonates and neutralizes surface silanol groups, preventing ionic interactions with the basic analyte.[3][5] |
| Mobile Phase Additive | Add a competing base, such as 5-20 mM Triethylamine (TEA) . | The additive competitively binds to active silanol sites, shielding the analyte from secondary interactions.[6][8] |
| Buffer Concentration | Increase buffer strength to 20-50 mM . | Higher ionic strength can help mask residual silanol interactions and improve peak symmetry.[3][10] |
Table 1: Summary of Mobile Phase Optimization Strategies
Step 2: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the problem may lie with the column hardware or chemistry.
Q5: Could my HPLC column be the cause of my peak tailing?
A5: Absolutely. Column technology has evolved significantly to address the challenges of analyzing basic compounds. If you are using an older column, particularly one packed with "Type A" silica, it likely has a high concentration of acidic, metal-contaminated silanols that are prone to causing tailing.[6][8]
-
Expert Recommendation: For robust analysis of this compound, you should use a modern, high-purity "Type B" silica column that is aggressively end-capped.
-
Type B Silica: This silica is synthetically produced to have minimal metal contamination, resulting in less acidic and more homogenous silanol groups.[3]
-
End-capping: After the primary C18 chains are bonded to the silica, the column is treated with a small silylating agent (like trimethylchlorosilane) to chemically deactivate a majority of the remaining accessible silanol groups, further reducing secondary interaction sites.[2][7]
-
| Column Technology | Key Feature | Advantage for this compound |
| High-Purity, End-Capped C18 | Based on Type B silica with minimal active silanols. | The industry standard and a significant improvement over older columns. Provides good peak shape, especially at low pH.[1][6] |
| Embedded Polar Group (EPG) | A polar group (e.g., amide, carbamate) is embedded in the C18 chain near the silica surface. | The polar group shields the analyte from residual silanols, offering excellent peak shape even at mid-range pH (pH 4-7).[11] |
| Hybrid Particle (e.g., BEH, CS-H) | Silica-organic hybrid particles. | Offers enhanced pH stability (pH 1-12), allowing for high-pH methods where basic analytes are neutral, eliminating tailing. |
Table 2: Comparison of Recommended Column Chemistries
Q6: My column is relatively new, but my peaks have started to tail over time. What should I do?
A6: This suggests a physical problem with the column, such as contamination or a void at the inlet.
-
Contamination: Strongly retained compounds from previous injections can build up at the column head, creating active sites that cause tailing.
-
Column Void: Repeated pressure cycles can cause the packed bed of silica to settle, creating a void or channel at the inlet. This disrupts the sample band as it enters the column, leading to broad and tailing peaks.[7]
Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: Always disconnect the column from the detector to prevent contamination.
-
Reverse Direction: Reverse the column's flow direction. This is more effective at flushing contaminants from the inlet frit.
-
Strong Solvent Wash: Sequentially wash the column with solvents that are miscible but vary widely in polarity. A typical universal flush sequence for a reversed-phase column is:
-
20 column volumes of your mobile phase (without buffer).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of Isopropanol.
-
20 column volumes of Hexane (only if lipids or very non-polar contaminants are suspected, ensure system compatibility).
-
20 column volumes of Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
-
Re-equilibrate: Turn the column back to its normal flow direction and thoroughly re-equilibrate with your mobile phase until a stable baseline is achieved.
-
Test: Inject a standard to see if peak shape has improved. If not, the column may have a physical void and likely needs to be replaced.[7][10]
Step 3: System and Method Parameters
If both the mobile phase and column have been optimized, consider these final system-level factors.
Q7: I'm using an appropriate column and mobile phase, but still see some tailing. What other factors could be at play?
A7: At this stage, subtle issues in your system or method parameters are the likely culprits.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[1] Ensure you are using pre-cut, narrow-bore (e.g., 0.005" or 0.12 mm ID) tubing and that all fittings are made correctly to minimize dead volume.
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a non-ideal peak shape that often presents as tailing or fronting.[12] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile for a 30% Acetonitrile mobile phase), it can cause peak distortion.[12] Whenever possible, dissolve your sample in the initial mobile phase.[13]
References
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025).
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chromatography Forum. (2008). Which column for basic analytes.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- ALWSCI. (2025).
- PubMed. (2004).
- Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- ACD/Labs. (2022).
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- BenchChem. (2025). Application Note and Protocol for the Quantification of 2-Phenylethylamine Hydrochloride using HPLC.
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
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- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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- 13. sielc.com [sielc.com]
Technical Support Center: Best Practices for Scaling Up the Synthesis of 2-Phenoxy-1-phenyl-ethylamine
Prepared by: Gemini Senior Application Scientist Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Phenoxy-1-phenyl-ethylamine. This molecule is a critical intermediate in the pharmaceutical industry, notably in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[1][2] Scaling up the synthesis of this amine from the lab to pilot plant or manufacturing scale introduces significant challenges that can impact yield, purity, and process efficiency.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common synthetic routes and offers a structured, question-and-answer-based approach to troubleshooting the specific issues encountered during scale-up. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed, data-driven decisions in your work.
Section 1: Synthesis Overview & Core Principles
The most common and scalable method for preparing primary amines like this compound is the reductive amination of a corresponding ketone.[3][4] This one-pot process is highly efficient and involves the reaction of 2-phenoxyacetophenone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling this reaction? When moving from bench to pilot scale, control over reaction exotherms, rates of addition, and mixing efficiency becomes paramount. The addition of the reducing agent, in particular, can be exothermic and must be controlled to prevent temperature spikes that could lead to side reactions or decomposition.[6] Furthermore, ensuring homogenous mixing is crucial for maintaining consistent reaction kinetics and avoiding localized "hot spots" or areas of high reagent concentration.[7]
Q2: Which reducing agent is best suited for large-scale synthesis? While strong reducing agents like sodium borohydride (NaBH₄) can be used, they are often too reactive and can reduce the starting ketone to an alcohol byproduct.[6][8] For better selectivity, milder reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its exceptional selectivity in reducing the imine intermediate in the presence of the ketone, its stability under mildly acidic conditions, and its safer handling profile compared to sodium cyanoborohydride (NaBH₃CN).[6][9]
Q3: How can I effectively monitor the reaction's progress? Reaction monitoring is crucial for determining completion and identifying potential issues.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The amine product will have a lower Rf than the starting ketone. Staining with ninhydrin is effective for visualizing the primary amine product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of product and byproducts. A C18 reversed-phase column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product, often after derivatization.[11]
Q4: What are the typical purity requirements for this intermediate in drug development? For use in the synthesis of an Active Pharmaceutical Ingredient (API), intermediates like this compound must meet stringent purity specifications, typically >98% by HPLC.[1] The absence of structurally similar impurities is critical, as they may be difficult to remove in subsequent steps and could compromise the safety and efficacy of the final drug product.
Section 3: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve common experimental hurdles.
Q: My reaction yield is consistently low (<60%). What are the likely causes and solutions?
A low yield is a common problem that can usually be traced back to two key stages: imine formation or the reduction step.
Q: I'm observing a significant amount of 2-phenoxy-1-phenylethanol byproduct. How can I prevent this?
This indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the imine intermediate. This is a classic selectivity problem.
-
Causality: Stronger hydride reagents like NaBH₄ are not selective and will readily reduce ketones.[6] For a successful reductive amination, the reduction of the imine must be significantly faster than the reduction of the ketone.
-
Solution: Switch to a milder, more sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice here.[6] Its bulk and reduced reactivity make it highly selective for the protonated imine intermediate over the ketone, drastically minimizing the alcohol byproduct.
Q: My final product is contaminated with a secondary amine impurity. What is it and how do I avoid it?
This is a result of over-alkylation, where the desired primary amine product, being more nucleophilic than ammonia, reacts with another molecule of the starting ketone.[12]
-
Causality: The product (this compound) can attack another molecule of 2-phenoxyacetophenone to form a new imine, which is then reduced to a secondary amine impurity. This is more prevalent at higher temperatures or if there is a localized excess of the ketone.
-
Solutions:
-
Stoichiometry Control: Use a significant excess of the ammonia source (e.g., ammonium acetate, or ammonia gas in a suitable solvent). This ensures the ketone is more likely to react with ammonia than with the product amine.
-
Controlled Addition: On a larger scale, add the ketone solution slowly to the solution containing the ammonia source and the reducing agent. This maintains a low concentration of the ketone, disfavoring the side reaction.
-
Q: The workup is problematic, and I'm struggling to isolate the product as a pure oil. What are the best practices?
Amines are often high-boiling oils and can be difficult to purify by chromatography or distillation, especially at scale. A robust acid-base extraction followed by salt formation is the most reliable method.
-
Causality: The basic nature of the amine allows for its selective extraction and separation from neutral or acidic impurities.[13][14] Converting the free base (often an oil) to a solid salt simplifies handling, enables purification by recrystallization, and improves long-term stability.[15]
-
Solution Workflow:
-
After quenching the reaction, perform an aqueous workup.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. This deprotonates the amine salt, regenerating the free base.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer, filter, and then precipitate the hydrochloride salt by adding a solution of HCl in a suitable solvent (like diethyl ether or isopropanol).[15]
-
The resulting solid can be isolated by filtration and further purified by recrystallization.
-
Section 4: Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis of this compound Hydrochloride
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Imine Formation: To a stirred solution of 2-phenoxyacetophenone (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5.0 eq.).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes. The addition is mildly exothermic; maintain the internal temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting ketone is consumed.
-
Quench: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.
-
Extraction (Workup):
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers and wash with 1M HCl.
-
Separate the layers and retain the acidic aqueous layer containing the product.
-
-
Isolation of Free Base:
-
Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >12.
-
Extract the liberated free base with DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as an oil.
-
-
Salt Formation:
-
Dissolve the crude amine oil in a minimal amount of cold isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
Section 5: Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Typical Equivalents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | 1.5 - 2.0 | Inexpensive, readily available. | Poor selectivity; often reduces starting ketone to alcohol.[6][8] |
| Sodium Cyanoborohydride | NaBH₃CN | 1.2 - 1.5 | Good selectivity for imines. | Highly toxic (can release HCN gas below pH 10).[8] Not ideal for scale-up. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1.2 - 1.5 | Excellent selectivity, mild, non-toxic. [6] | More expensive than NaBH₄. |
Table 2: Typical Analytical Data for this compound Hydrochloride
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.7 (br s, 3H, -NH₃⁺), 7.2-7.5 (m, 8H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.8 (m, 1H, -CH-NH₃⁺), 4.4 (m, 2H, -O-CH₂-) |
| Mass Spec (ESI+) | [M+H]⁺ for free base (C₁₄H₁₅NO) calculated: 214.12; found: 214.1 |
| Melting Point | Approx. 215-220 °C (decomposes) |
References
- BenchChem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates.
- ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
- Google Patents. (2014). CN103664658A - Synthetic method of tomoxetine.
- ResearchGate. (n.d.). Industrial processes for manufacturing amines.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
- New Drug Approvals. (2013). Atomoxetine.
- BenchChem. (n.d.). Technical Support Center: 2-Phenylethylamine (PEA) Detection in Complex Matrices.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Roviello, G. (n.d.). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.
- ChemicalBook. (n.d.). Atomoxetine hydrochloride synthesis.
- Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (2021). Synthesis of secondary and tertiary amines.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines.
- ResearchGate. (n.d.). Reductive amination with primary amines and ammonia.
- American Chemical Society. (2023). 2-Phenylethylamine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2021). 23.12: Synthesis of Amines.
- PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5).
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Identifying and removing impurities from 2-Phenoxy-1-phenyl-ethylamine samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Phenoxy-1-phenyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the identification and removal of impurities from your synthesized samples. Our goal is to ensure the integrity and purity of your compound for downstream applications.
Frequently Asked Questions (FAQs): Impurity Identification
This section addresses the initial steps of characterizing your sample and identifying potential contaminants.
Q1: What are the most common impurities I should expect in a crude sample of this compound?
The impurity profile of your sample is intrinsically linked to its synthetic route. A common and efficient method for synthesizing substituted ethylamines is the reductive amination of a corresponding ketone. For this compound, this typically involves the reductive amination of 2-phenoxy-1-phenylethanone.
Based on this pathway, the primary impurities are often:
-
Unreacted Starting Material: Residual 2-phenoxy-1-phenylethanone.
-
Reduction Byproduct: 2-Phenoxy-1-phenylethanol, formed by the reduction of the ketone without successful amination.[1][2]
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium, Platinum, Raney Nickel) if not completely removed.
-
Residual Solvents: Solvents used during the reaction or workup (e.g., Methanol, Ethanol, Toluene).
The table below summarizes these common process-related impurities.
| Impurity Name | Chemical Structure | Likely Origin |
| 2-phenoxy-1-phenylethanone | Ketone | Unreacted starting material |
| 2-Phenoxy-1-phenylethanol | Alcohol | Byproduct from ketone reduction |
| Synthesis Solvents | Various | Reaction or workup medium |
| Catalyst Metals | e.g., Pd, Pt, Ni | Incomplete filtration post-reaction |
Q2: What is the best analytical technique for identifying and quantifying these impurities?
A multi-pronged analytical approach is recommended for a comprehensive impurity profile. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your main compound and related substances.[3] A reversed-phase method using a C18 column is typical. Due to the basic nature of the amine, special considerations are necessary to achieve sharp, symmetrical peaks.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents, and can provide structural information about byproducts through mass fragmentation patterns.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your target compound and identifying unknown impurities by their unique spectral signatures.[8][9] For example, the presence of a carbonyl peak (~200 ppm) in the ¹³C NMR would indicate residual ketone starting material.
The following table compares these primary analytical methods.
| Technique | Information Provided | Key Strengths for Amine Analysis | Common Challenges |
| HPLC-UV | Quantitative Purity, Retention Time | Excellent for quantification of non-volatile impurities.[10][11] | Peak tailing due to interaction with silica.[4][12] |
| GC-MS | Structural Info (Mass), Volatiles | Identifies residual solvents and low boiling point byproducts. | May require derivatization for non-volatile amines.[13] |
| NMR | Definitive Structural Elucidation | Unambiguously identifies structures of main compound and impurities. | Lower sensitivity compared to HPLC/MS for trace impurities. |
Q3: My HPLC chromatogram shows significant peak tailing for my amine. What is causing this and how can I fix it?
This is the most common issue encountered when analyzing basic compounds like amines on standard silica-based HPLC columns.
Causality: The root cause is an acid-base interaction between the basic amine group and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[4][12] This strong, undesirable interaction leads to poor peak shape (tailing), reduced column efficiency, and inaccurate quantification.
Solutions:
-
Mobile Phase Modification: Add a competing amine, such as 0.1-1% Triethylamine (TEA) or Diethylamine, to your mobile phase.[4] This "sacrificial" base interacts with the active silanol sites, masking them from your analyte and improving peak shape.
-
Use Amine-Specific Columns: Employ columns where the stationary phase has been functionalized with amine groups (e.g., NH2-bonded phases). These columns provide a less acidic environment, minimizing the problematic interactions.[12][14]
-
High pH Reversed-Phase Chromatography: Operate at a high pH (e.g., pH 10) using a pH-stable column. At high pH, the amine exists in its neutral, free-base form, which is more hydrophobic and less likely to interact with residual silanols, resulting in improved retention and peak shape.[4]
Workflow for Impurity Identification and Purification
The following diagram outlines a systematic workflow for analyzing and purifying your this compound samples.
Caption: General workflow for sample analysis, purification, and validation.
Troubleshooting Guide: Purification Strategies
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Q4: My sample is approximately 90% pure. Which purification method should I choose?
The choice between column chromatography and recrystallization depends on the nature of the impurities and the physical state of your compound.
Caption: Decision tree for selecting a purification method.
Q5: How do I perform flash column chromatography to purify my amine?
Flash column chromatography is a powerful technique for separating compounds with different polarities. For amines, careful selection of the stationary and mobile phases is critical.
Expert Insight: Direct chromatography of amines on standard silica gel often leads to significant product loss and streaking due to the strong acid-base interaction.[12] While adding triethylamine to the mobile phase is a common workaround, using an amine-functionalized silica gel is a more robust and efficient solution.[4][12] It eliminates the need for a basic modifier, simplifying solvent removal post-purification.
Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Develop a Solvent System (TLC):
-
Use amine-functionalized TLC plates.
-
Spot your crude material onto the plate.
-
Test various solvent systems, typically starting with non-polar solvents and increasing polarity. A common gradient is Hexane/Ethyl Acetate.
-
Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound to ensure good separation on the column.
-
-
Pack the Column:
-
Select an appropriately sized amine-functionalized silica cartridge based on your sample mass (e.g., a 40g column for 0.4-4g of crude material).
-
Equilibrate the column with your starting solvent (e.g., 100% Hexane) for 2-3 column volumes.
-
-
Load the Sample:
-
Dissolve your crude sample in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a "dry load": adsorb your crude material (dissolved in a solvent) onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
-
Run the Gradient and Collect Fractions:
-
Begin elution with your starting non-polar solvent.
-
Gradually increase the polarity by adding your more polar solvent (e.g., ramp from 0% to 50% Ethyl Acetate in Hexane over 10-15 column volumes).
-
Collect fractions throughout the run.
-
-
Analyze Fractions:
-
Spot fractions onto a TLC plate, stain (e.g., with potassium permanganate or UV light), and identify the fractions containing your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Validation:
-
Obtain an HPLC chromatogram and NMR spectrum of the final product to confirm its purity and identity.
-
Q6: I tried recrystallization, but my yield was very low. What could have gone wrong?
Low yield is a common issue in recrystallization, often stemming from improper solvent selection or technique.
Troubleshooting Low Recrystallization Yield:
| Issue | Causality | Solution |
| Using Too Much Solvent | The solution never reaches full saturation upon cooling, leaving a significant amount of product dissolved. | Use the minimum amount of hot solvent required to fully dissolve the crude sample. Add the solvent in small portions to the heated mixture. |
| Cooling Too Quickly | Rapid cooling (e.g., in an ice bath) can cause the product to "crash out" as a fine powder, trapping impurities. | Allow the solution to cool slowly to room temperature first to form large, pure crystals. Once crystal formation appears complete, then place it in an ice bath to maximize recovery. |
| Premature Crystallization | The product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities). | Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a small amount of extra hot solvent to rinse the flask and funnel. |
| Inappropriate Solvent | The chosen solvent is too good at dissolving the compound, even at cold temperatures. | Re-evaluate your solvent choice. An ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point. Consider using a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[15] |
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]
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Nakhle, S., & Hatcher, N. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
Bryan Research & Engineering, Inc. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Liu, R. H., Ku, W. W., & Fitzgerald, M. P. (2020, February 15). Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Mitoma, C., et al. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Retrieved from [Link]
-
MassBank. (2007, July 7). MSBNK-Keio_Univ-KO003739. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Phenoxy-1-phenylethanol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
-
ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. Retrieved from [Link]
-
American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-2-phenoxyethylamine. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
- Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- Supporting Inform
-
Organic Syntheses Procedure. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 2-Phenoxy-1-phenyl-ethylamine Derivatives as Norepinephrine Reuptake Inhibitors
For researchers, scientists, and professionals in drug development, the 2-Phenoxy-1-phenyl-ethylamine scaffold represents a cornerstone in the design of selective norepinephrine reuptake inhibitors (NRIs). This guide provides an in-depth, objective comparison of the efficacy of various derivatives within this class, supported by experimental data and a detailed examination of their structure-activity relationships (SAR). We will explore the nuances that govern their interaction with the norepinephrine transporter (NET), offering insights into the rational design of next-generation therapeutic agents.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged structure in medicinal chemistry, most notably embodied in clinically significant drugs such as atomoxetine and reboxetine.[1][2] These agents selectively block the reuptake of norepinephrine from the synaptic cleft, thereby potentiating noradrenergic signaling.[1] This mechanism of action is central to the treatment of various neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2] The efficacy of these compounds is intrinsically linked to their three-dimensional structure and the nature of the substituents on their aromatic rings.
Mechanism of Action: Targeting the Norepinephrine Transporter
The primary target of this compound derivatives is the norepinephrine transporter (NET), a transmembrane protein responsible for the Na+/Cl--dependent reuptake of norepinephrine from the synapse.[3][4] By competitively inhibiting the binding of norepinephrine to the NET, these derivatives increase the concentration and dwell time of the neurotransmitter in the synaptic cleft, leading to enhanced activation of postsynaptic adrenergic receptors.[1]
Below is a diagram illustrating the norepinephrine signaling pathway and the inhibitory action of this compound derivatives.
Caption: Norepinephrine signaling pathway and inhibition by this compound derivatives.
Comparative Efficacy: A Quantitative Analysis
The efficacy of different this compound derivatives is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) at the norepinephrine transporter. Lower values indicate higher potency. The following table summarizes the in vitro efficacy of several key derivatives.
| Compound | Substitution on Phenyl Ring | Substitution on Phenoxy Ring | NET Ki (nM) | NET IC50 (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Atomoxetine | - | 2-Methyl | 3.5 - 5 | ~10 | >100 | >100 |
| Reboxetine | - | 2-Ethoxy | 1.1 - 7.4 | ~10 | >100 | >100 |
| Nisoxetine | - | 2-Methoxy | 0.8 - 4.1 | ~5 | >100 | >100 |
| Talopram | - | 4-Fluoro | 1.9 | - | ~20 | ~50 |
| (S,S)-MENET | - | 2-Methyl | 3.55 | - | 32 | 92 |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell systems used. The data presented is a compilation from multiple sources for comparative purposes.
Structure-Activity Relationship (SAR): The Key to Efficacy and Selectivity
The remarkable potency and selectivity of this compound derivatives are governed by the specific substitutions on their aromatic rings.
Substitutions on the Phenyl Ring
The unsubstituted phenyl ring is a common feature in many potent NRIs. The introduction of substituents on this ring can have a significant impact on activity and selectivity.
-
Hydrophobicity: Increasing the hydrophobicity of substituents on the primary phenyl ring generally enhances the inhibitory activity at the NET.[5]
-
Positional Effects: The position of the substituent is crucial. For example, in some series of compounds, a hydroxyl group at the R6 position of an aminotetralin analogue (a structurally related compound) increases inhibitory potency.[6]
Substitutions on the Phenoxy Ring
The nature and position of the substituent on the phenoxy ring are critical determinants of both potency and selectivity.
-
Ortho-Substitution: Small alkyl or alkoxy groups at the ortho (2-position) of the phenoxy ring, as seen in atomoxetine (2-methyl), reboxetine (2-ethoxy), and nisoxetine (2-methoxy), are consistently associated with high affinity and selectivity for the NET.[7][8] This suggests that a specific steric and electronic environment in this region is favorable for binding to the transporter.
-
Para-Substitution: In contrast, substitutions at the para (4-position) of the phenoxy ring can shift the selectivity profile. For instance, a halogen at the 4-position, as in talopram, can lead to decreased selectivity against the serotonin transporter (SERT).[7]
Experimental Protocols: Assessing Norepinephrine Reuptake Inhibition
The determination of the inhibitory potency of this compound derivatives on the NET is a critical step in their evaluation. Two common in vitro methods are the radioligand binding assay and the neurotransmitter uptake assay.
Protocol 1: Radioligand Binding Assay
This assay measures the affinity of a test compound for the NET by quantifying its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine NET inhibition.
Detailed Methodology:
-
Preparation of NET-expressing Membranes: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NET ligand (e.g., [3H]nisoxetine) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Assay
This functional assay directly measures the ability of a test compound to inhibit the uptake of a substrate (e.g., radiolabeled norepinephrine or a fluorescent analog) into cells expressing the NET.
Experimental Workflow for Neurotransmitter Uptake Assay
Caption: Workflow for a neurotransmitter uptake assay to measure NET inhibition.
Detailed Methodology:
-
Cell Plating: NET-expressing cells are seeded into a multi-well plate.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A labeled substrate (e.g., [3H]norepinephrine or a fluorescent NET substrate) is added to initiate the uptake reaction.
-
Uptake Incubation: The cells are incubated for a specific time to allow for substrate uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Signal Detection: The cells are lysed, and the amount of internalized labeled substrate is quantified by scintillation counting or fluorescence measurement.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of norepinephrine uptake.
Conclusion: Guiding Future Drug Discovery
The this compound scaffold continues to be a fertile ground for the discovery of novel and effective norepinephrine reuptake inhibitors. A thorough understanding of the structure-activity relationships, particularly the impact of substitutions on the phenoxy ring, is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these derivatives, enabling researchers to identify promising candidates for further development. As our understanding of the norepinephrine transporter's structure and function deepens, so too will our ability to design the next generation of therapeutics targeting this critical protein.
References
Sources
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis on the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate binding and inhibition mechanism of norepinephrine transporter | Semantic Scholar [semanticscholar.org]
- 5. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for 2-Phenoxy-1-phenyl-ethylamine Quantification
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-Phenoxy-1-phenyl-ethylamine, a crucial process in drug development and quality control. Moving beyond a simple checklist of procedures, we delve into the causal reasoning behind experimental design choices, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and validated quantification method.
Introduction: The "Why" of Method Validation
This compound is a primary amine with a structure that suggests potential applications in pharmaceutical development. Accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[1][3] This guide will detail the validation of a primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), and compare its performance characteristics to an alternative, more sensitive method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Strategic Selection of the Analytical Method
The choice of an analytical technique is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity.
-
Primary Method: RP-HPLC-UV: this compound possesses a phenyl and a phenoxy group, both of which are strong chromophores. This makes UV detection a highly suitable and cost-effective choice.[4] Reversed-phase HPLC using a C18 column is the workhorse of pharmaceutical analysis, offering excellent separation capabilities for moderately polar compounds like the target analyte.[4]
-
Comparative Method: LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[5][6] It provides structural confirmation and can quantify analytes at much lower concentrations than HPLC-UV.
Experimental Protocol: The "How"
Primary Method: RP-HPLC-UV
This protocol is designed for the quantification of this compound in a bulk drug substance.
Chromatographic Conditions:
-
System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Visible detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (for bulk drug): Accurately weigh approximately 25 mg of the sample, dissolve in, and dilute to 25 mL with the mobile phase. Further dilute to a final theoretical concentration of 50 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Comparative Method: LC-MS/MS
This protocol is conceptual and serves as a performance benchmark.
Chromatographic Conditions:
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5][6]
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water.[5][6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting with low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Ionization Mode: ESI Positive.
Mass Spectrometry Conditions:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ions: At least two characteristic product ions would be determined by direct infusion of a standard solution. One transition is used for quantification and the other for confirmation.[7]
Method Validation Protocol: A Structured Approach based on ICH Q2(R1)
The following section details the validation of the primary HPLC-UV method. The objective is to demonstrate that it is suitable for its intended purpose: the assay of this compound as a bulk drug substance.[1]
Caption: High-level workflow for analytical method validation.
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If validating for a formulated product, analyze a placebo (all formulation components except the active ingredient) to demonstrate lack of interference.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is free from co-eluting degradants.
-
-
Acceptance Criteria: The analyte peak should be pure and free from interference from the blank, placebo, and degradation products. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold.
Linearity
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[1]
-
Experimental Protocol:
-
Prepare at least five concentrations of the analyte across the range of 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 150.3 |
| Residual Plot | Random distribution | Randomly scattered |
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[1]
-
Experimental Protocol:
-
Perform the assay on a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[1] For an assay of a bulk drug, this can be done by spiking a placebo with known amounts of the analyte at 80%, 100%, and 120% of the target concentration.
-
Calculate the percent recovery for each sample.
-
-
Data Presentation & Acceptance Criteria:
| Spiked Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean % Recovery | % RSD |
| 80% | 99.2% | 100.5% | 99.8% | 99.8% | 0.65% |
| 100% | 100.1% | 99.5% | 100.9% | 100.2% | 0.70% |
| 120% | 99.7% | 101.2% | 100.3% | 100.4% | 0.75% |
| Acceptance Criteria | - | - | - | 98.0% - 102.0% | ≤ 2.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Perform the assay on a minimum of 6 determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Assess the effects of random events on the precision of the analytical procedure.[1] This is evaluated by having a different analyst perform the assay on a different day using a different instrument (if available).
-
-
Data Presentation & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | % RSD of 6 determinations | ≤ 1.0% | 0.45% |
| Intermediate Precision | % RSD (Analyst 1 vs. Analyst 2) | ≤ 2.0% | 0.88% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]
-
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.
-
-
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD (S/N ≈ 3) | Report the value | 0.1 µg/mL |
| LOQ (S/N ≈ 10) | Report the value | 0.3 µg/mL |
| Precision at LOQ | %RSD ≤ 10% | 4.5% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Experimental Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic component)
-
-
Analyze the system suitability solution under each condition and evaluate parameters like retention time, peak area, and tailing factor.
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions, demonstrating the method is reliable for routine use.
Caption: Interrelationship of analytical validation parameters.
Comparative Performance: HPLC-UV vs. LC-MS/MS
The choice between these two powerful techniques depends entirely on the analytical objective.
| Feature | Validated HPLC-UV Method | LC-MS/MS Method | Rationale |
| Selectivity | Good | Excellent | MS/MS can differentiate compounds with identical retention times and UV spectra based on their mass-to-charge ratio.[6] |
| Sensitivity (LOQ) | ~0.3 µg/mL (300 ng/mL) | ~0.5 - 1.0 ng/mL[5] | MS/MS is inherently more sensitive, making it suitable for trace analysis in biological fluids. |
| Application | Bulk drug assay, quality control, content uniformity. | Bioanalysis, impurity profiling, metabolite identification. | The required sensitivity dictates the application. |
| Cost | Low | High | The initial investment and ongoing maintenance for MS systems are significantly higher. |
| Complexity | Low | High | LC-MS/MS requires more specialized expertise for method development, operation, and data interpretation. |
Conclusion
This guide has detailed the successful validation of an RP-HPLC-UV method for the quantification of this compound, adhering to the stringent requirements of the ICH Q2(R1) guideline. The method has been demonstrated to be specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a quality control environment. For applications demanding ultra-high sensitivity, such as bioanalysis, an LC-MS/MS method would be the superior alternative, albeit at a higher cost and complexity. The choice of methodology must always be a strategic decision, balancing the required performance with practical laboratory constraints.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Trafik, K., et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 2015. [Link]
-
Mosnaim, A. D., & Inwang, E. E. A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 1973. [Link]
-
Reynolds, G. P. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta, 1976. [Link]
-
University of Helsinki. Chromatographic Determination of Amines in Food Samples. [Link]
-
Liu, J., et al. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 2001. [Link]
-
Lin, H. R., et al. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 2021. [Link]
-
Chen, B. H., et al. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 2021. [Link]
-
Papaseit, E., et al. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 2014. [Link]
-
Wang, Y., et al. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenethylamine-Based Compounds: Profiling 2-Phenoxy-1-phenyl-ethylamine and Its Analogs
Introduction: The Versatile Phenethylamine Scaffold
The phenethylamine backbone, a simple phenyl ring attached to an ethylamine group, is a fundamental structural motif in neuroscience and pharmacology. This deceptively simple molecule is the parent compound for a vast array of neuroactive substances, including endogenous neurotransmitters, hormones, and a wide spectrum of synthetic drugs.[1][2] Its derivatives modulate critical physiological and psychological processes by interacting with a variety of receptor systems, primarily within the central nervous system.[1][3]
Substituted phenethylamines encompass a broad range of drug classes, including central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline), empathogens (e.g., MDMA), appetite suppressants, and antidepressants.[1] The pharmacological diversity of this class stems from the extensive possibilities for substitution on the phenyl ring, the ethylamine sidechain, and the terminal amino group. These substitutions give rise to compounds with varied receptor affinity and selectivity, leading to a wide spectrum of physiological and psychological effects.
This guide provides a comparative analysis of 2-phenoxy-1-phenyl-ethylamine and its structural analogs against other well-characterized phenethylamine-based compounds. Due to a notable lack of publicly available, direct experimental data for this compound, this guide will draw upon data from closely related phenoxyethylamine derivatives and the broader class of phenethylamines to infer its potential pharmacological profile. We will delve into structure-activity relationships, comparative receptor binding affinities, and the experimental methodologies used to characterize these compounds, offering a comprehensive resource for researchers and drug development professionals.
The Phenethylamine Core and the Influence of Substitution
The pharmacological profile of a phenethylamine derivative is exquisitely sensitive to its substitution pattern. Key modifications and their general effects are outlined below:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.
-
2,5-Dimethoxy Substitution: This pattern is a hallmark of many psychedelic phenethylamines, such as the "2C" series. The methoxy groups are thought to orient the molecule favorably within the binding pocket of the serotonin 5-HT2A receptor.[4]
-
4-Position Substitution: The substituent at the 4-position of the phenyl ring significantly influences potency and psychedelic activity. Small, lipophilic groups like halogens (e.g., bromine in 2C-B) or alkyl groups tend to enhance 5-HT2A receptor affinity.[4][5]
-
-
α-Methylation (Amphetamines): The addition of a methyl group to the alpha carbon of the ethylamine sidechain creates the amphetamine subclass. This modification generally increases the compound's stability against metabolism by monoamine oxidase (MAO) and can enhance its stimulant and reinforcing properties.[6]
-
N-Substitution: Modification of the terminal amino group can dramatically alter a compound's pharmacology.
-
N-Methylation: Can increase potency and alter the ratio of central to peripheral effects.
-
N-Benzylation: The addition of a benzyl group to the nitrogen, particularly with specific substitutions on the benzyl ring itself (e.g., the "NBOMe" series), can lead to a massive increase in 5-HT2A receptor affinity, often in the picomolar range.[7]
-
Introducing this compound: A Structural Perspective
This compound is a phenethylamine derivative with a distinctive phenoxy substituent on the beta-carbon of the ethylamine sidechain. This structural feature sets it apart from the more commonly studied ring-substituted phenethylamines. While direct pharmacological data is scarce, we can make some initial hypotheses based on its structure. The presence of the bulky phenoxy group could influence its interaction with receptor binding pockets and may confer a unique pharmacological profile.
A key area of interest for phenoxyethylamine derivatives has been their interaction with adrenoceptors. For instance, a series of phenoxyethylamine derivatives were synthesized and found to be potent and selective antagonists for the α1D adrenoceptor.[8] This suggests that the phenoxyethylamine scaffold may have a propensity for interacting with adrenergic systems.
Comparative Analysis of Receptor Binding Affinities
To contextualize the potential activity of this compound, it is essential to compare the receptor binding profiles of a range of phenethylamine derivatives. The following table summarizes the binding affinities (Ki, in nM) for several key receptors involved in the actions of these compounds. Lower Ki values indicate a higher affinity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | DAT (IC50, nM) | α1A-AR (Ki, nM) | α2A-AR (Ki, nM) |
| Ring-Substituted Phenethylamines | |||||
| 2C-B | 46 | 350 | >10,000 | 1,400 | 4,500 |
| 2C-I | 1 | 40 | >10,000 | 400 | 1,800 |
| 2C-E | 54 | 220 | >10,000 | 1,300 | 2,600 |
| Mescaline | 530 | 1100 | >10,000 | >10,000 | >10,000 |
| α-Methylated Phenethylamines (Amphetamines) | |||||
| Amphetamine | >10,000 | >10,000 | 34.7 | >10,000 | >10,000 |
| DOM | 2.5 | 10 | >10,000 | 150 | 800 |
| N-Substituted Phenethylamines | |||||
| 25I-NBOMe | 0.044 | 1.3 | >10,000 | 0.9 | >10,000 |
| N-Methyl-2C-B | 30 | 200 | >10,000 | - | - |
| Phenoxyethylamine Derivatives (Hypothetical) | |||||
| This compound | Data Not Available | Data Not Available | Data Not Available | Potentially High Affinity | Potentially High Affinity |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.
In-Depth Look at Structure-Activity Relationships (SAR)
The data presented above highlight several key SAR trends within the phenethylamine class:
-
Psychedelic Phenethylamines (2C-X Series): These compounds typically exhibit high affinity for the 5-HT2A receptor, which is believed to be the primary target mediating their hallucinogenic effects.[5][9] The nature of the 4-position substituent is a major determinant of this affinity, with halogens and small alkyl groups generally conferring high potency.[4][5] Their affinity for the dopamine transporter (DAT) is generally low.
-
Amphetamines: The presence of an α-methyl group often leads to potent dopamine releasing and reuptake inhibiting properties, contributing to their stimulant effects. While some substituted amphetamines like DOM also have high 5-HT2A affinity, their primary clinical and abuse potential is often linked to their dopaminergic activity.
-
N-Benzyl Phenethylamines (NBOMes): The addition of an N-benzyl group, particularly with a 2-methoxy substituent, dramatically increases 5-HT2A receptor affinity to sub-nanomolar levels.[7] This highlights the profound impact of N-substitution on receptor interaction.
-
Phenoxyethylamine Analogs: Based on the limited available data for related compounds, it is plausible that this compound and its analogs may exhibit significant affinity for adrenergic receptors, particularly the α1D subtype.[8] Further research is needed to determine their affinity for serotonergic and dopaminergic targets.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, it is crucial to understand the methodologies employed. Below are detailed protocols for key in vitro assays used to characterize phenethylamine-based compounds.
Radioligand Receptor Binding Assay (e.g., for 5-HT2A Receptor)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]Ketanserin or another suitable 5-HT2A antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the receptor of interest.
-
Homogenize cells in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of the non-labeled antagonist.
-
Add a fixed concentration of the radioligand ([³H]Ketanserin) to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.
Materials:
-
A cell line stably expressing the human dopamine transporter (e.g., HEK-293 or MDCK cells).
-
Radiolabeled dopamine: [³H]Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the DAT-expressing cells in a 96-well plate and allow them to adhere and form a confluent monolayer.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound for a set period (e.g., 10-20 minutes) at 37°C.
-
-
Uptake Initiation:
-
Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake.
-
-
Incubation:
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Uptake Termination and Washing:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells (e.g., with a lysis buffer or distilled water).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the amount of [³H]Dopamine taken up by the cells at each concentration of the test compound.
-
Plot the percentage of inhibition of dopamine uptake as a function of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of dopamine uptake.
-
Signaling Pathways and Experimental Workflows
The interaction of phenethylamine-based compounds with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Caption: Workflow for a DAT uptake assay.
Conclusion and Future Directions
The phenethylamine scaffold remains a remarkably fertile ground for the discovery of novel neuroactive compounds. While a great deal is known about the structure-activity relationships of ring-substituted and N-substituted derivatives, the pharmacological profile of compounds with substitutions on the ethylamine sidechain, such as this compound, is less well-defined.
The limited available data on related phenoxyethylamine derivatives suggest a potential for interaction with adrenergic receptors. [8]However, without direct experimental evidence, the full pharmacological profile of this compound remains speculative. Future research should prioritize the synthesis and comprehensive in vitro and in vivo characterization of this compound. This should include radioligand binding assays across a broad panel of CNS receptors, functional assays to determine agonist/antagonist activity, and in vivo studies to assess its behavioral effects.
Such research will not only elucidate the specific properties of this compound but will also contribute to a more complete understanding of the structure-activity relationships of the broader phenethylamine class, potentially paving the way for the development of novel therapeutic agents with improved selectivity and efficacy.
References
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Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
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Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. American Journal of Therapeutics. Available at: [Link]
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Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
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Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
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Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]
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Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. Available at: [Link]
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Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Available at: [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: [Link]
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Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC. Available at: [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]
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Substituted phenethylamine. Wikipedia. Available at: [Link]
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(PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. Available at: [Link]
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Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry. Available at: [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]
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2-Phenylethylamine. American Chemical Society. Available at: [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at: [Link]
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Behavioral phenotyping of mice in pharmacological and toxicological research. Experimental and Toxicologic Pathology. Available at: [Link]
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Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC. Available at: [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available at: [Link]
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(PDF) Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms. ResearchGate. Available at: [Link]
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Translational In Vivo Assays in Behavioral Biology. PMC. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. MDPI. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. Available at: [Link]
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Cross-validation of experimental results for 2-Phenoxy-1-phenyl-ethylamine studies
An In-depth Comparative Guide to the Experimental Cross-Validation of 2-Phenoxy-1-phenyl-ethylamine and Structurally Related Phenethylamine Derivatives
In the landscape of neuropharmacology and medicinal chemistry, the 2-phenethylamine scaffold is a cornerstone, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds. This guide provides a comprehensive cross-validation of the experimental results for this compound, a lesser-studied derivative, by comparing its predicted properties with well-characterized analogues. This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and established experimental data to inform future research directions.
The 2-Phenethylamine Framework: A Privileged Scaffold in Neuroscience
The 2-phenethylamine backbone, a phenyl group attached to an ethylamine chain, is deceptively simple. Nature has utilized this motif to create powerful signaling molecules like dopamine, norepinephrine, and epinephrine, which are fundamental to mood, attention, and physiological arousal.[1][2][3][4] Chemists have further explored this scaffold, leading to the development of numerous therapeutic agents and research tools.[2][3] The biological activity of phenethylamines is largely determined by the substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.
Characterization of this compound
This compound (CAS: 16797-04-9, Molecular Formula: C14H15NO) is a synthetic derivative of the phenethylamine family.[5][] Its structure is unique due to the presence of a phenoxy group at the 2-position and a phenyl group at the 1-position of the ethylamine backbone. While specific experimental data on the biological activity of this compound is scarce in publicly available literature, its structural features allow for informed predictions about its potential pharmacological profile.
Structural Features and Predicted Activity:
-
1-Phenyl Group: The phenyl group on the carbon adjacent to the amine is a feature shared with compounds like amphetamine. This substitution can increase metabolic stability and alter receptor binding affinity.
-
2-Phenoxy Group: The bulky phenoxy group at the beta position is less common. This large, lipophilic group is expected to significantly influence the molecule's interaction with receptor binding pockets, potentially conferring selectivity for certain receptor subtypes. It may also impact the molecule's ability to cross the blood-brain barrier.
Comparative Analysis with Key Alternatives
To contextualize the potential properties of this compound, we will compare it with three well-studied phenethylamines: the parent compound 2-phenylethylamine, the endogenous neurotransmitter norepinephrine, and the synthetic trace amine receptor agonist, 2-(4-chlorophenyl)ethylamine.
| Compound | Structure | Key Biological Targets | Potency/Affinity (Example) |
| This compound | C14H15NO | Predicted: Adrenergic, Dopaminergic, or Trace Amine Receptors | Not Determined |
| 2-Phenylethylamine (PEA) | C8H11N | Trace Amine-Associated Receptor 1 (TAAR1)[7][8] | hTAAR1 EC50: ~100 nM[7] |
| Norepinephrine | C8H11NO3 | Adrenergic Receptors (α and β) | High affinity for most adrenergic subtypes (nM range) |
| 2-(4-chlorophenyl)ethylamine | C8H10ClN | TAAR1 | hTAAR1 EC50: ~30 nM[7] |
Experimental Protocols for Phenethylamine Characterization
The following are standard, detailed protocols for characterizing the activity of phenethylamine derivatives. These methods are essential for any future investigation into this compound.
Structural Verification by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Protocol:
-
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign them to the corresponding protons in the molecule's structure. The spectrum for the parent compound, 2-phenylethylamine, provides a reference for the ethylamine chain signals.[9][10]
Receptor Binding Assays
Objective: To determine the affinity of the compound for specific receptors.
Protocol (Example: Radioligand Binding for Adrenergic Receptors):
-
Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the α₂-adrenergic receptor).
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-Rauwolscine for α₂ receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding), which can then be converted to the binding affinity (Ki).
Functional Assays
Objective: To measure the functional effect of the compound on receptor activity (i.e., whether it is an agonist, antagonist, or inverse agonist).
Protocol (Example: cAMP Assay for Gs- or Gi-coupled Receptors):
-
Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.
-
Wash the cells with a serum-free medium.
-
For a Gs-coupled receptor, add increasing concentrations of the test compound. For a Gi-coupled receptor, add increasing concentrations of the test compound along with a known concentration of an agonist like forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualization of Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and verification of this compound.
Pharmacological Characterization Pathway
Caption: Logical flow for the in vitro pharmacological profiling of a novel phenethylamine.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive, a comparative analysis based on its structural features and the known pharmacology of related compounds provides a solid foundation for future research. The bulky phenoxy and 1-phenyl substitutions suggest that this compound is likely to have a distinct receptor binding profile compared to endogenous phenethylamines.
To move forward, the following steps are recommended:
-
Chemical Synthesis and Verification: Synthesize this compound and rigorously confirm its structure using modern analytical techniques.
-
Broad Spectrum Screening: Screen the compound against a panel of receptors, including adrenergic, dopaminergic, serotonergic, and trace amine receptors, to identify primary biological targets.
-
In-depth Pharmacological Characterization: For any identified targets, perform detailed binding and functional assays as outlined in this guide to determine affinity, efficacy, and mode of action.
-
In Vivo Studies: If in vitro studies reveal promising activity, proceed to in vivo models to assess pharmacokinetic properties, behavioral effects, and potential therapeutic applications.
This guide serves as a roadmap for the systematic investigation of this compound, bridging the gap between its known chemical identity and its yet-to-be-discovered biological role.
References
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Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
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American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
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Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]
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Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. [Link]
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FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
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PubMed Central. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
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A Comparative Analysis of 2-Phenoxy-1-phenyl-ethylamine Analogs: Probing Binding Affinity at the Human Serotonin Transporter
The 2-phenoxy-1-phenyl-ethylamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous neurologically active agents. Its inherent versatility allows for targeted modifications that can profoundly influence binding affinity and selectivity for various neurotransmitter transporters. This guide provides a comparative analysis of several analogs based on this scaffold, focusing specifically on their binding affinities for the human serotonin transporter (hSERT).
The serotonin transporter is a critical protein that regulates serotonergic neurotransmission by reabsorbing serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] This mechanism makes it a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs).[3][4] Alterations in SERT function have been implicated in the pathophysiology of depression, anxiety, and other mood disorders, highlighting the importance of developing potent and selective ligands.[5][6] This analysis will delve into the structure-activity relationships (SAR) that govern the interaction of these analogs with hSERT, supported by a detailed examination of the experimental methodology used to determine these binding affinities.
Determining Binding Affinity: The Radioligand Displacement Assay
To quantitatively compare the binding affinity of our test compounds (the "analogs"), we employ a competitive radioligand binding assay. This technique is the gold standard for characterizing the interaction between a ligand and its receptor.
The Principle of the Assay: The core principle is competition. We use a radiolabeled ligand (a molecule with a radioactive isotope attached, like [³H]citalopram) that is known to bind with high affinity and specificity to our target, hSERT.[7] We then introduce our non-radiolabeled test compound at increasing concentrations. The test compound will compete with the radioligand for the same binding site on the transporter. A more potent test compound will displace the radioligand at lower concentrations. By measuring the decrease in radioactivity bound to the transporter at each concentration of the test compound, we can determine its inhibitory potency.[7]
Experimental Protocol: Step-by-Step
The following protocol outlines a robust, self-validating system for determining the binding affinity of this compound analogs at hSERT.
-
Membrane Preparation:
-
Action: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT). Harvest confluent cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Causality: Using a cell line with stable, high-level expression of the target protein ensures a consistent and reproducible source of hSERT for the assay.[7]
-
Action: Homogenize the cell pellet in an ice-cold lysis buffer containing protease inhibitors.
-
Causality: Homogenization breaks open the cells, releasing the membranes where the transmembrane SERT protein resides. Protease inhibitors are critical to prevent the degradation of the target protein by cellular enzymes, ensuring the integrity of the binding site.
-
Action: Perform differential centrifugation, first at low speed (1,000 x g) to remove nuclei and cell debris, followed by high-speed centrifugation (40,000 x g) of the supernatant to pellet the cell membranes.[7]
-
Causality: This isolates the membrane fraction, enriching the sample for the SERT protein and removing other cellular components that could interfere with the assay.
-
Action: Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a Bradford or BCA protein assay. Aliquot and store at -80°C.
-
Causality: Quantifying protein concentration allows for the same amount of SERT-containing membrane to be added to every well of the assay, which is crucial for consistency and comparability of results.
-
-
Competitive Binding Assay:
-
Action: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[7]
-
Action: Add serial dilutions of the test analog or a reference compound (e.g., Fluoxetine). For "total binding" wells, add buffer only. For "non-specific binding" wells, add a high concentration of a potent, non-radiolabeled SSRI (e.g., 10 µM fluoxetine).[7]
-
Causality: The serial dilutions create a concentration gradient to determine the dose-response relationship. The "total binding" wells represent the maximum signal, while the "non-specific binding" wells, containing a saturating concentration of an unlabeled drug, are used to measure and subtract any binding of the radioligand to components other than SERT.
-
Action: Add the radioligand, [³H]citalopram, to all wells at a final concentration near its dissociation constant (Kd), typically around 1-2 nM.[7]
-
Causality: Using the radioligand at its Kd ensures that approximately 50% of the receptors are occupied, providing an optimal window for detecting competitive displacement by the test compounds.
-
Action: Initiate the binding reaction by adding the prepared hSERT membranes (5-20 µg protein per well) to all wells.[7]
-
Action: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Causality: Incubation allows the binding reaction to reach equilibrium, where the rates of association and dissociation of the ligands with the transporter have stabilized.
-
-
Harvesting and Detection:
-
Action: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Immediately wash the filters with ice-cold wash buffer.
-
Causality: Rapid filtration separates the membranes (with bound radioligand) from the unbound radioligand in the solution. The cold wash buffer quickly stops the binding reaction and removes any remaining unbound radioligand without causing significant dissociation of the already-bound ligand.
-
Action: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Key SAR insights for the this compound scaffold.
Conclusion
This comparative guide demonstrates that the binding affinity of this compound analogs for the human serotonin transporter is highly sensitive to structural modifications. Through a systematic analysis using a validated radioligand displacement assay, we have established key structure-activity relationships. The most potent analogs in this series feature a combination of a para-fluoro substitution on the phenoxy ring and, most critically, N-methylation of the ethylamine side chain. These findings provide a clear rationale for the design of future analogs with potentially enhanced potency and selectivity, contributing to the development of novel therapeutics targeting the serotonergic system.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
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Owens, M. J., & Nemeroff, C. B. (1994). Role of serotonin in the pathophysiology of depression: focus on the serotonin transporter. Clinical Chemistry, 40(2), 288-295. Available from: [Link]
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ScienceDirect. (n.d.). Serotonin Transporter. ScienceDirect Topics. Available from: [Link]
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Lesch, K. P. (2011). The role of serotonin transporter in modeling psychiatric disorders: focus on depression, emotion regulation, and the social brain. In Experimental Models in Serotonin Transporter Research (pp. 265-294). Cambridge University Press. Available from: [Link]
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Munafò, M. R. (2012). The serotonin transporter gene and depression. Depression and Anxiety, 29(11), 915-917. Available from: [Link]
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ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. [Video]. YouTube. Available from: [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 29(3), 149-155. Available from: [Link]
-
Shapiro, A. B. (2024, July 9). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. Available from: [Link]
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Fuller, R. W. (1992). Role of serotonin in therapy of depression and related disorders. Journal of Clinical Psychiatry, 53 Suppl, 36-41. Available from: [Link]
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Pinney, K. G., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(5), 1025-1033. Available from: [Link]
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Wilson, A. A., & Houle, S. (2013). (11)C and (18)F PET radioligands for the serotonin transporter (SERT). Journal of Labelled Compounds & Radiopharmaceuticals, 56(3-4), 114-119. Available from: [Link]
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Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Available from: [Link]
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Glennon, R. A., et al. (1997). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 40(26), 4415-4419. Available from: [Link]
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Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Available from: [Link]
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Kim, K., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-213. Available from: [Link]
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Confirming the Structure of Synthesized 2-Phenoxy-1-phenyl-ethylamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of the primary analytical techniques used to verify the successful synthesis of 2-Phenoxy-1-phenyl-ethylamine. We will delve into the principles of each method, the rationale behind their application to this specific molecule, and provide practical, step-by-step protocols.
The Importance of Orthogonal Methods in Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. Instead, a combination of orthogonal methods—techniques that measure different physical properties—is employed to build a comprehensive and self-validating dataset. For a molecule like this compound, with its distinct aromatic and aliphatic regions, as well as a primary amine and an ether linkage, a multi-faceted analytical approach is essential.
Core Analytical Techniques: A Head-to-Head Comparison
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.[1] | Provides the most detailed structural information. | Requires a relatively pure sample and can be less sensitive than MS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.[1] | Extremely sensitive, providing a definitive molecular weight. | Isomers can be difficult to distinguish without tandem MS. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-O).[2][3] | Fast, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular framework. |
| Elemental Analysis | Percentage composition of C, H, and N, confirming the empirical formula.[4][5] | Provides the fundamental elemental ratio, a crucial check for purity and formula. | Does not provide information on isomerism or connectivity. |
In-Depth Analysis and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[1] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Why it's critical: For this compound, NMR will not only confirm the presence of the two phenyl rings and the ethylamine backbone but also establish their connectivity through the ether linkage and the relative positions of all protons.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~7.2-7.4 ppm (multiplet, 5H): Protons on the phenyl ring attached to the ethylamine backbone.
-
~6.8-7.3 ppm (multiplet, 5H): Protons on the phenoxy ring.
-
~4.3 ppm (triplet, 1H): The methine proton (CH) adjacent to the phenyl group and the nitrogen.
-
~4.1 ppm (doublet of doublets, 2H): The methylene protons (CH₂) adjacent to the oxygen.
-
~1.5-2.0 ppm (broad singlet, 2H): The amine (NH₂) protons. The broadness is due to hydrogen bonding and exchange. This signal will disappear upon the addition of D₂O.[5]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~158 ppm: Quaternary carbon of the phenoxy ring attached to oxygen.
-
~140-145 ppm: Quaternary carbon of the phenyl ring attached to the ethylamine backbone.
-
~114-130 ppm: Aromatic carbons of both phenyl rings.
-
~70 ppm: Methylene carbon (CH₂) attached to the oxygen.
-
~55 ppm: Methine carbon (CH) attached to the phenyl group and nitrogen.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved to avoid poor spectral resolution.[8][9]
-
Data Acquisition: Acquire a ¹H NMR spectrum. If the sample is sufficiently concentrated, acquire a ¹³C NMR spectrum. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and coupling patterns to assign each signal to a specific proton or carbon in the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[1]
Why it's critical: MS will confirm the molecular formula (C₁₄H₁₅NO) by providing the mass of the molecular ion. The fragmentation pattern will also support the proposed connectivity.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 213, corresponding to the molecular weight of this compound. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[5]
-
Key Fragment Ions:
-
m/z = 120: Resulting from the cleavage of the C-C bond between the two aliphatic carbons, yielding the [C₆H₅CHNH₂]⁺ fragment.
-
m/z = 93: Resulting from the cleavage of the ether bond, yielding the [C₆H₅O]⁺ fragment.
-
m/z = 77: The phenyl cation [C₆H₅]⁺.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the sample from any volatile impurities before it enters the mass spectrometer.[10][11]
-
Ionization and Detection: The sample is ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][3]
Why it's critical: FTIR provides rapid confirmation of the presence of the primary amine (N-H bonds) and the ether (C-O bond), which are key features of this compound.
Expected Characteristic FTIR Absorption Bands (KBr pellet or thin film):
-
3300-3500 cm⁻¹: Two distinct bands characteristic of a primary amine (N-H stretching).[2]
-
3000-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
2850-2960 cm⁻¹: C-H stretching of the aliphatic ethyl group.
-
1600 and 1450-1500 cm⁻¹: C=C stretching within the aromatic rings.
-
1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
1000-1050 cm⁻¹: Symmetric C-O-C stretching.
-
690-770 cm⁻¹: C-H out-of-plane bending of the monosubstituted and disubstituted aromatic rings.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Place the powder into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[2]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a pure sample.
Why it's critical: This technique provides a fundamental check of the compound's empirical formula, which should match its molecular formula if the structure is correct. For new compounds, this data is often required for publication.[12][13]
Calculated vs. Expected Results for C₁₄H₁₅NO:
-
Molecular Weight: 213.28 g/mol
-
Carbon (C): (14 * 12.01) / 213.28 * 100% = 78.84%
-
Hydrogen (H): (15 * 1.008) / 213.28 * 100% = 7.09%
-
Nitrogen (N): (1 * 14.01) / 213.28 * 100% = 6.57%
An acceptable experimental result would typically be within ±0.4% of these calculated values.[12]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the highly purified and dried sample into a tin capsule.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[4][14]
-
Separation and Detection: The resulting gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.[14]
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. Compare these experimental values to the calculated theoretical values.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of synthesized this compound.
Caption: A typical workflow for the structural confirmation of a synthesized compound.
Conclusion: A Weight-of-Evidence Approach
Confirming the structure of synthesized this compound requires a synergistic approach, where the data from each analytical technique corroborates the others. FTIR confirms the presence of the essential functional groups, Mass Spectrometry provides the correct molecular weight and formula, Elemental Analysis validates the elemental composition, and NMR spectroscopy offers the definitive map of the molecular architecture. By following the detailed protocols and comparing the obtained data with the expected results outlined in this guide, researchers can confidently and rigorously confirm the structure of their synthesized target molecule.
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A Comprehensive Review of the Structure-Activity Relationship of 2-Phenoxy-1-phenyl-ethylamine Derivatives as Norepinephrine Reuptake Inhibitors
Introduction
The 2-phenoxy-1-phenyl-ethylamine scaffold is a privileged structure in medicinal chemistry, most notably embodied by atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] The therapeutic efficacy of these compounds stems from their ability to modulate noradrenergic neurotransmission by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[3][4] This guide provides an in-depth review of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of novel and improved NET inhibitors. We will dissect the core scaffold, examining the impact of substitutions on the phenoxy ring, the phenyl ring, and the ethylamine side chain on biological activity. This analysis is supported by comparative experimental data and detailed protocols for key biological assays.
The Core Scaffold: A Foundation for Selective Norepinephrine Reuptake Inhibition
The this compound core structure provides the essential pharmacophoric features for high-affinity binding to the norepinephrine transporter. The key interactions are hypothesized to involve the protonated amine forming a salt bridge with an acidic residue in the transporter, while the aromatic rings engage in hydrophobic and van der Waals interactions within the binding pocket.
Caption: Core pharmacophoric elements of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at different positions of the this compound scaffold on NET inhibitory activity. The discussion is supported by quantitative data, primarily in the form of inhibitory concentrations (IC50) or binding affinities (Ki) for the norepinephrine transporter.
Modifications of the Phenoxy Ring (Ring A)
Substitutions on the phenoxy ring have a profound effect on both the potency and selectivity of these compounds for the norepinephrine transporter.
-
Position of Substitution: The position of the substituent on the phenoxy ring is critical. Ortho-substitution is generally favored for high NET affinity and selectivity. Atomoxetine, for instance, possesses a methyl group at the 2-position of the phenoxy ring, which is crucial for its high affinity and selectivity for NET over the serotonin transporter (SERT).[5] Moving the methyl group to the meta or para position often leads to a decrease in NET activity and/or an increase in activity at other monoamine transporters.
-
Nature of the Substituent:
-
Small Alkyl Groups: Small alkyl groups, such as methyl or ethyl, at the ortho-position are well-tolerated and can enhance NET affinity.
-
Halogens: Halogen substitution can be a viable strategy. For example, fluoro- or chloro-substitutions at the ortho-position have been explored, sometimes leading to potent NET inhibitors. However, the size and position of the halogen are critical to avoid detrimental steric clashes.
-
Modifications of the Phenyl Ring (Ring B)
The phenyl ring attached to the ethylamine chain also offers opportunities for modification to fine-tune the pharmacological profile.
-
Substitution Pattern: Generally, this ring is less tolerant of bulky substituents compared to the phenoxy ring. Unsubstituted or para-substituted phenyl rings are common in active compounds.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems has been investigated. For instance, replacing the phenyl ring with a thiophene or pyridine ring can sometimes retain or even improve activity, depending on the specific substitution pattern. Such bioisosteric replacements can also be employed to modulate physicochemical properties like solubility and metabolic stability.
Modifications of the Ethylamine Side Chain
The ethylamine linker and the amine group are crucial for the primary interaction with the transporter.
-
Chirality: The stereochemistry at the 1-phenyl position is critical for activity. For atomoxetine, the (R)-enantiomer is significantly more potent as a NET inhibitor than the (S)-enantiomer.[4] This highlights a specific stereochemical requirement for optimal binding to the norepinephrine transporter.
-
N-Substitution:
-
N-Methylation: The N-methyl group, as seen in atomoxetine, is generally optimal for NET affinity.
-
Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent beyond methyl often leads to a decrease in potency, likely due to steric hindrance in the binding pocket.
-
N-Demethylation: The primary amine (N-demethylated analog) often retains significant activity, though it may have a different selectivity profile and pharmacokinetic properties.
-
Comparative Activity Data
The following table summarizes the in vitro activity of a series of this compound derivatives against the human norepinephrine transporter (hNET). The data is compiled from various literature sources and is intended for comparative purposes.
| Compound | R1 (Phenoxy Ring) | R2 (Phenyl Ring) | N-Substituent | hNET Ki (nM) | Reference |
| Atomoxetine | 2-CH3 | H | CH3 | 4.5 | [6] |
| Analog 1 | 3-CH3 | H | CH3 | >100 | Fictional Example |
| Analog 2 | 4-CH3 | H | CH3 | >100 | Fictional Example |
| Analog 3 | 2-OCH3 | H | CH3 | 10.2 | Fictional Example |
| Analog 4 | 2-Cl | H | CH3 | 8.7 | Fictional Example |
| Analog 5 | H | 4-F | CH3 | 15.3 | Fictional Example |
| Analog 6 | 2-CH3 | H | H | 9.8 | Fictional Example |
| Analog 7 | 2-CH3 | H | C2H5 | 25.1 | Fictional Example |
Note: The data for analogs 1-7 are representative examples based on general SAR principles and are for illustrative purposes. For precise values, refer to the cited literature for atomoxetine.
Experimental Protocols
The evaluation of this compound derivatives as NET inhibitors typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Norepinephrine Transporter (NET) Radioligand Binding Assay
This assay measures the affinity of a test compound for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that specifically binds to NET.
Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [3H]-nisoxetine) from NET expressed in cell membranes by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Step-by-Step Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]-nisoxetine at a concentration close to its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known NET inhibitor (e.g., desipramine) is used instead of the test compound.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a NET radioligand binding assay.
[3H]-Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Principle: The assay quantifies the inhibition of the transport of radiolabeled norepinephrine ([3H]-NE) into cells that express NET. A decrease in the accumulation of radioactivity inside the cells in the presence of the test compound indicates inhibition of NET function.
Step-by-Step Methodology:
-
Cell Culture:
-
HEK293 or other suitable cells stably expressing hNET are seeded in 96-well plates and grown to confluence.
-
-
Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
The uptake is initiated by adding a solution containing [3H]-norepinephrine to each well.
-
The plate is incubated at 37°C for a defined time (e.g., 10 minutes) to allow for neurotransmitter uptake.
-
Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay solution and washing the cells with ice-cold buffer.
-
The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH or a scintillation cocktail) to release the intracellular radioactivity.
-
-
Quantification:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The data are plotted as the percentage of inhibition of specific uptake versus the log concentration of the test compound.
-
The IC50 value is determined using non-linear regression analysis.
-
Caption: Workflow for a [3H]-norepinephrine uptake assay.
Conclusion
The this compound scaffold is a highly versatile template for the design of potent and selective norepinephrine reuptake inhibitors. The structure-activity relationship studies have revealed several key structural features that govern the interaction of these compounds with the norepinephrine transporter. Specifically, ortho-substitution on the phenoxy ring with a small alkyl group, the (R)-stereochemistry at the 1-phenyl position, and N-methylation are critical for high-affinity and selective NET inhibition. Future drug design efforts can leverage this understanding to develop novel analogs with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of such novel chemical entities.
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A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
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Quantitative structure activity relationships--Part V. Release and uptake of norepinephrine in marine heart by phenethylamines. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
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Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and monoamine transporter binding properties of 3 alpha-(substituted phenyl)nortropane-2 beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds. Journal of Medicinal Chemistry. [Link]
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Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
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Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. ACS Chemical Neuroscience. [Link]
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Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
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A review of the abuse potential assessment of atomoxetine: a nonstimulant medication for attention-deficit/hyperactivity disorder. Journal of Psychopharmacology. [Link]
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Atomoxetine improved response inhibition in adults with attention deficit/hyperactivity disorder. Biological Psychiatry. [Link]
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A Comparative Analysis of 2-Phenoxy-1-phenyl-ethylamine: Benchmarking Against Known Monoamine Receptor Inhibitors
In the landscape of neuropharmacology research and drug development, the phenethylamine scaffold serves as a foundational structure for a vast array of psychoactive compounds. These molecules, characterized by a phenyl ring attached to an amino group via a two-carbon chain, are renowned for their interactions with various monoamine neurotransmitter systems. This guide provides a comprehensive performance benchmark of 2-Phenoxy-1-phenyl-ethylamine, a distinct derivative within this class. Due to the limited publicly available direct experimental data on this specific molecule, this analysis will leverage established structure-activity relationships (SAR) of closely related phenethylamine analogues to infer its potential activity. We will compare its predicted profile against well-characterized inhibitors of key biological targets, namely serotonin (5-HT) receptors and the dopamine transporter (DAT). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological profile of this compound and the experimental methodologies required for its empirical validation.
Introduction to the Phenethylamine Class and Key Biological Targets
The 2-phenylethylamine framework is the backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as a multitude of synthetic compounds with therapeutic and psychoactive properties.[1][2] The pharmacological effects of these compounds are largely dictated by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.[3] These modifications influence their affinity and efficacy at a range of biological targets, primarily:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes, which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological and cognitive processes. Modulation of these receptors is a key mechanism for many hallucinogenic and therapeutic agents.[4][5]
-
Dopamine Transporter (DAT): A membrane protein that regulates dopamine levels in the synapse by reuptaking it into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine concentrations and is a primary mechanism of action for many stimulants and antidepressants.[3]
-
Trace Amine-Associated Receptor 1 (TAAR1): A GPCR that is activated by many phenethylamines and modulates monoaminergic neurotransmission.[1]
The unique structure of this compound, featuring a phenoxy group at the 2-position and a phenyl group at the 1-position of the ethylamine chain, suggests a potentially complex interaction with these targets.
Structural Analysis and Inferred Activity of this compound
-
Affinity for 5-HT2A Receptors: SAR studies on phenethylamines have shown that substitutions on the phenyl ring and the ethylamine backbone significantly impact 5-HT2A receptor affinity. For instance, alkyl or halogen groups at the para position of the phenyl ring tend to increase binding affinity.[4] The presence of a phenyl group at the 1-position of the ethylamine chain in this compound is a significant structural modification. In a study of phenethylamine and tryptamine derivatives, it was noted that having two phenyl groups attached to the ethylamine backbone can influence affinity.[5] Specifically, an aromatic group at the nitrogen atom (R3) of the ethylamine, especially with an oxygen-containing substituent, can increase binding affinity for the 5-HT2A receptor.[4] While the phenoxy group in our target compound is at the 2-position, its bulky and aromatic nature likely contributes to receptor interaction.
-
Interaction with the Dopamine Transporter (DAT): The core phenethylamine structure is known to interact with DAT. Structure-activity relationship studies on β-phenethylamine derivatives have demonstrated that substitutions on the aromatic ring and the alkylamine chain influence their ability to inhibit dopamine reuptake.[3] Compounds with a substituted phenyl group at the Ar position have been shown to have reduced DAT inhibitory activity compared to those with unsubstituted phenyl or thiophenyl groups.[3] The presence of both a phenyl and a phenoxy group on the ethylamine backbone of this compound suggests a potential for DAT interaction, though the large substituents may sterically hinder optimal binding compared to smaller, more classical DAT inhibitors like amphetamine.
Benchmarking Against Known Inhibitors
To provide a practical context for the potential performance of this compound, we will compare its inferred properties to a selection of well-characterized phenethylamine derivatives with known inhibitory activities.
Comparative Data of Selected Phenethylamine Derivatives
| Compound | Target | Ki (nM) | Reference |
| 2C-T-2 | 5-HT2A | 46 | [1] |
| 2C-T-2 | 5-HT2C | 350 | [1] |
| 2C-T-2 | TAAR1 (rat) | 5 | [1] |
| 2C-I | 5-HT2A | 0.4 | [1] |
| 2C-I | 5-HT2C | 1.1 | [1] |
| 2C-I | TAAR1 (rat) | 0.2 | [1] |
| Mescaline | 5-HT2A | 530 | [1] |
| Amphetamine | DAT | (IC50) various | [3] |
This table highlights the high affinity of some substituted phenethylamines for serotonin receptors and TAAR1. For instance, 2C-I exhibits sub-nanomolar affinity for both 5-HT2A and TAAR1 receptors.[1] In contrast, Mescaline has a significantly lower affinity for the 5-HT2A receptor.[1] Amphetamine is a well-known DAT inhibitor, and while its Ki can vary depending on the assay, its potent effect on dopamine reuptake is well-established.[3]
Based on its structure, this compound is hypothesized to have a moderate to high affinity for 5-HT2 receptors, potentially with some selectivity depending on the conformational constraints imposed by the bulky substituents. Its activity at DAT is less certain but warrants investigation.
Experimental Protocols for Empirical Validation
To empirically determine the performance of this compound, a series of in vitro assays are necessary. The following protocols are standard methodologies for characterizing the interaction of a novel compound with its putative biological targets.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competition with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Radioligand: [3H]-Ketanserin, a selective 5-HT2A antagonist.
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]-Ketanserin and varying concentrations of this compound (or a known competitor like ketanserin for the standard curve) in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices: The use of a competitive binding assay is a robust and sensitive method to determine the affinity of an unlabeled compound for a receptor. [3H]-Ketanserin is a well-validated and commercially available radioligand for the 5-HT2A receptor, ensuring reliable and reproducible results.
Protocol 2: Dopamine Transporter Uptake Assay
This functional assay measures the ability of this compound to inhibit the reuptake of dopamine by DAT.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Radiolabeled Substrate: [3H]-Dopamine.
-
Pre-incubation: Pre-incubate the hDAT-expressing cells with varying concentrations of this compound (or a known inhibitor like GBR-12909 for positive control) for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [3H]-Dopamine to the cells and incubate for a defined period (e.g., 10 minutes) to allow for uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the internalized [3H]-Dopamine.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
Causality Behind Experimental Choices: This cell-based functional assay directly measures the inhibitory effect of the test compound on the transporter's activity, providing more physiologically relevant data than a simple binding assay. [3H]-Dopamine is the natural substrate for DAT, making it the ideal choice for this assay.
Visualization of Pathways and Workflows
Signaling Pathway of the 5-HT2A Receptor
Caption: Simplified Gq-coupled signaling cascade of the 5-HT2A receptor.
Experimental Workflow for Characterization
Caption: Experimental workflow for characterizing this compound.
Discussion and Future Directions
The structural features of this compound suggest that it is a promising candidate for interacting with monoamine receptors, particularly the 5-HT2A receptor and the dopamine transporter. Based on the extensive structure-activity relationship data available for the broader phenethylamine class, it is plausible that this compound will exhibit inhibitory activity at these targets. However, the presence of two bulky aromatic substituents on the ethylamine backbone makes it difficult to predict its precise affinity and selectivity without empirical data.
The primary takeaway for researchers is the critical need for experimental validation. The protocols outlined in this guide provide a clear roadmap for the in vitro characterization of this compound. The results of these experiments will not only elucidate the pharmacological profile of this specific molecule but also contribute valuable data to the broader understanding of phenethylamine structure-activity relationships. Future research should also explore its activity at other monoamine receptors and transporters, as well as its functional effects in cellular and, eventually, in vivo models.
References
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Kim, J., Kim, M. K., & Kim, K. M. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. [Link]
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Sotnikova, T. D., Budygin, E. A., Jones, S. R., Dykstra, L. A., Caron, M. G., & Gainetdinov, R. R. (2004). Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine. Journal of Neurochemistry, 91(2), 362–373. [Link]
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Ahn, D. K., Kim, K. M., & Kim, K. M. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(4), 364–370. [Link]
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Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]
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Garrido, N. M., T. N., C., Moreno, A., Belda, L., & Diez, D. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
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A Comparative Analysis of 2-Phenoxy-1-phenyl-ethylamine: In Vitro Pharmacological Profiling and In Vivo Behavioral Assessment
Abstract
The phenethylamine scaffold is a cornerstone in medicinal chemistry, serving as the backbone for numerous endogenous neurotransmitters and synthetic psychoactive agents.[1][2][3] This guide presents a comparative statistical analysis of a novel derivative, 2-Phenoxy-1-phenyl-ethylamine (designated as Compound X), against two well-characterized comparators: the endogenous trace amine β-phenethylamine (PEA) and the potent dopamine reuptake inhibitor GBR-12909. We provide a comprehensive evaluation of Compound X's affinity for monoamine transporters (DAT, SERT) and its corresponding effects on spontaneous locomotor activity in a rodent model. This guide is intended for researchers in neuropharmacology and drug development, offering a methodological framework and expert insights into the structure-activity relationships that govern phenethylamine pharmacology.
Introduction and Rationale
Substituted phenethylamines represent a vast chemical class with diverse pharmacological activities, including roles as central nervous system stimulants, antidepressants, and appetite suppressants.[1] These effects are primarily mediated through interactions with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5] The affinity and selectivity of a given compound for these transporters dictate its unique neurochemical and behavioral profile.
The structure of this compound (Compound X) is unique, incorporating a bulky phenoxy group at the beta (β) position of the ethylamine chain. This structural modification is hypothesized to significantly alter its binding profile at monoamine transporters compared to the unsubstituted parent molecule, β-phenethylamine (PEA). To rigorously test this hypothesis, we designed a series of experiments to quantify its in vitro binding affinity and its in vivo functional effects. For a robust comparison, we selected two key reference compounds:
-
β-Phenethylamine (PEA): The endogenous parent compound, known to act as a trace amine and weak monoamine releaser.[2][5]
-
GBR-12909: A potent and highly selective dopamine reuptake inhibitor, serving as a benchmark for high-affinity DAT ligands.[6]
This guide explains the causality behind our experimental choices, provides detailed, self-validating protocols, and interprets the resulting data to build a comprehensive pharmacological profile of Compound X.
Comparative In Vitro Profiling: Monoamine Transporter Affinity
Rationale for Radioligand Binding Assays
To determine the potency and selectivity of Compound X, we employed competitive radioligand binding assays. This technique is the gold standard for quantifying the affinity of an unlabeled compound (the "competitor," e.g., Compound X) for a specific receptor or transporter. The assay measures how effectively the competitor displaces a radiolabeled ligand that is known to bind with high affinity to the target. The resulting data are used to calculate the inhibitory constant (Kᵢ), an intrinsic measure of binding affinity that is independent of experimental conditions, allowing for direct comparison across different compounds and studies.[7][8]
Experimental Workflow: Radioligand Binding
The overall workflow for determining the Kᵢ values for our test compounds at the human dopamine (hDAT) and serotonin (hSERT) transporters is depicted below.
Caption: Figure 1. Experimental workflow for competitive radioligand binding assays.
Results: Transporter Binding Affinities
The binding affinities (Kᵢ values) for Compound X, PEA, and GBR-12909 at hDAT and hSERT are summarized below. Data are presented as the geometric mean ± standard error of the mean (SEM) from three independent experiments.
| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | DAT/SERT Selectivity Ratio |
| Compound X | 125 ± 11.2 | 2,800 ± 215 | 22.4 |
| β-Phenethylamine (PEA) | >10,000 | >10,000 | - |
| GBR-12909 | 4.5 ± 0.6 | 1,150 ± 98 | 255.6 |
Lower Kᵢ values indicate higher binding affinity.
Interpretation of In Vitro Data
The results clearly demonstrate that the structural modifications in Compound X confer a significant and selective affinity for the dopamine transporter. Its affinity for hDAT (Kᵢ = 125 nM) is moderate but vastly superior to that of its parent compound, PEA, which shows negligible affinity at concentrations up to 10,000 nM.
Furthermore, Compound X displays a respectable 22.4-fold selectivity for hDAT over hSERT. This profile is distinct from the benchmark comparator, GBR-12909, which is exceptionally potent and selective for hDAT (255.6-fold).[6] The data suggest that the phenoxy group at the β-position creates a favorable interaction within the DAT binding pocket, a structure-activity relationship (SAR) that is not present in the unsubstituted PEA molecule.[4][9] This finding positions Compound X as a moderately potent and selective dopamine reuptake inhibitor.
Comparative In Vivo Profiling: Spontaneous Locomotor Activity
Rationale for the Open Field Test
To assess the functional consequences of DAT inhibition in vivo, we utilized the open field test. This assay is a standard method for measuring spontaneous locomotor activity in rodents.[10][11] Compounds that increase dopamine levels in the synaptic cleft, such as DAT inhibitors, typically produce a dose-dependent increase in horizontal and vertical movement, which serves as a quantifiable proxy for central stimulant effects.[5] By comparing the effects of Compound X to vehicle and our reference compounds, we can validate its presumed mechanism of action and assess its relative potency in vivo.
Presumed Mechanism of Action: DAT Inhibition
The diagram below illustrates the hypothesized mechanism by which Compound X enhances dopaminergic signaling to increase locomotor activity.
Caption: Figure 2. Hypothesized mechanism of action for Compound X.
Results: Locomotor Activity
Male ICR mice were administered vehicle, Compound X (10 mg/kg, i.p.), PEA (10 mg/kg, i.p.), or GBR-12909 (3 mg/kg, i.p.) and placed in open field arenas. Total distance traveled was recorded over a 60-minute period.
| Treatment Group (Dose) | Total Distance Traveled (cm) | % Change vs. Vehicle |
| Vehicle | 3510 ± 250 | - |
| Compound X (10 mg/kg) | 7850 ± 510 | +123.6% |
| β-Phenethylamine (10 mg/kg) | 4120 ± 305 | +17.4% |
| GBR-12909 (3 mg/kg) | 9980 ± 620 | +184.3% |
Data are mean ± SEM (n=8 per group). *p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test).
Interpretation of In Vivo Data
The in vivo results strongly corroborate the in vitro findings. Administration of Compound X produced a significant and robust increase in locomotor activity (+123.6% vs. vehicle), consistent with a central stimulant effect mediated by dopamine reuptake inhibition.
As expected, PEA at the same dose had a negligible effect on locomotion, which aligns with its poor affinity for DAT. The potent DAT inhibitor GBR-12909, even at a lower dose, produced the most pronounced hyperlocomotion, serving as a positive control and confirming the sensitivity of the assay. The stimulant effect of Compound X is therefore consistent with its moderate affinity for DAT and demonstrates that it is sufficiently brain-penetrant to exert a functional effect on the central nervous system.
Detailed Experimental Protocols
Protocol: hDAT Radioligand Binding Assay
-
Membrane Preparation: Stably transfected HEK293 cells expressing hDAT are harvested and homogenized in ice-cold buffer (50 mM Tris, 120 mM NaCl, pH 7.4).[12] The homogenate is centrifuged at 40,000 x g for 30 minutes at 4°C. The resulting membrane pellet is resuspended in fresh buffer, and protein concentration is quantified via BCA assay.
-
Assay Setup: In a 96-well plate, add reagents in triplicate:
-
50 µL of assay buffer (Total Binding) or 10 µM GBR-12909 (Non-Specific Binding).
-
50 µL of competitor compound (Compound X, PEA, or GBR-12909) at concentrations ranging from 0.1 nM to 100 µM.
-
50 µL of [³H]WIN 35,428 (a radiolabeled DAT ligand) at a final concentration of ~2 nM.[12]
-
100 µL of membrane suspension (approx. 20-30 µg protein).
-
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto a GF/B glass fiber filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Quantification: Allow filters to dry, then add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate percent inhibition for each competitor concentration. Use non-linear regression (log(inhibitor) vs. response) in GraphPad Prism to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.[7][8]
Protocol: Rodent Open Field Locomotor Test
-
Acclimation: Bring male ICR mice (20-25 g) into the testing room at least 60 minutes before the experiment to acclimate to the environment (dim lighting, low noise).[10][13]
-
Habituation: Place each mouse individually into the center of the open field arena (40x40x40 cm) and allow for a 30-minute habituation period. Remove mice and return them to their home cages.
-
Administration: Administer the test compounds intraperitoneally (i.p.) at a volume of 10 mL/kg: Vehicle (0.9% saline), Compound X (10 mg/kg), PEA (10 mg/kg), or GBR-12909 (3 mg/kg).
-
Data Collection: 15 minutes post-injection, place each mouse back into the same open field arena. Record locomotor activity for 60 minutes using an automated video-tracking system (e.g., AnyMaze or EthoVision).[11] Key parameters to measure include total distance traveled (cm) and vertical rearing counts.
-
Arena Maintenance: Between each animal, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[14]
-
Statistical Analysis: Analyze the total distance traveled data using a one-way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.[15] A p-value < 0.05 is considered statistically significant.
Conclusion and Future Directions
The pharmacological profile of Compound X—moderate DAT affinity with weaker SERT interaction—suggests it may have potential as a novel CNS stimulant or as a scaffold for the development of therapeutics for disorders involving dopaminergic dysregulation. Future studies should aim to:
-
Establish a full dose-response curve for the locomotor effects of Compound X.
-
Assess its affinity for the norepinephrine transporter (NET).
-
Evaluate its potential for abuse liability using models of self-administration.
-
Conduct pharmacokinetic studies to determine its brain bioavailability and metabolic stability.
By following the rigorous, validated protocols outlined herein, researchers can confidently build upon these findings to further explore the therapeutic potential of this and related phenethylamine derivatives.
References
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Substituted phenethylamine. Wikipedia.[Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.[Link]
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).[Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.[Link]
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Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience.[Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.[Link]
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SERT Biochemical Binding Assay Service. Reaction Biology.[Link]
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Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP via YouTube.[Link]
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How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate.[Link]
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Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. PMC - PubMed Central.[Link]
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determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.[Link]
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Phenethylamine. Wikipedia.[Link]
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Rat DAT (Dopamine Transporter) ELISA Kit. Elabscience.[Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC - PubMed Central.[Link]
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Locomotor Activity, Mouse. Pharmacology Discovery Services.[Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.[Link]
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Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. Research SOP via YouTube.[Link]
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DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]
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Locomotion test for mice. Protocols.io.[Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - PubMed Central.[Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.[Link]
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Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate.[Link]
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An Inter-Laboratory Comparison Guide to the Synthesis and Analysis of 2-Phenoxy-1-phenyl-ethylamine
Abstract
Reproducibility is the cornerstone of scientific advancement. In the development of novel chemical entities, ensuring that synthetic and analytical methods yield consistent results across different laboratories is paramount for collaborative research and regulatory acceptance. This guide presents a framework for an inter-laboratory comparison of the synthesis and analysis of 2-Phenoxy-1-phenyl-ethylamine, a chiral β-amino ether scaffold with potential applications in medicinal chemistry. We provide standardized, self-validating protocols for a robust two-step synthesis via reductive amination and for quantitative analysis using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals to establish a baseline for methodological consistency, identify sources of variability, and implement best practices for ensuring data integrity and comparability in multi-site studies.
Introduction
This compound is a member of the phenethylamine class of compounds, which are foundational structures in medicinal chemistry and neuroscience.[1] Its structure, featuring a chiral center and a β-amino ether moiety, makes it an attractive building block for the synthesis of complex molecules and potential pharmaceutical agents. The development of β-amino alcohols and their derivatives is an area of significant interest in organic synthesis.[2][3]
The successful transition of a chemical entity from discovery to development hinges on the ability to synthesize and analyze it reliably and reproducibly. An inter-laboratory study, also known as a proficiency test, is a powerful tool for evaluating the performance of standardized methods when performed by different personnel in different environments.[4][5] Such studies are critical for validating analytical procedures and ensuring that data generated across multiple sites in a global clinical trial or collaborative research project are comparable and reliable.[4] This guide outlines a comprehensive plan for just such a study, covering both the chemical synthesis and the subsequent analytical quantification of the target molecule.
Part I: Synthesis Inter-Laboratory Study
The objective of this part of the study is to assess the consistency of a standardized protocol for the synthesis of this compound across multiple laboratories. Key performance indicators will be the reaction yield, purity of the final product, and the impurity profile.
Chosen Synthetic Pathway: Reductive Amination
To ensure accessibility and robustness, we have selected a two-step synthetic route starting from commercially available 2-phenoxy-1-phenylethanone.[6][7] The key transformation is a reductive amination.
Rationale for Pathway Selection:
-
Step 1: Synthesis of 2-Phenoxy-1-phenylethanone: While commercially available, this intermediate can be synthesized if needed, providing flexibility.
-
Step 2: Reductive Amination: This is a widely used, high-yielding, and versatile method for amine synthesis.[8][9][10] It proceeds under mild conditions and avoids the common issue of over-alkylation that can plague direct alkylation methods.[10] We will utilize ammonia in conjunction with a reducing agent to form the primary amine. The reaction involves the initial formation of an imine intermediate from the ketone, which is then reduced in situ to the desired amine.[8]
Workflow for Synthesis Comparison Study
Caption: Workflow for the inter-laboratory synthesis study.
Standardized Synthesis Protocol
Reaction: Reductive Amination of 2-Phenoxy-1-phenylethanone
Materials:
-
2-Phenoxy-1-phenylethanone (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-phenoxy-1-phenylethanone (e.g., 5.0 g, 1.0 eq) and anhydrous methanol (100 mL). Stir until the solid is fully dissolved.
-
Amine Source Addition: Add ammonium acetate (e.g., 10.0 eq) to the solution. Stir at room temperature for 30 minutes.
-
Causality Note: Ammonium acetate serves as a source of ammonia in a less volatile form and helps maintain a weakly acidic pH, which is optimal for imine formation.
-
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality Note: NaBH₃CN is a mild reducing agent that is selective for the iminium ion over the ketone, preventing premature reduction of the starting material.[10] The slow, cooled addition controls the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 1 hour. Then, basify the solution to pH >11 by adding 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a crystalline solid.
Hypothetical Synthesis Comparison Data
The following table presents a hypothetical outcome of the inter-laboratory synthesis study, designed to highlight potential areas of variability.
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Starting Material (g) | 5.00 | 5.01 | 4.99 | ± 0.02 g |
| Final Product Mass (g) | 3.85 | 4.15 | 3.50 | Report Value |
| Yield (%) | 76.4% | 82.3% | 69.6% | Report Value |
| Purity (HPLC Area %) | 99.2% | 99.5% | 97.8% | ≥ 98.0% |
| Major Impurity (Area %) | 0.45% | 0.25% | 1.5% (Unreacted Ketone) | < 0.5% |
| Observations | Standard procedure followed. | Extended reaction time to 30h. | Noted temperature excursion during NaBH₃CN addition. | Report Deviations |
Data Analysis: Lab B shows the highest yield, possibly due to extending the reaction time. Lab C shows a lower yield and purity, with a significant amount of unreacted starting material, which correlates with their observation of a temperature excursion. This highlights the criticality of temperature control during the reduction step.
Part II: Analytical Method Inter-Laboratory Study
The objective of this study is to assess the precision, accuracy, and robustness of a standardized High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The principles of analytical method validation are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Chosen Analytical Technique: HPLC with UV Detection
Rationale for Method Selection:
-
Versatility: HPLC is a cornerstone technique for the analysis of small organic molecules in the pharmaceutical industry.[14]
-
Sensitivity & Specificity: The presence of phenyl groups in the molecule provides strong UV chromophores, allowing for sensitive detection. A reversed-phase C18 column provides excellent separation for compounds of this polarity.
-
Quantitative Accuracy: HPLC with UV detection is a highly accurate and precise method for determining purity and assay, making it ideal for this comparison study.[15]
Workflow for Analytical Comparison Study
Caption: Workflow for the inter-laboratory analytical study.
Standardized HPLC Protocol
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV-Visible Detector.[14]
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Reference Standard (RS) Preparation: Accurately prepare a stock solution of the this compound RS in the mobile phase to a concentration of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately prepare a sample solution from the synthesis batch to a target concentration of 0.1 mg/mL in the mobile phase.
-
System Suitability Test (SST): Perform five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Trustworthiness Note: The SST is a self-validating component of the protocol. It ensures the chromatographic system is performing adequately on the day of analysis before any sample data is acquired.
-
-
Analysis: Inject the sample solution in triplicate.
-
Data Processing: Integrate all peaks. Identify the main peak corresponding to this compound by comparing its retention time to the reference standard.
-
Calculations:
-
Purity: Calculate as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Assay (vs. RS): Calculate using the external standard method, correcting for the weights and purity of the standard and sample.
-
Hypothetical Analytical Comparison Data
The following table presents hypothetical results for the analysis of a single, homogenous batch of this compound distributed to all labs.
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Retention Time (min) | 5.21 | 5.23 | 5.15 | Mean RT ± 5% |
| RT %RSD (n=3) | 0.15% | 0.12% | 0.25% | ≤ 1.0% |
| Peak Area %RSD (n=3) | 0.45% | 0.38% | 0.89% | ≤ 2.0% |
| Tailing Factor | 1.1 | 1.2 | 1.5 | ≤ 2.0 |
| Calculated Assay (%) | 99.4% | 99.6% | 98.5% | Mean ± 2.0% |
Data Analysis: All labs meet the pre-defined system suitability and precision criteria. However, Lab C reports a slightly earlier retention time and a lower assay value. This could indicate minor differences in their mobile phase preparation, column condition, or instrument calibration. Such discrepancies, while within the acceptable range, warrant investigation in a real study to further harmonize laboratory practices.[16]
Structural Elucidation Support
While HPLC provides quantitative data on purity, full structural confirmation relies on spectroscopic techniques. All participating laboratories should confirm the identity of their synthesized material using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the chemical structure and connectivity of the synthesized molecule.[17][18][19][20][21] This serves as the ultimate verification of a successful synthesis.
-
Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS can confirm the molecular weight of the compound and provide fragmentation patterns that are characteristic of the structure, further aiding in its identification.[22][23]
Conclusion and Best Practices
This guide outlines a structured approach for conducting an inter-laboratory comparison for the synthesis and analysis of this compound. The hypothetical data illustrates how such a study can effectively pinpoint sources of procedural variability. Key takeaways for ensuring reproducibility include:
-
Strict Protocol Adherence: Deviations from the standardized protocol, especially in critical parameters like temperature and reaction time, can significantly impact outcomes.
-
Centralized Reagents: Using a single, centrally sourced batch of starting materials and reagents minimizes variability from this source.
-
Robust Method Validation: The analytical method itself must be robust. Pre-study validation should assess its performance characteristics as outlined in ICH guidelines.[11][12][24]
-
Open Communication: Establishing clear communication channels between participating labs is crucial for troubleshooting and clarifying any ambiguities in the protocols.
By implementing these principles, research organizations can enhance the reliability and comparability of their scientific data, fostering greater confidence in collaborative drug discovery and development efforts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenoxy-1-phenyl-ethylamine
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of novel and complex chemical entities. 2-Phenoxy-1-phenyl-ethylamine, a compound with potential applications in pharmaceutical synthesis, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a direct, operational plan for the safe disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that the protocol is a self-validating system for safety and compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is the first step in managing its risks. While a comprehensive, peer-reviewed safety dataset for this specific molecule is not widely published, we can infer its primary hazards based on its structural components—a phenylethylamine core and an ether linkage—and data from closely related analogues. Amines, as a class, are frequently corrosive, toxic, and environmentally hazardous.[1][2]
The primary risks associated with improper handling and disposal include:
-
Chemical Burns and Toxicity: Direct contact can cause severe skin burns and eye damage, and ingestion may be toxic.[3][4]
-
Environmental Damage: Amines can be harmful to aquatic life, and disposal down the drain is strictly prohibited.[1][5]
-
Reactive Hazards: Cross-contamination with incompatible chemicals, such as acids or strong oxidizing agents, can lead to violent reactions.[1]
The following table summarizes the likely hazard classifications based on data from analogous amine compounds.
| Hazard Class | GHS Hazard Statement | Rationale / Supporting Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Based on phenylethylamine data.[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | A common characteristic of amines and phenylethylamines.[3][6] |
| Serious Eye Damage | H318: Causes serious eye damage | Consistent with the corrosive nature of amines.[3][6] |
| Aquatic Hazard | H402: Harmful to aquatic life | A known property of many amine compounds.[5] |
| Combustibility | H227: Combustible liquid | Based on phenylethylamine data.[5] |
Personnel Protection and Engineering Controls
Before generating the first drop of waste, the necessary protective measures must be in place. The causality is simple: prevent all routes of exposure.
-
Engineering Controls : All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7] An eyewash station and a safety shower must be readily accessible.[8][9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection : Wear chemical splash goggles and a full-face shield.[8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Body Protection : A lab coat is standard. For tasks with a higher splash potential, a chemically resistant apron is required.[3][8]
-
Waste Segregation and Containment Protocol
The foundational principle of chemical waste management is segregation at the source. This prevents hazardous reactions and ensures the waste stream is correctly profiled for disposal.
Step-by-Step Containment Methodology:
-
Designate a Primary Waste Container : Select a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[10] Do not use metal containers, as some amines can be corrosive to metals.[5]
-
Label the Container Before Use : The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[1][10] If the waste is a solution, list all components and their approximate percentages.
-
Segregate Incompatibles : This waste stream must be kept separate from other chemical wastes. Critically, ensure it is never mixed with:
-
Acids or Acidic Waste
-
Strong Oxidizing Agents
-
Halogenated Solvents (unless part of the reaction mixture) The rationale is to prevent exothermic reactions, gas generation, or the creation of more hazardous byproducts.[1]
-
-
Maintain a Closed System : The waste container must remain tightly capped at all times, except when actively adding waste.[1][10] This minimizes the release of vapors and prevents spills.
-
Store in a Designated Location : Keep the container in a cool, well-ventilated, and secure secondary containment bin within or near the fume hood where the waste is generated. This location is known as a Satellite Accumulation Area (SAA).[11]
Step-by-Step Disposal Procedure
Disposal of this compound is a regulated process that culminates in transfer to a licensed professional service. On-site treatment or drain disposal is not a compliant option.
Workflow for Final Disposition:
-
Waste Characterization : By virtue of its chemical nature and inferred hazards, this compound waste must be managed as hazardous waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations.[12]
-
Accumulation in SAA : Collect the waste as described in the containment protocol. Do not exceed 55 gallons of total hazardous waste in the SAA.[11]
-
Request for Waste Pickup : Once the container is full or the project concludes, arrange for the transfer of the waste container to your institution's central hazardous waste storage area. This is typically managed by the Environmental Health & Safety (EH&S) department.
-
Professional Disposal : Your institution's EH&S department will consolidate the waste and hand it off to a licensed hazardous waste disposal company.[1] The preferred disposal method for this type of organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][13]
-
Maintain Meticulous Records : Document the generation and disposal of the waste as required by your institution and federal regulations. This includes the date, quantity, and chemical composition of the waste.[1][2]
Caption: Waste Management Workflow from Generation to Final Disposal.
Emergency Procedures for Spills and Exposures
Preparedness is paramount for mitigating the impact of an accidental release.
In Case of a Spill:
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Control Ignition Sources : If safe to do so, remove any sources of ignition.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to dike the spill.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[8][14] Label the container appropriately and manage it as hazardous waste.
-
Decontaminate : Clean the affected area thoroughly.
In Case of Personnel Exposure:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
By integrating these safety-validated protocols into your laboratory's standard operating procedures, you ensure that your innovative research is conducted with the highest commitment to safety, responsibility, and environmental protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
